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  • Product: 1-Bromo-6,6-dimethyl-2-hepten-4-yne
  • CAS: 78629-21-7

Core Science & Biosynthesis

Foundational

The Strategic Role of 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) in Allylamine Antifungal Synthesis

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I approach the synthesis and application of 1-Bromo-6,6-dimethyl-2-hepten-4-yne not merely as a chemical catalog entry...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I approach the synthesis and application of 1-Bromo-6,6-dimethyl-2-hepten-4-yne not merely as a chemical catalog entry, but as a highly specialized, structurally demanding synthon. This compound is the critical architectural cornerstone in the commercial synthesis of Terbinafine, a potent, broad-spectrum allylamine antifungal agent.

This whitepaper provides an in-depth technical analysis of CAS 126764-15-6, detailing its physicochemical properties, its mechanistic role in biological pathways, and the highly controlled synthetic protocols required to harness its reactivity without compromising its delicate stereochemistry.

Physicochemical & Structural Profiling

The reactivity of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is dictated by its unique structural motifs: a terminal bulky tert-butyl group, a conjugated enyne (alkene-alkyne) system, and an allylic/propargylic bromide. The tert-butyl group provides necessary steric bulk that dictates the spatial orientation of the final drug molecule within the target enzyme's active site. Meanwhile, the allylic bromide serves as a highly electrophilic center, primed for nucleophilic attack.

To ensure batch-to-batch consistency in pharmaceutical manufacturing, understanding its baseline quantitative properties is mandatory. The data summarized below is derived from [1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
CAS Registry Number 126764-15-6
Molecular Formula C9H13Br
Molecular Weight 201.10 g/mol
Exact Mass 200.02006 Da
LogP (Computed) 3.6
SMILES String CC(C)(C)C#C/C=C/CBr
Topological Polar Surface Area 0 Ų
Appearance Colorless to pale yellow liquid

Note: The (E)-isomer is the pharmacologically active geometry required for Terbinafine. The presence of the (Z)-isomer is considered a critical impurity and must be strictly controlled during synthesis.

Biological Context: Squalene Epoxidase Inhibition

The primary purpose of synthesizing CAS 126764-15-6 is to construct Terbinafine. To appreciate the necessity of the enyne scaffold, one must understand the biological target. Terbinafine functions by irreversibly inhibiting Squalene Epoxidase (ErgA) , a key enzyme in the fungal ergosterol biosynthesis pathway.

The enyne side chain (derived directly from CAS 126764-15-6) mimics the transition state of squalene, binding tightly to the enzyme's lipophilic pocket. This inhibition causes a toxic intracellular accumulation of squalene and a critical depletion of ergosterol, leading to fungal cell membrane collapse.

Pathway Squalene Squalene SqEpox Squalene Epoxidase (Fungal Enzyme) Squalene->SqEpox Catalyzes SqualeneEpoxide 2,3-Oxidosqualene SqEpox->SqualeneEpoxide Oxidation Ergosterol Ergosterol (Cell Membrane Integrity) SqualeneEpoxide->Ergosterol Multi-step Biosynthesis Terbinafine Terbinafine (Active Antifungal) Terbinafine->SqEpox Irreversible Inhibition CAS CAS 126764-15-6 (Enyne Precursor) CAS->Terbinafine N-alkylation Synthesis

Figure 1: Mechanistic pathway of Terbinafine synthesized from CAS 126764-15-6 inhibiting Ergosterol.

Synthetic Methodology & Mechanistic Causality

The synthesis of the Terbinafine API relies heavily on the precise construction and subsequent coupling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne. The methodologies below are adapted from validated pharmaceutical protocols [2], enriched with mechanistic insights to explain the why behind the how.

Protocol 1: Synthesis of (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne

Objective: Convert the secondary alcohol precursor (6,6-dimethyl-1-hepten-4-yn-3-ol) into the primary allylic bromide via a highly regioselective SN​2′ allylic rearrangement.

  • Dissolution: Dissolve 6,6-dimethyl-1-hepten-4-yn-3-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides excellent solvating power without participating in nucleophilic side reactions. Argon prevents the oxidative degradation of the electron-rich enyne system.

  • Temperature Control: Chill the reaction vessel to exactly 0 °C using an ice-salt bath.

    • Causality: The bromination is highly exothermic. Maintaining 0 °C suppresses the competing direct SN​2 pathway (which would yield an undesired secondary bromide) and strictly governs the thermodynamic formation of the rearranged (E)-primary bromide.

  • Reagent Addition: Add Phosphorus Tribromide (PBr₃) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized heat spikes. PBr₃ selectively activates the hydroxyl group as a superior leaving group while simultaneously delivering the bromide nucleophile for the SN​2′ attack.

  • Reaction Maturation: Stir the mixture at 0 °C for 2–3 hours.

    • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The protocol is only validated to proceed to workup when the starting material spot completely disappears, ensuring no unreacted alcohol remains to complicate downstream purification.

  • Quench & Extraction: Pour the mixture into ice-water, extract with DCM, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Causality: The NaHCO₃ wash is a critical step. It neutralizes residual hydrobromic acid (HBr). If free acid remains in the organic layer, it will catalyze the thermodynamic isomerization of the active trans (E) double bond into the inactive cis (Z) isomer.

  • Desiccation & Concentration: Dry over anhydrous MgSO₄ and concentrate under reduced pressure to yield CAS 126764-15-6.

Protocol 2: N-Alkylation to Terbinafine Base

Objective: Couple the synthesized allylic bromide with N-methyl-1-naphthalenemethylamine to form the final API.

  • Base Preparation: Suspend Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) and add N-methyl-1-naphthalenemethylamine.

    • Causality: DMF is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated. K₂CO₃ acts as a mild, non-nucleophilic acid scavenger to absorb the HBr byproduct without inducing dehydrohalogenation (elimination) of the sensitive allylic bromide.

  • Electrophile Addition: Slowly introduce 1-Bromo-6,6-dimethyl-2-hepten-4-yne to the mixture.

  • Thermal Activation: Heat the vessel to 60–70 °C for 4–6 hours.

    • Causality: This specific thermal window provides the exact activation energy required for the bulky secondary amine to attack the primary carbon of the bromide, overcoming the steric hindrance imposed by the adjacent enyne system.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Self-Validating System: Perform HPLC analysis of the crude organic layer. The protocol validates successfully if the Terbinafine peak accounts for >90% Area Under the Curve (AUC), confirming precise stoichiometric coupling without significant polyalkylation.

Workflow SM 6,6-Dimethyl-1-hepten-4-yn-3-ol (Secondary Alcohol) Reagent PBr3 in DCM (0 °C, 2-3 hrs) SM->Reagent Activation Intermediate (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) Reagent->Intermediate S_N2' Rearrangement Coupling N-methyl-1-naphthalenemethylamine + K2CO3 in DMF (60-70 °C) Intermediate->Coupling Electrophilic Addition API Terbinafine Base (Crude API) Coupling->API N-Alkylation

Figure 2: Step-by-step synthetic workflow from the propargylic alcohol to the final Terbinafine API.

Analytical Characterization & Quality Control

For regulatory compliance (e.g., FDA ANDA filings or EP monographs), the purity of CAS 126764-15-6 must be rigorously validated. Commercial standards provided by suppliers like [3] and [4] emphasize the necessity of comprehensive impurity profiling.

  • E/Z Isomer Ratio: The most critical quality attribute. The (Z)-isomer of Terbinafine is significantly less active. High-Resolution Gas Chromatography (GC-FID) or HPLC must be used to ensure the (E)-isomer ratio is >95%.

  • 1H-NMR Spectroscopy: Used to confirm the presence of the tert-butyl singlet (~1.2 ppm) and the distinct splitting pattern of the conjugated alkene protons, verifying that the SN​2′ rearrangement occurred successfully.

  • Stability: As an allylic bromide, the compound is prone to degradation via hydrolysis or photolytic cleavage. It must be stored at sub-zero temperatures (-20 °C) in amber vials under an inert atmosphere.

References

  • Title: 2-Hepten-4-yne, 1-bromo-6,6-dimethyl- Source: PubChem, National Library of Medicine URL: [Link]

Exploratory

Solubility and Solvent Dynamics of 1-Bromo-6,6-dimethyl-2-hepten-4-yne: A Technical Guide for Process Chemistry

Executive Summary 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6) is a highly reactive, lipophilic alkylating agent and a critical intermediate in the synthesis of the allylamine antifungal drug, Terbinafine[1]. D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6) is a highly reactive, lipophilic alkylating agent and a critical intermediate in the synthesis of the allylamine antifungal drug, Terbinafine[1]. Due to the molecule's unique architecture—comprising a conjugated enyne system, a bulky tert-butyl group, and a labile allylic/propargylic bromide—solvent selection is not merely a matter of dissolution. Instead, the solvent acts as the primary thermodynamic control mechanism dictating the reaction's trajectory. This whitepaper provides an in-depth analysis of the molecule's solubility profile, mechanistic solvent dependencies, and field-proven experimental protocols for drug development professionals.

Physicochemical Profile & Molecular Thermodynamics

Understanding the solubility of 1-Bromo-6,6-dimethyl-2-hepten-4-yne requires deconstructing its structural thermodynamics:

  • High Lipophilicity (XLogP3 ~3.6): The molecule features a seven-carbon chain terminating in a massive, sterically hindered tert-butyl group. This large hydrophobic surface area dictates that dispersion forces (London forces) dominate its intermolecular interactions, rendering it highly soluble in non-polar hydrocarbon solvents [1].

  • Conjugated Enyne System: The rigid, electron-rich core (-C=C-C≡C-) is highly polarizable but lacks hydrogen bond donors or strong dipole moments, further aligning its Hansen Solubility Parameters (HSP) with aprotic environments.

  • Reactive Allylic/Propargylic Bromide: The C-Br bond is highly activated. Because the alpha-carbon is adjacent to a double bond, any developing positive charge during the leaving group's departure is heavily resonance-stabilized across the entire enyne system.

Causality in Solvent Selection: Because the molecule lacks hydrogen-bonding capabilities, it dissolves seamlessly in non-polar (hexane, toluene) and polar aprotic solvents (DMF, THF, dichloromethane). However, the chemical reactivity of the allylic bromide restricts the practical use of certain solvent classes. Protic solvents (e.g., methanol, water) must be strictly avoided in the reaction phase. Their ability to hydrogen-bond with the departing bromide ion drastically lowers the activation energy for heterolytic cleavage, driving unwanted SN1 solvolysis and degrading the intermediate before the desired nucleophile can attack.

Solvent Selection Matrix

Process chemists must balance solubility, reaction kinetics, and environmental impact (EHS bands) to design a sustainable and high-yielding process [2]. The following matrix summarizes the solubility and process suitability of various organic solvents for this specific intermediate.

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility LevelProcess SuitabilityThermodynamic Rationale
Non-Polar Hexane, Toluene1.9 - 2.4Very HighExtraction / StorageMatches lipophilicity perfectly; completely prevents solvolysis or degradation.
Polar Aprotic DMF, THF, DCM7.5 - 36.7HighN-Alkylation ReactionSolvates inorganic base cations; leaves nucleophiles "naked" and highly reactive.
Polar Protic Methanol, Ethanol24.3 - 32.7Poor to ModerateBanned / UnsuitableHydrogen-bonds to bromide; stabilizes carbocation and triggers SN1 degradation.
Aqueous Water80.1InsolubleAqueous Quench / WashForces phase separation of the lipophilic product from polar process impurities.

Mechanistic Divergence: SN2 vs. Solvolysis

In the synthesis of Terbinafine, 1-Bromo-6,6-dimethyl-2-hepten-4-yne undergoes an N-alkylation (SN2) reaction with N-methyl-1-naphthalenemethanamine. The choice between polar aprotic and polar protic solvents acts as a thermodynamic switch between successful drug synthesis and complete intermediate degradation.

  • The Polar Aprotic Advantage: Solvents like DMF (ε = 36.7) or THF (ε = 7.5) easily dissolve the lipophilic bromide while solvating the counter-cations of the base (e.g., K⁺ from K₂CO₃). Crucially, they do not solvate the nucleophilic amine, leaving it highly reactive. This accelerates the SN2 pathway without ionizing the delicate C-Br bond.

  • The Protic Hazard: Solvents like Methanol (ε = 32.7) induce solvolysis. The protic environment stabilizes the highly delocalized allylic/propargylic carbocation, shifting the mechanism to SN1 and resulting in a complex mixture of inactive hydroxylated or alkoxylated byproducts.

Pathway Substrate 1-Bromo-6,6-dimethyl- 2-hepten-4-yne PolarAprotic Polar Aprotic (e.g., DMF, THF) Substrate->PolarAprotic Dissolves in Protic Polar Protic (e.g., MeOH, H2O) Substrate->Protic Dissolves in SN2 Efficient SN2 Alkylation (Terbinafine Formation) PolarAprotic->SN2 Promotes nucleophilic attack Prevents ionization Degradation Solvolysis / Degradation (Allylic Cation Formation) Protic->Degradation Stabilizes carbocation Promotes side reactions

Mechanistic divergence of 1-Bromo-6,6-dimethyl-2-hepten-4-yne based on solvent polarity.

Experimental Workflow: N-Alkylation Protocol

The following protocol outlines a self-validating system for the utilization of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in Terbinafine synthesis, leveraging its specific solubility profile to drive the reaction to completion [3].

Step-by-Step Methodology:

  • Solvent Preparation & Dissolution:

    • Charge a dry, inert-flushed reactor with anhydrous N,N-Dimethylformamide (DMF).

    • Add N-methyl-1-naphthalenemethanamine (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq).

    • Validation Check: The suspension should be easily stirrable. DMF ensures the amine is fully dissolved while the inorganic base remains suspended, creating a controlled heterogeneous basic environment.

  • Electrophile Addition:

    • Dissolve 1-Bromo-6,6-dimethyl-2-hepten-4-yne (1.1 eq) in a minimal volume of anhydrous THF or DMF.

    • Add this solution dropwise to the reactor at room temperature.

    • Causality: Pre-dissolving the highly reactive bromide ensures a controlled, homogeneous addition, preventing localized concentration spikes that could lead to polyalkylation or thermal degradation.

  • Reaction Maturation:

    • Elevate the temperature to 60–70 °C. Monitor the reaction via HPLC.

    • Validation Check: The reaction is deemed complete when the lipophilic bromide peak (highly detectable via UV due to the conjugated enyne system) is fully consumed, typically within 4–6 hours.

  • Aqueous Quench & Phase Separation:

    • Cool the mixture to room temperature and quench with a large volume of distilled water (3x the reaction volume).

    • Extract the aqueous mixture with Toluene or Hexane (3x).

    • Causality: This step exploits the extreme lipophilicity of the resulting Terbinafine base. The product partitions entirely into the upper non-polar organic layer, while the polar aprotic DMF and inorganic salts are self-cleared into the aqueous waste stream.

  • Purification:

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude Terbinafine base.

Workflow Step1 1. Solvent Screening (Hansen Parameter Matching) Step2 2. Dissolution of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in DMF/THF Step1->Step2 Select Polar Aprotic Step3 3. Addition of N-methyl-1-naphthalenemethanamine & K2CO3 Base Step2->Step3 Homogeneous Phase Step4 4. SN2 Reaction Monitoring (60-70 °C, HPLC/TLC) Step3->Step4 Heat Applied Step5 5. Aqueous Workup & Non-Polar Extraction (Hexane/Toluene) Step4->Step5 Reaction Complete

Workflow for the N-alkylation of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in Terbinafine synthesis.

References

  • 2-Hepten-4-yne, 1-bromo-6,6-dimethyl- . PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes . Organic Process Research & Development, Prat, D., et al. (2013). Available at:[Link]

Foundational

Comprehensive Physicochemical Profiling and Synthetic Applications of C9H13Br Enyne Bromide

A Technical Whitepaper on 1-Bromo-6,6-dimethyl-2-hepten-4-yne in Antifungal Drug Development Executive Summary As a Senior Application Scientist, my objective in this whitepaper is to bridge the gap between theoretical p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on 1-Bromo-6,6-dimethyl-2-hepten-4-yne in Antifungal Drug Development

Executive Summary

As a Senior Application Scientist, my objective in this whitepaper is to bridge the gap between theoretical physicochemical data and bench-level synthetic execution. The compound 1-Bromo-6,6-dimethyl-2-hepten-4-yne (Molecular Formula: C9H13Br), commonly referred to as enyne bromide, is a highly specialized allylic halide. It serves as the critical structural backbone in the synthesis of Terbinafine, a globally utilized allylamine antifungal active pharmaceutical ingredient (API)[1]. This guide provides an in-depth analysis of its physical properties, the thermodynamic causality behind its behavior, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Profiling and Thermodynamic Causality

Understanding the physical properties of C9H13Br is not merely an academic exercise; it is the foundation for designing safe, high-yield synthetic workflows. The molecule features a highly conjugated enyne system (a double bond conjugated with a triple bond), a bulky tert-butyl group, and a heavy, polarizable bromine atom.

Table 1: Quantitative Physicochemical Data of (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
PropertyValueCausality / Scientific Context
Molecular Formula C9H13BrContains 3 degrees of unsaturation (1 alkene, 1 alkyne)[2].
Molecular Weight 201.10 g/mol The heavy bromine atom significantly increases the mass relative to the carbon skeleton[2].
Boiling Point (760 mmHg) 223 °CHigh polarizability of the bromine atom and the rigid, linear conjugated enyne system enhance van der Waals interactions, driving up the atmospheric boiling point[3].
Boiling Point (20 mmHg) 65 °CCritical Synthetic Parameter: Reduced pressure distillation is mandatory. The allylic bromide is thermally labile; heating to 223 °C causes catastrophic polymerization and degradation[4].
Density 1.12 g/cm³Halogen incorporation results in a density greater than 1.0 g/mL, dictating phase separation behavior during aqueous workups[4].
Refractive Index 1.503High electron delocalization across the conjugated enyne system strongly refracts light[4].
Flash Point 14 °CHighly flammable; dictates strict handling under an inert atmosphere (N2 or Argon)[4].
Experimental Workflow: Synthesis of C9H13Br Enyne Bromide

The synthesis of the (E)-isomer of C9H13Br requires rigorous control over reaction conditions to prevent allylic rearrangement and to lock the stereochemistry into the thermodynamically favored trans-geometry[5].

Protocol 1: Allylic Bromination of 6,6-dimethyl-1-hepten-4-yn-3-ol

Self-Validating System: This protocol includes specific In-Process Controls (IPCs) to ensure the integrity of the intermediate before proceeding.

Causality & Reagent Selection: Phosphorus tribromide (PBr3) is selected over hydrobromic acid (HBr) to minimize unwanted hydrobromination across the conjugated double and triple bonds[6]. The reaction must be strictly maintained at 0 °C; higher temperatures provide the activation energy required for the allylic cation to undergo rearrangement, which would destroy the desired (E)-isomer geometry.

Step-by-Step Methodology:

  • Reactor Setup: In an oven-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 50.0 g of 6,6-dimethyl-1-hepten-4-yn-3-ol in 250 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Halogenation: Add 0.35 equivalents of PBr3 dropwise via a pressure-equalizing addition funnel over 30 minutes. Causality: Slow addition controls the exothermic nature of the reaction, preventing localized thermal spikes that cause the enyne to polymerize.

  • In-Process Control (IPC): Stir the mixture for 2 hours at 0 °C. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The starting material spot must be completely consumed.

  • Quenching & Neutralization: Carefully pour the reaction mixture into 500 mL of crushed ice-water to quench unreacted PBr3. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual H3PO3 and HBr) and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO4. Filter and concentrate under reduced pressure (water bath temperature strictly < 30 °C) to yield the crude enyne bromide[5].

  • Analytical Validation: Analyze the crude product via 1H-NMR. The (E)-isomer geometry is validated by observing a coupling constant (J) > 14 Hz for the vinylic protons. Proceed to downstream synthesis only if purity >95% is confirmed via GC-MS.

G A tert-Butylacetylene + Acrolein B 6,6-dimethyl-1-hepten- 4-yn-3-ol A->B n-BuLi, THF -78°C to RT C (E)-1-Bromo-6,6-dimethyl- 2-hepten-4-yne (C9H13Br) B->C PBr3, CH2Cl2 0°C (Bromination) D Terbinafine (Crude Base) C->D N-methyl-1-naphthalene- methylamine, K2CO3 DMF, 60-70°C E Terbinafine HCl (Pure API) D->E HCl Salt Formation & Recrystallization

Fig 1: Synthetic workflow of C9H13Br enyne bromide and its conversion to Terbinafine API.

Downstream Application: Condensation to Terbinafine

The primary industrial application of C9H13Br is its role as an electrophile in the synthesis of Terbinafine via an SN2 N-alkylation reaction[7].

Protocol 2: SN2 Displacement for Terbinafine Base Synthesis

Causality & Reagent Selection: Potassium carbonate (K2CO3) in dimethylformamide (DMF) is the optimal system. K2CO3 acts as a mild, non-nucleophilic acid scavenger that neutralizes the HBr byproduct without triggering the elimination of the delicate enyne system (a severe risk if stronger bases like NaOH are used at elevated temperatures). DMF, a polar aprotic solvent, strips the solvation shell from the amine, drastically enhancing its nucleophilicity for a rapid SN2 displacement[5].

Step-by-Step Methodology:

  • Setup: Charge a reactor with 1.0 equivalent of N-methyl-1-naphthalenemethylamine, 1.2 equivalents of anhydrous K2CO3, and DMF (5 reactor volumes).

  • Alkylation: Add 1.05 equivalents of (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne dropwise at room temperature.

  • Thermal Activation: Elevate the temperature to 60–70 °C for 4 hours. Causality: This specific thermal window provides sufficient activation energy for the sterically hindered SN2 displacement without exceeding the thermal degradation threshold of the enyne[5].

  • IPC: Monitor the reaction via HPLC. The reaction is deemed complete when the enyne bromide peak area is < 1%.

  • Workup & Validation: Cool to room temperature, dilute with water (15 volumes) to precipitate inorganic salts, and extract with ethyl acetate. Evaporate the solvent to yield crude Terbinafine base, which is subsequently converted to its HCl salt and recrystallized for API-grade purity[6].

Pharmacological Mechanism of Action

The biological activity of the final API, Terbinafine, is directly tied to the highly specific spatial geometry provided by the C9H13Br precursor. Terbinafine functions by specifically inhibiting squalene epoxidase , a critical enzyme in the fungal ergosterol biosynthesis pathway[8].

The blockade of this enzyme creates a dual-action fungicidal effect:

  • It halts the production of ergosterol, compromising fungal cell membrane integrity.

  • It causes a toxic intracellular accumulation of squalene, leading directly to fungal cell death[8].

Pathway Squalene Squalene SE Squalene Epoxidase (Fungal Enzyme) Squalene->SE Oxidosqualene 2,3-Oxidosqualene SE->Oxidosqualene Toxic Toxic Squalene Accumulation (Fungal Cell Death) SE->Toxic Blockade leads to Ergosterol Ergosterol (Cell Membrane Integrity) Oxidosqualene->Ergosterol Multiple Steps Terbinafine Terbinafine (Active Drug) Terbinafine->SE Inhibits

Fig 2: Mechanism of Terbinafine: Squalene epoxidase inhibition in fungal ergosterol synthesis.

References
  • Title: 78629-21-7 | CAS DataBase - ChemicalBook Source: ChemicalBook URL: 3

  • Title: 1-Chloro-6,6-dimethyl-2-hepten-4-yne | 126764-17-8 Source: BenchChem URL: 1

  • Title: CAS 126764-15-6: 1-Bromo-6,6-dimethyl-2-hepten-4-yne Source: CymitQuimica URL: 2

  • Title: 1-Bromo-6,6-dimethyl-2-hepten-4-yne 126764-15-6 Source: Guidechem URL: 4

  • Title: Application Notes and Protocols for the Synthesis and Evaluation of Terbinafine, an Antifungal Drug Source: BenchChem URL: 5

  • Title: Process For Preparing Terbinafine Source: QuickCompany URL: 7

  • Title: US20060004230A1 - Process for the preparation of terbinafine and salts thereof Source: Google Patents URL: 6

Sources

Exploratory

A Comprehensive Technical Guide to High-Purity 1-Bromo-6,6-dimethyl-2-hepten-4-yne for Pharmaceutical Research and Development

This guide provides an in-depth analysis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne, a critical intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in drug development who re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne, a critical intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound's procurement, synthesis, quality control, and handling.

Introduction: The Significance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in Medicinal Chemistry

1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS No. 126764-15-6) is a key building block, most notably in the synthesis of the antifungal agent Terbinafine.[1][2] Its unique structure, featuring a brominated allylic system conjugated with a sterically hindered alkyne, makes it a versatile reagent for introducing the hepten-4-yne moiety into larger molecules.[3] The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the enyne functionality allows for a variety of subsequent chemical transformations.[3]

The purity of this intermediate is of paramount importance, as any impurities can be carried through the synthetic route, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the critical aspects of sourcing and utilizing high-purity 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

Sourcing High-Purity Material: A Guide to Suppliers and Manufacturers

A reliable supply of high-purity starting materials is the foundation of any successful drug development program. Several reputable chemical suppliers offer 1-Bromo-6,6-dimethyl-2-hepten-4-yne, often as a mixture of cis- and trans-isomers.

Supplier/ManufacturerPurity SpecificationAvailable FormsNoteworthy Information
SynThink High Purity (CoA Provided)Research QuantitiesProvides a comprehensive Certificate of Analysis with 1H-NMR, Mass, HPLC, IR, and TGA data.[1]
MolCore NLT 98%Bulk and Research QuantitiesSpecializes in manufacturing high-purity API intermediates under ISO quality systems.[4]
Simson Pharma High Quality (CoA Provided)Mixture of Cis-Trans IsomersOffers the product accompanied by a Certificate of Analysis.[5]
Sigma-Aldrich ≥95%Research QuantitiesA well-established supplier for research-grade chemicals.[6]
Santa Cruz Biotechnology Research GradeResearch QuantitiesFor research use only. Lot-specific data is available on the Certificate of Analysis.[5]
BLDpharm High PurityResearch and Bulk QuantitiesProvides analytical data including NMR, HPLC, and LC-MS.[7]

Expert Insight: When selecting a supplier, it is crucial to not only consider the stated purity but also to request a lot-specific Certificate of Analysis (CoA). This document provides the actual analytical results for the batch of material you will receive and is essential for quality assurance and regulatory compliance. For drug development applications, a supplier with a robust quality management system (e.g., ISO certified) is highly recommended.

The Chemistry of 1-Bromo-6,6-dimethyl-2-hepten-4-yne: Synthesis and Purification

A thorough understanding of the synthetic route is critical for anticipating potential impurities and for developing robust analytical methods.

Synthetic Pathway

The most common laboratory-scale synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne involves the allylic bromination of a precursor alcohol, 6,6-dimethyl-1-hepten-4-yn-3-ol.[8]

G cluster_0 Step 1: Formation of the Precursor Alcohol cluster_1 Step 2: Allylic Bromination tert-Butylacetylene tert-Butylacetylene Lithium tert-butylacetylide Lithium tert-butylacetylide tert-Butylacetylene->Lithium tert-butylacetylide Deprotonation n-Butyllithium n-Butyllithium Acrolein Acrolein 6,6-dimethyl-1-hepten-4-yn-3-ol 6,6-dimethyl-1-hepten-4-yn-3-ol 1-Bromo-6,6-dimethyl-2-hepten-4-yne 1-Bromo-6,6-dimethyl-2-hepten-4-yne 6,6-dimethyl-1-hepten-4-yn-3-ol->1-Bromo-6,6-dimethyl-2-hepten-4-yne Bromination and Rearrangement Lithium tert-butylacetylide->6,6-dimethyl-1-hepten-4-yn-3-ol Nucleophilic attack Phosphorus tribromide Phosphorus tribromide

Caption: Synthetic workflow for 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative example of the synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne.[8]

Step 1: Synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butylacetylene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70°C. The n-butyllithium acts as a strong base to deprotonate the terminal alkyne, forming the lithium acetylide.

  • After stirring for 30 minutes, add acrolein dropwise. The lithium acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein.

  • Continue stirring at -78°C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent such as diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 6,6-dimethyl-1-hepten-4-yn-3-ol.

Step 2: Synthesis of (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne

  • Dissolve the 6,6-dimethyl-1-hepten-4-yn-3-ol in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add phosphorus tribromide (PBr₃) dropwise. PBr₃ is an effective reagent for converting allylic alcohols to allylic bromides. The reaction likely proceeds through the formation of a phosphite ester intermediate, followed by an SN2' reaction with bromide, leading to the thermodynamically more stable E-isomer as the major product.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

Purification

For high-purity applications, further purification is often necessary. A common industrial method involves fractional distillation under reduced pressure.[7] This technique separates the desired product from lower and higher boiling point impurities.

Quality Control and Specifications: Ensuring High Purity

A comprehensive analysis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is essential to ensure its suitability for pharmaceutical synthesis. High-purity material is typically characterized by a suite of analytical techniques.

Analytical TechniquePurposeTypical Observations
¹H-NMR Structural confirmation and identification of isomeric ratio.The proton NMR spectrum will show characteristic signals for the vinyl, allylic, and tert-butyl protons. The coupling constants of the vinyl protons can be used to determine the ratio of E/Z isomers.
HPLC Purity assessment and quantification of impurities.A high-performance liquid chromatography method with a suitable column and mobile phase is used to separate the main component from any related substances. Purity is typically reported as an area percentage.
Mass Spectrometry (MS) Confirmation of molecular weight.The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (201.10 g/mol ), with a characteristic isotopic pattern for a bromine-containing molecule.[9]
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum will exhibit characteristic absorption bands for the C≡C (alkyne) and C=C (alkene) bonds.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and presence of residual solvents.TGA measures the change in mass of a sample as a function of temperature, which can indicate the presence of volatile impurities like residual solvents.

Expert Insight: When developing a synthesis that utilizes this intermediate, it is advisable to obtain a reference standard of 1-Bromo-6,6-dimethyl-2-hepten-4-yne. This can be used to develop and validate in-house analytical methods for monitoring the quality of incoming raw materials and for tracking the fate of any impurities throughout the manufacturing process.[1]

Applications in Drug Development

The primary application of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is as a key intermediate in the synthesis of Terbinafine.[2][8]

G 1-Bromo-6,6-dimethyl-2-hepten-4-yne 1-Bromo-6,6-dimethyl-2-hepten-4-yne Terbinafine Terbinafine 1-Bromo-6,6-dimethyl-2-hepten-4-yne->Terbinafine Nucleophilic Substitution N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine->Terbinafine

Caption: Condensation reaction to form Terbinafine.

In this reaction, N-methyl-1-naphthalenemethylamine acts as a nucleophile, displacing the bromide from 1-Bromo-6,6-dimethyl-2-hepten-4-yne to form the allylic amine structure of Terbinafine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.[8]

Safety, Handling, and Storage

Proper handling and storage of 1-Bromo-6,6-dimethyl-2-hepten-4-yne are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures: [4]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or mist.

  • Prevent contact with skin and eyes.

  • Use non-sparking tools and take measures to prevent electrostatic discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

1-Bromo-6,6-dimethyl-2-hepten-4-yne is a vital intermediate for the synthesis of the antifungal drug Terbinafine. Its successful use in a pharmaceutical setting is contingent upon sourcing high-purity material, understanding its synthesis and potential impurities, and implementing robust quality control measures. By adhering to the principles outlined in this guide, researchers and drug development professionals can confidently and safely utilize this important chemical building block in their programs.

References

  • PubChem. (n.d.). 1-Bromo-6,6-dimethylhept-2-en-4-yne. Retrieved from [Link]

  • Kapi, D., et al. (2018). Multistep batch-flow hybrid synthesis of a terbinafine precursor. Monatshefte für Chemie - Chemical Monthly, 149(10), 1845-1849.
  • Google Patents. (n.d.). A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne.
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-6,6-DIMETHYLHEPT-2-EN-4-YNE | CAS 126764-15-6. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Regulatory Status of Terbinafine Key Starting Materials

Executive Summary: The regulatory scrutiny of Active Pharmaceutical Ingredient (API) synthesis has increasingly focused on the selection and justification of Key Starting Materials (KSMs). The designation of a KSM marks...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The regulatory scrutiny of Active Pharmaceutical Ingredient (API) synthesis has increasingly focused on the selection and justification of Key Starting Materials (KSMs). The designation of a KSM marks the formal inception of Good Manufacturing Practices (GMP), and therefore, a robust, scientifically-sound justification for this starting point is paramount for successful regulatory submissions. This guide provides drug development professionals with a detailed examination of the regulatory landscape governing the KSMs for Terbinafine, a widely used allylamine antifungal agent. By deconstructing the synthetic route and applying the principles of ICH Q11, this document offers a technical framework for defining control strategies, understanding impurity genesis, and ensuring the quality of the final Terbinafine API.

Introduction: The Regulatory Nexus of Starting Materials and Drug Substance Quality

Terbinafine, chemically (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine, is a cornerstone in the treatment of dermatophytic infections.[1] Its efficacy and safety are intrinsically linked to the purity of the final drug substance, which is a direct consequence of a well-controlled manufacturing process. The foundation of this control lies in the meticulous selection, justification, and characterization of its Key Starting Materials (KSMs).

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that the manufacturing process described in a drug application begins with the introduction of defined KSMs.[2][3] From this point forward, the principles of current Good Manufacturing Practices (cGMP) must be applied.[2][4][5] This guide serves to elucidate the core regulatory principles and apply them directly to the synthesis of Terbinafine, providing researchers and scientists with a practical framework for navigating the complexities of KSM designation and control.

The Global Regulatory Framework for Key Starting Materials

The harmonization of regulatory expectations for KSMs is largely driven by the International Council for Harmonisation (ICH) guideline Q11, "Development and Manufacture of Drug Substances".[6] This guideline establishes the scientific principles for designating and justifying starting materials.

Core Principles of ICH Q11 for KSM Selection:

  • Significant Structural Fragment: The KSM should be incorporated as a significant structural piece of the final API.[7][8][9][10]

  • Proximity to Final API: In general, multiple chemical transformation steps should exist between the KSM and the final drug substance.[4] This distance provides more opportunities to remove impurities.

  • Defined Chemical Properties: A KSM must be a well-characterized substance with a defined chemical structure, properties, and specifications.[4][9]

  • Impact on Impurity Profile: Manufacturing steps that are critical for controlling the impurity profile of the final API should be included in the process description, i.e., they should occur after the introduction of the KSM.[4][9]

Both the FDA and EMA align with these principles, emphasizing that a sponsor must provide a robust, data-driven justification for their choice of KSMs.[8][11] Recent draft guidance from the EMA further intensifies the focus on controlling impurities that may arise from the KSM synthesis itself, such as N-nitrosamines.[12][13]

Caption: ICH Q11 decision workflow for KSM justification.

Deconstructing the Terbinafine Synthesis: Identification of Key Starting Materials

The industrial synthesis of Terbinafine is a convergent process, meaning two complex fragments are synthesized separately and then joined together in a final coupling step. This strategy is efficient and allows for better control over the purity of the final product. The two primary fragments, which serve as the logical KSMs, are:

  • N-methyl-1-naphthalenemethanamine

  • (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

The final synthetic step involves the nucleophilic substitution reaction between these two intermediates.[14]

Caption: Convergent synthesis of Terbinafine from its KSMs.

Technical & Regulatory Deep Dive: N-methyl-1-naphthalenemethanamine

This KSM provides the naphthalenemethylamine core of the Terbinafine molecule.

Synthesis and Impurity Profile

A common and straightforward synthesis involves the reaction of 1-chloromethylnaphthalene with an excess of methylamine in an alcoholic solvent.[15] An alternative, high-yield process that can reduce certain impurities involves reacting 1-chloromethylnaphthalene with the anion of N-methylformamide, followed by acid or base hydrolysis to yield the final product.[16][17][18]

The primary impurity of concern is the bis-alkylated product, where a second molecule of 1-chloromethylnaphthalene reacts with the product, N-methyl-1-naphthalenemethanamine. Controlling the reaction stoichiometry and conditions is critical to minimize its formation.

Experimental Protocol: Synthesis of N-methyl-1-naphthalenemethanamine

This protocol is an illustrative example based on established chemical literature.[15]

  • Reaction Setup: To a solution of 33% methylamine in absolute ethanol (100 ml), add 1-chloromethyl-naphthalene (17.6 g) dropwise at a temperature of 0-5°C.

  • Reaction: Allow the mixture to stand at room temperature overnight.

  • Work-up: Evaporate the solvent under reduced pressure. Take up the residue in chloroform and wash sequentially with 1 N sodium hydroxide solution and water.

  • Isolation: Dry the organic phase over an appropriate drying agent (e.g., MgSO₄) and evaporate the solvent.

  • Purification: Purify the resulting crude product by vacuum distillation (b.p. 85-87°C at 0.01 Torr) to yield the final KSM.

Regulatory Control Strategy

A comprehensive specification is required to ensure the quality and purity of this KSM.

TestMethodAcceptance CriteriaRationale
Identity FTIRConforms to reference standardConfirms chemical structure.
Assay GC or Titration98.0% - 102.0%Ensures potency.
1-Chloromethylnaphthalene GC/HPLC≤ 0.1%Controls unreacted starting material.
Bis-alkylated Impurity GC/HPLC≤ 0.15%Controls key process-related impurity.
Residue on Ignition USP <281>≤ 0.1%Controls inorganic impurities.

Technical & Regulatory Deep Dive: (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

This KSM provides the allylic side chain and is critical for establishing the correct stereochemistry of the final drug.

Synthesis, Stereochemistry, and Impurity Profile

This intermediate is typically synthesized from the precursor alcohol, 6,6-dimethyl-1-hepten-4-yn-3-ol.[19] The key transformation is a stereoselective chlorination. The use of reagents like boron trichloride has been shown to produce the desired (E)-isomer with high selectivity over the (Z)-isomer (e.g., E:Z ratio of 9:1).[20][21] The (Z)-isomer is a critical impurity that must be controlled, as its presence can lead to the formation of (Z)-Terbinafine, an impurity in the final API.[22][23]

Experimental Protocol: Stereoselective Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne

This protocol is an illustrative example based on established chemical literature.[20][21]

  • Reaction Setup: Dissolve 6,6-dimethyl-1-hepten-4-yn-3-ol (0.38 mol) in n-hexane (2800 mL) and cool the solution to 10-15°C.

  • Reagent Addition: Add boron trichloride (1 M in hexane, 0.48 mol) to the mixture over 10 minutes, maintaining the temperature between 15-20°C.

  • Reaction: Stir the mixture for 10 minutes at 20°C.

  • Quenching: Quench the reaction by adding water (1000 mL) and stir for an additional 10 minutes.

  • Work-up: Separate the organic phase, wash with 20% NaCl solution, and dry over MgSO₄.

  • Isolation: Evaporate the solvent to afford the title compound with a high E:Z ratio.

Regulatory Control Strategy

The specification for this KSM must include stringent control over its stereochemical purity.

TestMethodAcceptance CriteriaRationale
Identity ¹H NMR, FTIRConforms to reference standardConfirms structure and stereochemistry.
Assay (E-isomer) GC≥ 90.0%Ensures potency of the correct isomer.
(Z)-isomer Content GC≤ 10.0%Controls critical stereochemical impurity.
Precursor Alcohol GC≤ 0.5%Controls unreacted starting material.
Total Impurities GC≤ 2.0%Ensures overall purity.

The Integrated Control Strategy: From KSM to Final API

A robust control strategy does not end with the release of the KSMs. It extends throughout the entire manufacturing process to ensure that any impurities from the KSMs are either tolerated at acceptable levels or effectively removed (purged) during downstream processing and purification steps.

The final coupling reaction and subsequent crystallization of Terbinafine Hydrochloride are critical steps for purging impurities. For instance, the crystallization process is designed to selectively precipitate the desired (E)-isomer as the hydrochloride salt, leaving the more soluble (Z)-isomer and other impurities in the mother liquor.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical control for the final API.[24] The United States Pharmacopeia (USP) provides a detailed gradient HPLC method for the assay of Terbinafine HCl and the quantification of its related compounds.[25][26][27]

ParameterCondition
Column C18, 3.0-mm × 15-cm; 5-µm packing
Mobile Phase Gradient of Buffer (pH 7.5) and Methanol/Acetonitrile
Detector UV at 280 nm
Column Temp. 40°C
Flow Rate 0.8 mL/min
Table based on USP monograph for Terbinafine HCl.[27]

This method must be validated to demonstrate its ability to separate Terbinafine from all potential impurities, including those arising from the KSMs, such as (Z)-Terbinafine.

Caption: Integrated control strategy from KSM to final API.

Conclusion: A Proactive Approach to KSM Regulatory Compliance

The regulatory status of Terbinafine's key starting materials is not a static designation but a comprehensive, science-driven argument presented to regulatory authorities. A successful strategy is built on the foundational principles of ICH Q11 and is supported by robust process understanding, validated analytical methods, and a thorough characterization of impurity formation, fate, and purge. By defining KSMs appropriately and implementing rigorous control strategies from the very beginning of the cGMP-regulated process, drug developers can ensure the consistent quality, safety, and efficacy of the final Terbinafine API, thereby facilitating a smoother path through regulatory review and to the market.

References

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. [Link]

  • Al-kamarany, M. A., et al. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. PMC. [Link]

  • YouTube. (2019, December 16). Selection of starting material for synthetic processes based on ICH Q11. [Link]

  • Pharmaceutical Online. (2024, September 3). EMA Issues New Draft Guideline Chemistry Of Active Substances. [Link]

  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation. [Link]

  • G&L Healthcare Advisers. (2025, January 9). Updates and impacts: Understanding the EMA's revised guideline on active substances. [Link]

  • DLRC Group. (2025, January 20). Chemistry of Active Substances Guideline: EMA Request Feedback. [Link]

  • ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • ResearchGate. Stereoselective synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. [Link]

  • ICH. (2018, April 13). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • PubMed. (2006, January 15). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. [Link]

  • PrepChem.com. Synthesis of (a) N-Methyl-(1-naphthylmethyl)amine. [Link]

  • Pharmaceutical Technology. (2025, May 19). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. [Link]

  • European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/ biological entities). [Link]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • WIPO Patentscope. (2004, September 23). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. [Link]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • ResearchGate. (2025, August 6). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method | Request PDF. [Link]

  • Pharmaceutical Technology. (2026, March 6). Drug Substance Starting Material Selection. [Link]

  • European Pharmaceutical Review. (2020, October 27). EMA and FDA approval of regulatory starting materials. [Link]

  • RSC Publishing. (2023, June 21). Analysis of terbinafine in PLGA-based drug delivery systems by a fast and sensitive UHPLC-DAD method. [Link]

  • Google Patents.
  • Google Patents.
  • Patsnap. (2002, August 7). Synthesis of terbinafine hydrochloride. [Link]

  • DS InPharmatics. (2021, April 1). Establishing Regulatory Starting Materials & Understanding the ICH. [Link]

  • FDA. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2025, August 8). (PDF) Multistep batch-flow hybrid synthesis of a terbinafine precursor. [Link]

  • YouTube. (2023, July 15). Vol 21 - Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development. [Link]

  • USP. (2011, November 28). Terbinafine Hydrochloride. [Link]

  • uspbpep.com. Terbinafine Hydrochloride. [Link]

  • Dominion Pharmacal. (2016, September 30). PRODUCT MONOGRAPH PrDom-TERBINAFINE. [Link]

  • Web of Pharma. (2025, February 16). Terbinafine Hydrochloride USP 2025. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of Terbinafine via N-Alkylation of N-Methyl-1-naphthalenemethanamine

Introduction & Scope This application note details the synthetic methodology, chemical causality, and biological application of the reaction between 1-Bromo-6,6-dimethyl-2-hepten-4-yne and N-methyl-1-naphthalenemethanami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the synthetic methodology, chemical causality, and biological application of the reaction between 1-Bromo-6,6-dimethyl-2-hepten-4-yne and N-methyl-1-naphthalenemethanamine . This specific bimolecular nucleophilic substitution ( SN​2 ) is the critical carbon-nitrogen bond-forming step in the industrial synthesis of Terbinafine , a highly potent, broad-spectrum allylamine antifungal agent[1].

Designed for researchers and drug development professionals, this guide provides a self-validating experimental protocol, quantitative reaction parameters, and a mechanistic breakdown of both the chemical synthesis and the active pharmaceutical ingredient's (API) biological mechanism of action[2].

Chemical Rationale and Causality

The synthesis of Terbinafine relies on a highly selective SN​2 allylic amination. The success of this reaction depends on the precise interplay between the electrophile, the nucleophile, and the reaction environment[1][3].

  • The Electrophile ((E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne): This molecule features an allylic bromide conjugated with an alkyne. The allylic position makes the α -carbon highly electrophilic due to the resonance stabilization of the transition state. The bulky tert-butyl group at the end of the alkyne provides structural stability and directs the required (E)-stereochemistry, which is essential for the drug's biological target binding[1][4].

  • The Nucleophile (N-methyl-1-naphthalenemethanamine): This secondary amine is a strong nucleophile. The naphthalene ring provides the necessary lipophilicity for the final drug to penetrate fungal cell walls, while the secondary amine nitrogen actively attacks the electrophilic allylic carbon, displacing the bromide ion[1].

  • Solvent Causality (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. Because it lacks hydrogen-bond donors, it cannot solvate the amine nucleophile. This leaves the amine "naked" and highly reactive, which is critical for overcoming the steric hindrance imposed by the electrophile's bulky aliphatic tail during the SN​2 transition state[3].

  • Acid Scavenging ( K2​CO3​ ): As the substitution proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr would protonate the secondary amine, converting it into a non-nucleophilic ammonium salt and stalling the reaction. Potassium carbonate acts as a mild, heterogeneous acid scavenger that neutralizes HBr without being strong enough to induce unwanted E2 elimination side-reactions[1].

Reaction Pathway Visualization

SynthesisWorkflow R1 1-Bromo-6,6-dimethyl- 2-hepten-4-yne (Electrophile) Cond DMF, K2CO3 60-70 °C R1->Cond R2 N-methyl-1- naphthalenemethanamine (Nucleophile) R2->Cond Prod Terbinafine Base (Crude Oil) Cond->Prod SN2 Alkylation Purif HCl / Acetone Crystallization Prod->Purif Final Terbinafine HCl (Purified API) Purif->Final Salt Formation

Caption: Chemical workflow for the SN​2 synthesis and purification of Terbinafine Hydrochloride.

Experimental Protocol: Synthesis of Terbinafine

This protocol is designed as a self-validating system. The use of TLC monitoring ensures reaction completion, while the specific workup and crystallization steps inherently purify the product from unreacted starting materials[1][3].

Part A: SN​2 Alkylation (Terbinafine Base Formation)
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of N-methyl-1-naphthalenemethanamine in 50 mL of anhydrous N,N-Dimethylformamide (DMF)[1].

  • Base Addition: Add 15.0 mmol ( 1.5 eq ) of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) to the solution. Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere to ensure uniform distribution.

  • Electrophile Addition: Using a dropping funnel, slowly add 10.5 mmol ( 1.05 eq ) of (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne dropwise over 10 minutes. The slight excess compensates for any trace moisture-induced hydrolysis of the allylic bromide[1][3].

  • Thermal Activation: Heat the reaction mixture to 60–70 °C using a temperature-controlled oil bath. Maintain vigorous stirring.

  • Validation & Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (8:2). The reaction is deemed complete when the spot corresponding to the secondary amine is fully consumed (typically 4–6 hours)[1].

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL ).

  • Washing: Wash the combined organic layers sequentially with distilled water ( 2×50 mL ) to remove residual DMF, followed by a brine wash ( 50 mL ).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Terbinafine base as a viscous, pale-yellow oil[1][3].

Part B: Salt Formation and Purification (Terbinafine HCl)
  • Dissolution: Dissolve the crude Terbinafine base in a minimal volume of analytical-grade acetone ( approx.20 mL )[1].

  • Acidification: While stirring vigorously, add a stoichiometric amount of concentrated hydrochloric acid (HCl) dropwise until the pH reaches 2-3.

  • Crystallization: Cool the mixture in an ice bath for 1 hour to induce crystallization. The API will precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold acetone ( 2×10 mL ), and dry under high vacuum at 40 °C to obtain pure Terbinafine hydrochloride[1][5].

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric ratios, operational parameters, and the chemical rationale for the protocol to ensure reproducibility and high yield.

ParameterReagent / ConditionValue / SpecificationChemical Rationale
Nucleophile N-methyl-1-naphthalenemethanamine 1.00 eq Limiting reagent; highest cost component.
Electrophile (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne 1.05 eq Slight excess drives the SN​2 reaction to completion and accounts for minor hydrolysis.
Acid Scavenger Potassium Carbonate ( K2​CO3​ ) 1.50 eq Neutralizes HBr byproduct; prevents amine deactivation without causing elimination.
Solvent N,N-Dimethylformamide (DMF) 5 volumes Polar aprotic environment accelerates SN​2 kinetics by leaving the nucleophile unsolvated.
Temperature Heating Mantle / Oil Bath 60–70 °C Provides activation energy to overcome steric hindrance without inducing SN​2′ rearrangement.
Time Reaction Duration 4–6 hours Optimal time for >95% conversion based on TLC monitoring.
Expected Yield Terbinafine Hydrochloride (API) 80–85% Post-crystallization isolated yield of the highly pure pharmaceutical salt.

Biological Application: Mechanism of Action

Once synthesized, Terbinafine acts as a potent, non-competitive inhibitor of squalene epoxidase , a critical enzyme in the fungal ergosterol biosynthesis pathway[1][6].

The structural geometry of Terbinafine—specifically the spatial arrangement of the lipophilic naphthalene ring and the rigid enyne tail—allows it to bind tightly to the fungal enzyme. This inhibition triggers a dual-action fungicidal effect:

  • Membrane Disruption: The downstream depletion of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane[1].

  • Cytotoxicity: The upstream accumulation of intracellular squalene reaches toxic levels, leading to rapid fungal cell death[1][5].

MOA Sq Squalene SqEp Squalene Epoxidase (Fungal Enzyme) Sq->SqEp OxSq 2,3-Oxidosqualene SqEp->OxSq Tox Intracellular Squalene Accumulation (Toxic) SqEp->Tox Blockade Causes Erg Ergosterol (Cell Membrane) OxSq->Erg Multiple Steps Death Fungal Cell Death Erg->Death Depletion Causes Terb Terbinafine (Inhibitor) Terb->SqEp Non-competitive Inhibition Tox->Death

Caption: Terbinafine mechanism of action: Squalene epoxidase inhibition leading to fungal cell death.

References

  • EP0251574A2 - Antifungal derivatives of N-(6,6-dimethyl-2-hepten-4-ynyl)
  • An Improved and Practical Approach to the Synthesis of Terbinafine as an Anti-Fungal Agent Source: ResearchGate URL:[Link]

  • Optimized Production of the Allylamine Antifungal “Terbinafine” by Lysinibacillus Isolate MK212927 Using Response Surface Methodology Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Note: Grignard-Mediated Synthesis of 6,6-Dimethyl-1-hepten-4-yn-3-ol

Subtitle: Optimized Protocols for the Preparation of a Critical Allylamine Antifungal Precursor Strategic Context 6,6-Dimethyl-1-hepten-4-yn-3-ol (CAS 78629-20-6) is a highly specialized allylic alcohol characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Optimized Protocols for the Preparation of a Critical Allylamine Antifungal Precursor

Strategic Context

6,6-Dimethyl-1-hepten-4-yn-3-ol (CAS 78629-20-6) is a highly specialized allylic alcohol characterized by a heptenyl chain featuring both a double bond and a sterically hindered triple bond[1]. In pharmaceutical development, it serves as an indispensable building block for the synthesis of terbinafine (Lamisil), a broad-spectrum allylamine antifungal that selectively inhibits fungal squalene epoxidase[2].

While academic literature frequently cites the use of organolithium reagents (e.g., n-butyllithium) for the metalation of the alkyne precursor[2], Grignard-based protocols offer a highly scalable, thermodynamically favorable, and operationally safer alternative for industrial and pilot-scale manufacturing. This application note details the optimized Grignard reaction conditions for synthesizing 6,6-dimethyl-1-hepten-4-yn-3-ol.

Mechanistic Rationale & Experimental Design

The synthesis relies on carbon-carbon bond formation between 3,3-dimethyl-1-butyne (tert-butylacetylene) and acrolein. The reaction proceeds via the in situ generation of an alkynyl Grignard reagent, followed by a regioselective nucleophilic addition.

Causality in Reagent Selection:

  • Base Selection (Ethylmagnesium Bromide): The terminal alkyne proton of tert-butylacetylene has a pKₐ of ~25. Ethylmagnesium bromide (conjugate acid pKₐ ~50) is selected because it ensures rapid, irreversible deprotonation. The evolution of ethane gas provides a strong entropic driving force, pushing the metalation to quantitative completion without the pyrophoric risks associated with n-butyllithium.

  • Electrophile Control (Acrolein): Acrolein is an α,β-unsaturated aldehyde highly prone to exothermic polymerization and Michael (1,4) addition. However, alkynyl Grignard reagents function as "hard" nucleophiles (per HSAB theory), kinetically favoring direct 1,2-addition to the carbonyl carbon.

  • Thermal Regulation: Maintaining cryogenic conditions (-20 °C to -10 °C) during the electrophile addition is critical. It suppresses the unwanted polymerization of acrolein and maximizes the yield of the desired secondary alcohol.

Reaction Workflow Visualization

Workflow N1 1. Grignard Generation Add EtMgBr to tert-Butylacetylene (0°C to RT) N2 2. Cryogenic Cooling Cool intermediate to -20°C N1->N2 N3 3. Electrophilic Addition Dropwise addition of Acrolein N2->N3 N4 4. Reaction Quenching Sat. NH4Cl at 0°C (pH ~7) N3->N4 N5 5. Liquid-Liquid Extraction Extract with EtOAc, Dry over Na2SO4 N4->N5 N6 6. Vacuum Distillation Purify at 90-110°C under vacuum N5->N6

Experimental workflow for the Grignard-mediated synthesis of 6,6-dimethyl-1-hepten-4-yn-3-ol.

Quantitative Reaction Parameters
ParameterReagent / ConditionValue / EquivalentRationale
Nucleophile tert-Butylacetylene1.00 eqLimiting starting material.
Base Ethylmagnesium Bromide1.05 eqSlight excess ensures complete deprotonation.
Electrophile Acrolein1.10 eqSlight excess maximizes conversion; accounts for volatility.
Solvent Anhydrous THF0.5 MBalances reagent solubility and reaction rate.
Metalation Temp 0 °C warming to 25 °C2 hoursKinetic control of exothermic ethane gas evolution.
Addition Temp -20 °C to -10 °C1 hourStrictly suppresses acrolein polymerization.
Self-Validating Experimental Protocol

Step 1: Alkynyl Grignard Generation

  • Purge an oven-dried, multi-neck round-bottom flask with nitrogen.

  • Dissolve tert-butylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add ethylmagnesium bromide (3.0 M in diethyl ether or THF, 1.05 eq) dropwise via an addition funnel over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor the reaction bubbler. The cessation of ethane gas evolution validates the complete formation of the alkynyl Grignard intermediate.

Step 2: Electrophilic Addition

  • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Add acrolein (1.1 eq) dropwise over 45 minutes, maintaining the internal temperature strictly below -10 °C. Caution: Acrolein is a severe lachrymator and highly toxic; perform only in a high-performance fume hood.

  • Stir the mixture at -20 °C for 1 hour.

  • Validation Checkpoint: Perform TLC analysis (Hexanes:EtOAc 8:2). The disappearance of the Grignard intermediate and the appearance of a UV-inactive, KMnO₄-active spot confirms successful 1,2-addition.

Step 3: Quenching and Workup

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Causality Note: A weakly acidic quench is mandatory. Strongly acidic conditions will trigger the premature elimination of the newly formed allylic alcohol.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude pale-yellow oil via vacuum distillation.

  • Collect the main fraction boiling at 90–110 °C under vacuum[3].

  • Validation Checkpoint: Distillation within this strict thermal window prevents the thermal degradation of the allylic alcohol into unwanted diene byproducts.

Downstream Application: Terbinafine Synthesis

Once isolated and purified, 6,6-dimethyl-1-hepten-4-yn-3-ol is subjected to an allylic rearrangement using phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) at 0 °C[2]. This reaction yields a 3:1 mixture of (E)- and (Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne. The stereoselective nature of this halogenation is critical, as the (E)-isomer is the active geometric requirement for terbinafine's biological efficacy[4]. The purified (E)-allylic bromide is then coupled with N-methyl-1-naphthalenemethylamine under basic conditions to yield the final terbinafine API[3][5].

Downstream A 6,6-Dimethyl-1-hepten-4-yn-3-ol (Allylic Alcohol) B (E)-1-Bromo-6,6-dimethyl- 2-hepten-4-yne (Allylic Bromide) A->B PBr3 / HBr Rearrangement C Terbinafine (Active API) B->C N-Methyl-1- naphthalenemethylamine

Downstream synthetic conversion of 6,6-dimethyl-1-hepten-4-yn-3-ol to Terbinafine.

References
  • Guidechem: 6,6-Dimethyl-1-hepten-4-yn-3-ol. Guidechem.1

  • Application Notes and Protocols for the Synthesis and Evaluation of Terbinafine. Benchchem. 2

  • A Stereoselective Synthesis of (E)‐1‐Halo‐6,6-dimethyl-2-hepten-4-yne. ResearchGate. 4

  • Synthesis and antifungal activity of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted -1-(4-substituted) naphthalenemethanamines. PubMed. 5

  • WO2007044273A1 - Process for preparing terbinafine. Google Patents. 3

Sources

Method

Procedure for converting 6,6-dimethyl-1-hepten-4-yn-3-ol to bromo intermediate

Application Note: Regioselective Bromination of 6,6-Dimethyl-1-hepten-4-yn-3-ol via SN2' Rearrangement Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 6,6-Dimethyl-1-hepten-4-yn-3-ol via SN2' Rearrangement

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Synthetic Significance

The compound 6,6-dimethyl-1-hepten-4-yn-3-ol is a critical secondary allylic/propargylic alcohol utilized as a key building block in the pharmaceutical industry. Its primary application is serving as the direct precursor to (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne , the essential alkylating agent required for the synthesis of the blockbuster allylamine antifungal drug, Terbinafine[1][2].

Converting this alcohol to the corresponding bromo intermediate is not a simple functional group interconversion. It requires a highly controlled allylic rearrangement (SN2') to ensure the correct regiochemistry and the desired (E)-stereochemistry[2][3]. This application note details the mechanistic rationale, biological context, and a self-validating experimental protocol for executing this transformation with high fidelity.

Mechanistic Insights: The Thermodynamic Driving Force of SN2'

In standard aliphatic systems, the conversion of an alcohol to a bromide using phosphorus tribromide (PBr3) typically proceeds via a direct SN2 mechanism, resulting in inversion of stereochemistry at the same carbon. However, the bromination of 6,6-dimethyl-1-hepten-4-yn-3-ol is deliberately engineered to proceed via an SN2' allylic rearrangement [1][2].

The Causality Behind the Chemistry:

  • Activation: PBr3 reacts with the C3 hydroxyl group, converting it into a highly reactive phosphite ester leaving group.

  • Nucleophilic Attack: Instead of attacking the sterically hindered C3 position, the bromide ion attacks the less hindered terminal vinyl carbon (C1).

  • Rearrangement & Conjugation: The attack at C1 forces the C1=C2 double bond to migrate, forming a new C2=C3 double bond and ejecting the leaving group at C3.

Why does the SN2' pathway dominate? In the starting material, the C1=C2 alkene and the C4≡C5 alkyne are isolated by the sp3-hybridized C3 carbon; they are not conjugated. Following the SN2' rearrangement, the newly formed C2=C3 double bond is directly adjacent to the C4≡C5 triple bond, creating a fully conjugated enyne system . The massive thermodynamic stability gained from this conjugation acts as the primary driving force, pushing the reaction almost exclusively toward the SN2' product[2][3]. Furthermore, the steric bulk of the tert-butyl group at C6 helps dictate the stereochemical outcome, favoring the thermodynamically more stable (E)-isomer (typically in a 3:1 trans/cis ratio)[2][3].

Biological Context: Downstream Application

The (E)-bromo intermediate synthesized in this protocol is subsequently coupled with N-methyl-1-naphthalenemethylamine to yield Terbinafine[1][3]. Terbinafine is a potent, broad-spectrum antimycotic agent[4]. It functions by non-competitively inhibiting fungal squalene epoxidase, an enzyme crucial for ergosterol biosynthesis[1].

Pathway Squalene Squalene SE Squalene Epoxidase Squalene->SE Oxido 2,3-Oxidosqualene SE->Oxido Tox Toxic Squalene Accumulation SE->Tox Blockade leads to Ergosterol Ergosterol (Cell Membrane) Oxido->Ergosterol Multiple Steps Terbinafine Terbinafine Terbinafine->SE Inhibits

Fig 1: Mechanism of action of Terbinafine via squalene epoxidase inhibition.

Experimental Protocol: Synthesis of (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne

The following methodology ensures strict temperature control to prevent alkyne polymerization and utilizes a mild basic workup to prevent acid-catalyzed degradation of the conjugated product[1].

Workflow N1 Starting Material 6,6-dimethyl-1-hepten-4-yn-3-ol N2 Reagent Addition PBr3 / DCM at 0 °C N1->N2 N3 Allylic Rearrangement (SN2' Mechanism) N2->N3 Stir 2-3 hours N4 Workup & Extraction Ice Water / NaHCO3 (aq) N3->N4 Quench N5 Purification Vacuum Distillation N4->N5 Dry over MgSO4 N6 Final Product (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne N5->N6 Isomer separation

Fig 2: Experimental workflow for the SN2' bromination of 6,6-dimethyl-1-hepten-4-yn-3-ol.

Materials & Reagents
  • Substrate: 6,6-dimethyl-1-hepten-4-yn-3-ol (Purified via vacuum distillation prior to use)[2]

  • Reagent: Phosphorus tribromide (PBr3) (Alternatively, a mixture of 40% aqueous HBr and PBr3 can be utilized)[2][3]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Workup: Saturated aqueous NaHCO3, Brine, Anhydrous MgSO4[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 6,6-dimethyl-1-hepten-4-yn-3-ol in anhydrous DCM under an inert atmosphere (Nitrogen or Argon)[1].

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and allow the solution to cool to exactly 0 °C[1]. Note: Strict adherence to 0 °C is required to suppress the formation of undesired di-brominated adducts across the alkyne.

  • Reagent Addition: Slowly add 0.35 to 0.4 equivalents of PBr3 dropwise via a syringe pump. (Since one mole of PBr3 can theoretically brominate three moles of alcohol, a slight excess ensures complete conversion). Maintain internal temperature below 5 °C during addition[1].

  • Reaction Maturation: Stir the reaction mixture at 0 °C for 2 to 3 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate)[1].

  • Quenching: Carefully pour the cold reaction mixture into a beaker containing vigorously stirred crushed ice and water[1].

  • Extraction & Washing: Separate the organic DCM layer. Extract the remaining aqueous layer with additional DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual HBr and H3PO3) and brine[1].

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure (avoiding excessive heat to prevent isomerization)[1].

  • Purification: The resulting crude oil contains a ~3:1 mixture of (E) and (Z) isomers[2][3]. Purify via fractional vacuum distillation (e.g., 20 to 40 torr at 90 °C to 110 °C) to isolate the pure (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne[2].

Quantitative Data & Reaction Parameters

ParameterValue / DescriptionMechanistic Rationale
Primary Reagent PBr3 (or PBr3 / 40% HBr)Activates the C3-hydroxyl into a phosphite ester, providing the bromide nucleophile[2].
Operating Temperature 0 °C to 5 °CSuppresses unwanted electrophilic addition of bromine across the C4≡C5 triple bond[1].
Regioselectivity >95% SN2' ProductDriven by the thermodynamic stability of forming a conjugated enyne system[2].
Stereoselectivity ~3:1 (E:Z ratio)The steric bulk of the tert-butyl group at C6 heavily favors the trans (E) geometry[2][3].
Distillation Pressure 20 to 40 torrLowers the boiling point (90–110 °C) to prevent thermal degradation of the product[2].

References

  • [2] Process For Preparing Terbinafine. QuickCompany. Available at:[Link]

  • [4] [Synthesis and antifungal activity of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted -1-(4-substituted) naphthalenemethanamines]. PubMed (Yao Xue Xue Bao). Available at:[Link]

  • [3] WO2007044273A1 - Process for preparing terbinafine. Google Patents. Available at:

Sources

Application

Application Note: Sustainable Synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne via Batch-Flow Hybrid Processing

Introduction & Mechanistic Rationale 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6) is the pivotal allylic bromide building block in the commercial synthesis of Terbinafine, a highly effective squalene epoxidase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6) is the pivotal allylic bromide building block in the commercial synthesis of Terbinafine, a highly effective squalene epoxidase inhibitor used globally as a broad-spectrum antifungal agent[1]. Historically, the synthesis of this enyne intermediate has relied on the dropwise addition of lithiated 3,3-dimethyl-1-butyne to acrolein in tetrahydrofuran (THF) at cryogenic temperatures (-78 °C), followed by an allylic rearrangement and bromination utilizing phosphorus tribromide (PBr₃)[2].

While chemically effective, this legacy route presents severe drawbacks from a green chemistry and industrial scalability perspective. The use of PBr₃ is highly atom-inefficient, generating corrosive and toxic phosphorus byproducts that complicate aqueous workup, lower the overall stability of the intermediate, and create hazardous waste disposal issues[1]. Furthermore, THF is derived from petrochemicals, is prone to dangerous peroxide formation, and is notoriously difficult to recover post-reaction due to its high aqueous miscibility[3].

To address these limitations, this protocol outlines a modernized, self-validating batch-flow hybrid synthesis[3]. By transitioning to cyclopentyl methyl ether (CPME)—a greener, low-peroxide-forming solvent with minimal water solubility—we significantly improve the E-factor and solvent recovery rates[3]. Additionally, replacing PBr₃ with a biphasic aqueous hydrobromic acid (HBr) system in a continuous flow microreactor enables precise thermal control, eliminates phosphorus waste, and drives the Sₙ2' allylic rearrangement with high (E)-isomer selectivity.

Pathway Visualization

G A 3,3-Dimethyl-1-butyne B n-BuLi / CPME (Microreactor 1) A->B C Lithium Acetylide B->C D Acrolein (Microreactor 2) C->D E 6,6-Dimethylhept- 1-en-4-yn-3-ol D->E F Aqueous HBr Biphasic Flow E->F SN2' Rearrangement G 1-Bromo-6,6-dimethyl- 2-hepten-4-yne F->G

Continuous flow workflow for the green synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

Experimental Protocols

Self-Validating System (In-line PAT): To ensure trustworthiness and reproducibility, this protocol integrates Process Analytical Technology (PAT). Attenuated Total Reflectance (ATR) FT-IR spectroscopy is utilized in-line to monitor the disappearance of the acrolein carbonyl stretch (1700 cm⁻¹) and the subsequent appearance of the enynol hydroxyl stretch (3300 cm⁻¹). The downstream bromination step is validated by the shift in the allylic C=C stretch and the emergence of the C-Br stretch (~600 cm⁻¹). If intermediate conversion drops below 98%, the system automatically diverts the flow to a recycling loop.

Phase 1: Continuous Flow Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol

Causality Check: Performing this highly exothermic organometallic addition in a microreactor provides superior heat and mass transfer. This allows the reaction to be conducted at -20 °C rather than the traditional -78 °C, drastically reducing energy consumption while suppressing unwanted acrolein polymerization[3].

  • Reagent Preparation:

    • Stream A: 1.0 M solution of 3,3-dimethyl-1-butyne in anhydrous CPME.

    • Stream B: 1.05 M solution of n-Butyllithium in hexanes.

    • Stream C: 1.1 M solution of freshly distilled acrolein in CPME.

  • Lithiation (Microreactor 1):

    • Pump Stream A and Stream B at equal flow rates (e.g., 5.0 mL/min) into a T-mixer submerged in a 0 °C cooling bath.

    • Maintain a residence time of 2.0 minutes to ensure quantitative deprotonation to the lithium acetylide.

  • Nucleophilic Addition (Microreactor 2):

    • Direct the effluent from Microreactor 1 into a second T-mixer maintained at -20 °C, simultaneously pumping Stream C at 5.0 mL/min.

    • Allow a residence time of 5.0 minutes. The rapid micro-mixing prevents localized concentration spikes, maximizing the yield of the secondary alcohol.

  • In-line Quench and Recovery:

    • Flow the product stream into a continuous stirred-tank reactor (CSTR) containing saturated aqueous NH₄Cl.

    • Separate the organic CPME phase. Due to CPME's low water solubility (1.1 g/100 g H₂O), phase separation is instantaneous, and the solvent can be recovered via simple distillation for reuse[3].

Phase 2: Green Allylic Bromination (Sₙ2' Rearrangement)

Causality Check: Utilizing 48% aqueous HBr in a segmented biphasic flow regime creates a massive interfacial surface area. This accelerates the nucleophilic substitution without the need for phase-transfer catalysts or toxic PBr₃[1][2], yielding water as the only stoichiometric byproduct.

  • Stream Preparation:

    • Stream D: 0.5 M solution of the intermediate enynol in CPME.

    • Stream E: 48% aqueous HBr.

  • Segmented Flow Reaction:

    • Pump Streams D and E into a perfluoroalkoxy (PFA) tubing reactor (1 mm internal diameter) at 60 °C to generate a stable slug-flow regime.

    • Maintain a residence time of 10.0 minutes. The high interfacial area drives the Sₙ2' rearrangement, favoring the thermodynamically more stable (E)-isomer of the allylic bromide.

  • Purification:

    • Pass the biphasic effluent through an in-line membrane separator (e.g., Zaiput flow technologies) to isolate the organic phase.

    • Wash the organic phase with 5% NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne.

Quantitative Data: Traditional vs. Green Synthesis Metrics

Process MetricTraditional Batch SynthesisGreen Hybrid Flow SynthesisEnvironmental/Safety Impact
Solvent Tetrahydrofuran (THF)Cyclopentyl methyl ether (CPME)Lower toxicity, higher recovery rate, reduced peroxide hazard.
Brominating Agent Phosphorus tribromide (PBr₃)Aqueous Hydrobromic Acid (HBr)Eliminates toxic phosphorus waste; water is the only byproduct.
Lithiation Temp. -78 °C (Cryogenic)-20 °CSignificant reduction in energy consumption for cooling.
Reaction Mode BatchContinuous Segmented FlowEliminates thermal runaway risks; precise control over E/Z ratio.
E-Factor > 50< 15Drastic reduction in mass of waste generated per mass of product.

References

  • US20060004230A1 - Process for the preparation of terbinafine and salts thereof. Google Patents. 1

  • Multistep batch-flow hybrid synthesis of a terbinafine precursor. ResearchGate. 3

  • Process For Preparing Terbinafine. QuickCompany. 2

Sources

Method

Application Note: Catalytic Strategies for the Aqueous Biphasic Coupling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne

Introduction & Biological Context The compound 1-bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) is a highly reactive, sterically hindered allylic bromide characterized by a terminal tert-butyl group and a conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The compound 1-bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) is a highly reactive, sterically hindered allylic bromide characterized by a terminal tert-butyl group and a conjugated enyne system[1],[2]. It serves as the pivotal electrophilic building block in the synthesis of Terbinafine, a broad-spectrum allylamine antifungal agent[].

Terbinafine functions by non-competitively inhibiting squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis[4]. The resulting depletion of ergosterol compromises fungal cell membrane integrity, while the intracellular accumulation of squalene induces toxic cell death.

BiologicalPathway SQ Squalene (Precursor) SE Squalene Epoxidase (Fungal Enzyme) SQ->SE Binds to OSQ 2,3-Oxidosqualene SE->OSQ Catalyzes TOX Intracellular Squalene Accumulation (Toxic) SE->TOX Pathway Blockade ERG Ergosterol (Cell Wall Integrity) OSQ->ERG Downstream Synthesis TERB Terbinafine (Active API) TERB->SE Non-competitive Inhibition

Fig 1. Mechanism of action of Terbinafine via squalene epoxidase inhibition.

Historically, the N-alkylation of N-methyl-1-naphthalenemethylamine with this bromo-enyne relied on polar aprotic solvents (e.g., DMF) and excess inorganic bases[5]. However, modern pharmaceutical manufacturing demands greener, scalable alternatives. Transitioning to aqueous biphasic media reduces organic waste and mitigates the hazards of bulk solvent handling[4]. Because the aqueous base and organic substrates are immiscible, specialized catalysts are required to overcome mass transfer limitations and drive the coupling to completion.

Mechanistic Insights: Catalyst Selection for Aqueous Coupling

The starting bromo-enyne is often supplied as a 3:1 mixture of (E)- and (Z)-isomers. The chosen catalyst must not only accelerate the reaction but also preserve or enhance the (E)-stereochemistry, as only the (E)-isomer is biologically active.

Strategy A: Phase Transfer Catalysis (PTC)

Phase transfer catalysts, such as Tetrabutylammonium Iodide (TBAI), operate by shuttling the aqueous hydroxide or carbonate ions into the organic phase (toluene or methyl isobutyl ketone).

  • Causality: The lipophilic tetrabutylammonium cation forms an ion pair with the aqueous base, pulling it across the phase boundary to deprotonate N-methyl-1-naphthalenemethylamine. This dramatically increases the nucleophilicity of the amine, allowing it to rapidly attack the allylic bromide before competing solvolysis (hydrolysis of the bromide) can occur.

Strategy B: Transition Metal Catalysis (Ni/Pd Complexes)

Recent patent literature demonstrates that transition metals, specifically Ni(II) and Pd(II) salts, exhibit exceptional performance in aqueous biphasic couplings[6],[7].

  • Causality: Unlike simple PTCs, transition metals like NiCl2​ coordinate directly to the conjugated enyne system, forming a transient π -allyl metal complex. This intermediate is highly electrophilic and directs the incoming amine nucleophile with strict regioselectivity. Furthermore, the metal coordination stabilizes the transition state, preventing unwanted (E)-to-(Z) isomerization during the coupling event[6].

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes quantitative yield and stereochemical data across different catalytic systems used in the aqueous or biphasic coupling of 1-bromo-6,6-dimethyl-2-hepten-4-yne.

Catalyst SystemReaction MediaTemp (°C)Time (h)Yield (%)(E)-Isomer PurityReference
None (Thermal) DMF / K2​CO3​ (Org)906.0~75.0Moderate[8]
TBAI (PTC) Toluene / Water / NaOH804.085.0>95%[4]
PdCl2​(PPh3​)2​ Toluene / Water / Base901.083.6>99%[6]
NiCl2​ Complex Toluene / Water / Base901.0>90.0>99%[6],[7]

Data highlights that Ni(II) catalysis provides the optimal balance of rapid reaction kinetics, high yield, and exceptional stereoretention in aqueous media.

Experimental Workflows & Protocols

ExperimentalWorkflow ORG Organic Phase (Toluene + Reagents) CAT Catalyst Interface (PTC or Ni-Complex) ORG->CAT AQ Aqueous Phase (Water + Base) AQ->CAT RXN Coupling Reaction (90°C, 1-4 hrs) CAT->RXN Facilitates EDTA Aqueous EDTA Wash (Metal Sequestration) RXN->EDTA Post-Reaction API Crude Terbinafine (>80% Yield) EDTA->API Phase Separation

Fig 2. Biphasic catalytic workflow with self-validating EDTA purification step.

Protocol: Ni(II)-Catalyzed Aqueous Biphasic Coupling

This protocol utilizes a Nickel(II) catalyst to drive the coupling in a toluene/water biphasic system, ensuring high yield and preventing heavy metal API contamination through a validated sequestration step[6],[7].

Step 1: Biphasic Reaction Setup

  • In an inertized reactor, dissolve 57.2 mmol of N-methyl-1-naphthalenemethylamine in 75 mL of toluene.

  • Add 57.2 mmol of 1-bromo-6,6-dimethyl-2-hepten-4-yne[1] to the organic phase.

  • Introduce 1.4 mol% of NiCl2​ (catalyst) and 50 mL of a 30% aqueous sodium hydroxide solution[9].

  • Causality: Toluene acts as the organic carrier, while the dense aqueous NaOH phase provides the alkaline environment necessary to neutralize the hydrobromic acid byproduct. The Ni(II) catalyst operates at the interface, coordinating the enyne.

Step 2: Catalytic Coupling

  • Heat the biphasic mixture under vigorous stirring (to maximize interfacial surface area) to 90–95 °C for 1 to 4 hours[6].

  • Causality: Vigorous stirring is non-negotiable in biphasic systems; inadequate mixing will cause the reaction to stall, leading to thermal degradation of the bromo-enyne.

Step 3: In-Process Control (IPC) & Validation

  • Action: Halt stirring briefly to allow phase separation. Sample the upper organic layer and perform TLC (Eluent: 9:1 Hexane/Ethyl Acetate).

  • Self-Validation: The reaction is complete only when the UV-active spot for the bromo-enyne ( Rf​≈0.8 ) is entirely consumed, replaced by the Terbinafine base spot ( Rf​≈0.3 ). Do not proceed to workup until validated; unreacted enyne will co-crystallize with the final API.

Step 4: Metal Sequestration (Critical Workup)

  • Cool the mixture to 20–25 °C.

  • Add 130 mL of a 2.5% (w/v) aqueous EDTA disodium salt solution[6],[7]. Stir vigorously for 30 minutes.

  • Causality: Transition metals are strictly regulated in pharmaceutical APIs. EDTA acts as a hexadentate ligand, chelating the Ni(II) ions and pulling them entirely into the aqueous phase.

  • Self-Validation: Observe the organic phase. It must transition from a greenish tint (indicating dissolved Ni-complexes) to a clear or pale yellow solution. If a green tint persists, the phase separation is incomplete, and a second EDTA wash is mandatory.

Step 5: Isolation

  • Separate the phases and re-extract the aqueous layer with 70 mL of chilled toluene.

  • Wash the combined organic phases with water ( 2×90 mL) and concentrate under reduced pressure to yield crude Terbinafine base (Purity typically >83% via HPLC)[7].

References

  • [2] PubChem. "2-Hepten-4-yne, 1-bromo-6,6-dimethyl- (CID 11074428)." National Center for Biotechnology Information. Available at:[Link]

  • [6] Giordano, B. P., et al. "A process for the synthesis of terbinafine and derivatives thereof." WIPO Patent WO2005121155A1. Available at:

  • [7] Giordano, B. P., et al. "Process for the synthesis of terbinafine and derivatives thereof." US Patent US7838704B2. Available at:

  • [4] E. E. E., et al. "Process for the preparation of terbinafine and salts thereof." US Patent Application US20060004230A1. Available at:[Link]

  • PrepChem. "Synthesis of (b) 1-Bromo-6,6-dimethyl-2-hepten-4-yne." PrepChem Database. Available at:[Link]

  • [9] International Patent Application. "Process for the preparation of Terbinafine." WIPO Patent WO2007096904A2. Available at:

  • [8] Stutz, A., et al. "Antifungal derivatives of N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine and method of using same." European Patent EP0251574A2. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Terbinafine Intermediate Support Center: Preventing Dimerization of 1-Bromo-6,6-dimethyl-2-hepten-4-yne

Welcome to the Technical Support Center for Terbinafine synthesis intermediates. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the high-reactivity intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Terbinafine synthesis intermediates. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the high-reactivity intermediate 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6). Due to its structural properties, this compound is highly susceptible to degradation and dimerization, which can severely impact the yield and purity of the final active pharmaceutical ingredient (API).

Mechanistic Root Cause Analysis: The "Why" Behind Dimerization

To prevent degradation, one must first understand the causality of the molecule's instability. 1-Bromo-6,6-dimethyl-2-hepten-4-yne features an allylic bromide adjacent to a highly conjugated enyne system (a double bond conjugated with a tert-butyl-substituted triple bond). This specific architecture creates two primary pathways for dimerization [1, 2]:

  • Radical-Mediated Homocoupling (Wurtz-Type): The carbon-bromine (C-Br) bond is exceptionally weak. Exposure to actinic light, elevated temperatures, or trace transition metals induces homolytic cleavage. The resulting allylic radical is highly delocalized across the enyne system. When two such resonance-stabilized radicals collide, they undergo barrierless recombination to form a non-reactive 1,5-diene dimer. This is a well-documented pathway for [2].

  • Nucleophilic Dimerization: In the presence of bases (often used in the subsequent coupling step with N-methyl-1-naphthalenemethylamine), the compound can undergo base-catalyzed allylic alkylation, leading to polymeric or dimeric byproducts.

DimerizationMechanism A 1-Bromo-6,6-dimethyl-2-hepten-4-yne (Intact Allylic Bromide) B Homolytic C-Br Cleavage (Light / Heat / SET) A->B  hv / Δ   C Resonance-Stabilized Allylic Radical B->C  - Br•   D Radical Recombination (Homocoupling) C->D  + Allylic Radical   E 1,5-Diene Dimer (Degradation Product) D->E

Caption: Radical-mediated dimerization pathway of 1-bromo-6,6-dimethyl-2-hepten-4-yne.

Troubleshooting Guide & Preventive Measures

If your batch of 1-bromo-6,6-dimethyl-2-hepten-4-yne is failing quality control, consult the following symptom-to-solution matrix. Every protocol described here is designed as a self-validating system: by controlling the environmental triggers, you inherently shut down the radical propagation cycle.

Diagnostic Troubleshooting Matrix
Symptom / IssueMechanistic Root CausePreventive Action / Solution
Yellowing or brown discoloration Free bromine (Br₂) release and radical chain initiation.Store in actinic (amber) vials; immediately spike with 10-50 ppm of BHT (Butylated hydroxytoluene) as a radical scavenger.
High viscosity or solid precipitate Extensive 1,5-diene dimerization and subsequent polymerization.Discard heavily polymerized batches. Maintain storage strictly at -20°C under an inert Argon atmosphere.
Low yield in Terbinafine coupling Base-induced dimerization competing with the desired SN2 substitution.Optimize the base (use weak bases like K₂CO₃ instead of NaOH) or switch entirely to the chloro-analog for the coupling step.
Quantitative Comparison: Bromo vs. Chloro Intermediate

As documented in [1], the bromo intermediate is notoriously unstable. To bypass this on an industrial scale, syntheses often replace the bromination step with chlorination. The table below illustrates the thermodynamic causality behind this choice:

Parameter1-Bromo-6,6-dimethyl-2-hepten-4-yne1-Chloro-6,6-dimethyl-2-hepten-4-yne
Bond Dissociation Energy (C-X) ~68 kcal/mol (Highly prone to homolysis)~81 kcal/mol (Resistant to homolysis)
Recommended Storage Temp -20°C (Cryogenic)2°C to 8°C (Refrigerated)
Radical Scavenger Requirement Mandatory (10-50 ppm BHT)Optional / Context-dependent
Max Distillation Temp < 40°C (High Vacuum)< 110°C (Standard Vacuum)
Industrial Viability Low (Corrosive PBr₃, high dimerization)High (Standard intermediate for Terbinafine)

Standard Operating Protocol (SOP): Safe Handling & Storage

To prevent dimerization during synthesis and storage, follow this step-by-step methodology. This workflow ensures that radical initiators are neutralized before they can propagate.

Step 1: Post-Synthesis Quenching Immediately quench the bromination reaction (typically utilizing PBr₃ and 6,6-dimethyl-1-hepten-4-yn-3-ol) with ice-cold water. This prevents thermal runaway and minimizes initial radical formation.

Step 2: Low-Temperature Purification If distillation is required to isolate the (E)-isomer, strictly utilize high-vacuum distillation at temperatures not exceeding 40°C . Thermal stress above this threshold exponentially increases homolytic cleavage.

Step 3: Inhibitor Addition (Self-Validating Step) Immediately post-purification, spike the pure liquid with 10 to 50 ppm of BHT (Butylated hydroxytoluene). BHT acts as a sacrificial hydrogen donor, neutralizing any nascent allylic radicals and terminating the chain reaction before dimerization can occur.

Step 4: Inert Atmosphere Packaging Transfer the stabilized compound into actinic (amber) glass vials to block UV/visible light. Purge the headspace heavily with Argon to displace oxygen. Oxygen can form peroxides with the alkene, which act as potent radical initiators.

Step 5: Cryogenic Storage Store the sealed vials in a dedicated freezer at -20°C or lower .

StabilizationWorkflow S1 1. Synthesis & Cold Workup S2 2. Vacuum Distillation (< 40°C) S1->S2 S3 3. Addition of Radical Scavenger (10-50 ppm BHT) S2->S3 S4 4. Amber Vial Packaging (Argon Purge) S3->S4 S5 5. Cryogenic Storage (-20°C) S4->S5

Caption: Step-by-step workflow for the stabilization and storage of the allylic bromide.

Frequently Asked Questions (FAQs)

Q: Can I reverse the dimerization once it has occurred? A: No. The formation of the C-C bond during 1,5-diene dimerization is thermodynamically irreversible under standard laboratory conditions. Degraded batches (indicated by high viscosity and dark color) must be safely discarded, or subjected to rigorous chromatographic separation if recovery of the remaining monomer is required.

Q: Why is the chloro-derivative preferred over the bromo-derivative in commercial Terbinafine production? A: The chloro-intermediate (1-chloro-6,6-dimethyl-2-hepten-4-yne) offers a superior thermodynamic profile. The higher bond dissociation energy of the C-Cl bond minimizes spontaneous radical formation. This prevents dimerization during storage and allows for higher temperatures during the final coupling phase with N-methyl-1-naphthalenemethylamine without significant yield loss.

Q: Does the geometry (E/Z isomerism) of the double bond affect dimerization rates? A: While both the (E) and (Z) isomers form resonance-stabilized radicals, the (E)-isomer (which is the required geometry for Terbinafine) is sterically less hindered for intermolecular collisions compared to the (Z)-isomer. This lack of steric shielding makes the pure (E)-isomer slightly more susceptible to rapid homocoupling if not properly stabilized with BHT and low temperatures.

References

  • Title: Process for the preparation of terbinafine and salts thereof (US20060004230A1)
  • Title: Synthesis of 2,5-Diaryl-1,5-Dienes from Allylic Bromides Using Visible-Light Photoredox Catalysis Source: National Institutes of Health (PMC) URL: [Link]

Optimization

The Isomer Control Center: Troubleshooting 1-Bromo-6,6-dimethyl-2-hepten-4-yne Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne , a critical allylic halide intermediate in the production of the antifungal API Terbinafine. Because Terbinafine strictly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne , a critical allylic halide intermediate in the production of the antifungal API Terbinafine. Because Terbinafine strictly requires the (E)-isomer (trans-geometry) to effectively inhibit fungal squalene epoxidase, controlling the E/Z ratio during the synthesis of this intermediate is a primary challenge for drug development professionals.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to help you control and correct isomer ratios during your synthetic workflows.

Mechanistic Workflows & Isomer Divergence

The stereochemistry of the final API is largely dictated by the halogenation of the precursor, 6,6-dimethyl-1-hepten-4-yn-3-ol. The choice of halogenating agent fundamentally alters the transition state of the allylic rearrangement ( SN​2′ ), leading to divergent E/Z ratios.

SynthesisPathway SM Allylic Alcohol Precursor 6,6-Dimethyl-1-hepten-4-yn-3-ol Bromo (E/Z)-1-Bromo-6,6-dimethyl- 2-hepten-4-yne (3:1 Ratio) SM->Bromo PBr3, HBr, 10°C Chloro (E/Z)-1-Chloro-6,6-dimethyl- 2-hepten-4-yne (9:1 Ratio) SM->Chloro BCl3, Hexane, 15°C API Terbinafine API (Strictly E-Isomer) Bromo->API 1. Condensation 2. HCl Crystallization Chloro->API 1. Condensation 2. HCl Crystallization

Caption: Synthetic pathways to Terbinafine highlighting E/Z ratio divergence based on halogenation.

Troubleshooting & FAQs

Q1: Why does the standard PBr3​/HBr bromination of 6,6-dimethyl-1-hepten-4-yn-3-ol consistently yield a ~3:1 E/Z mixture? Causality & Mechanism: The conversion of the secondary allylic alcohol to the primary allylic bromide proceeds via an allylic rearrangement. The incoming bromide nucleophile attacks the terminal carbon, shifting the double bond. While the (E)-isomer is thermodynamically favored due to the massive steric bulk of the tert-butylalkynyl group ( −C≡C−C(CH3​)3​ ), the reaction is partially under kinetic control at low temperatures (10°C). This rapid kinetic trapping results in a . Actionable Advice: Do not attempt to force a 99% E-isomer yield at this specific bromination step; the 3:1 ratio is a fixed thermodynamic/kinetic compromise for this reagent system. Focus instead on downstream API crystallization.

Q2: How can we synthetically improve the E/Z ratio upstream before API condensation? Expertise & Experience: Switching the leaving group from bromide to chloride using Boron Trichloride ( BCl3​ ) fundamentally alters the transition state. Chlorination using 1M BCl3​ in hexane at 15–20°C yields the chloro-analog with a highly favorable 1[1]. The BCl3​ mechanism involves a rigid, cyclic transition state mediated by boron-oxygen coordination, which severely restricts bond rotation and enforces the trans-geometry.

Q3: If we are locked into the bromo-intermediate (3:1 E:Z), how do we ensure the final Terbinafine API meets the >99% (E)-isomer specification? Causality: The (Z)-isomer of the intermediate will inevitably react with N-methyl-1-naphthalenemethylamine to form (Z)-Terbinafine. Fortunately, the hydrochloride salts of the (E) and (Z) isomers possess significantly different solubility profiles. Self-Validating Protocol: 2[2] from acetone or isopropanol using gaseous HCl selectively precipitates the (E)-Terbinafine HCl salt. The unwanted (Z)-isomer remains highly soluble in the cold mother liquor.

TroubleshootingFlow Start Low E/Z Ratio Observed (<3:1) CheckHalogen Evaluate Halogenating Agent Start->CheckHalogen PBr3 Using PBr3/HBr? CheckHalogen->PBr3 Temp Optimize Temp (Strictly <10°C) PBr3->Temp Yes BCl3 Switch to BCl3 (Yields 9:1 E:Z) PBr3->BCl3 Alternative Downstream Rely on Downstream Crystallization Temp->Downstream If ratio still low BCl3->Downstream For final API purity

Caption: Troubleshooting logic for resolving low E/Z isomer ratios in intermediate synthesis.

Quantitative Isomer Data Summary

Use the following table to benchmark your experimental outcomes against industry standards.

Halogenation StrategyReagentsTemperatureE:Z Isomer RatioTypical YieldMechanistic Control
Standard Bromination PBr3​ , 48% HBr10°C3:166–97%Kinetic/Thermodynamic mix
Alternative Chlorination 1M BCl3​ in Hexane15–20°C9:1~95%Concerted cyclic transition state
API Crystallization HCl gas, Acetone/IPA< 0°C>99:1VariableDifferential salt solubility

Self-Validating Experimental Protocols

Protocol A: Synthesis of (E/Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne (Standard 3:1 Route)

This protocol utilizes standard bromination. Strict temperature adherence is required to prevent thermal degradation of the alkyne.

  • Preparation of Brominating Mixture: In a reaction vessel,. Causality: Pre-formation ensures a consistent concentration of the active brominating species before substrate introduction.

  • Substrate Addition: Cool the mixture to 10°C. Dropwise, add an alcoholic solution of 13.5 g of 6,6-dimethyl-1-hepten-4-yn-3-ol. Maintain the internal temperature strictly at or below 10°C to control the exothermic SN​2′ rearrangement.

  • Reaction & Extraction: Stir the resulting mixture at room temperature for 1.5 hours. Pour the reaction mixture onto ice-water and repeatedly extract with hexane.

  • Washing & Drying: Wash the organic phase repeatedly with aqueous NaCl to remove residual acid and water-soluble phosphorus byproducts. Dry over anhydrous sodium sulfate and concentrate on a rotary evaporator.

Validation Checkpoint: Run an aliquot on NMR spectroscopy. The vinylic protons of the E-isomer will present distinct chemical shifts from the Z-isomer. The integration should reveal a. If the ratio is heavily skewed toward the Z-isomer, verify cooling efficiency during Step 2.

Protocol B: Synthesis of (E/Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne (High-E 9:1 Route)

An alternative route that leverages a cyclic transition state for superior stereocontrol.

  • Substrate Preparation: 1[1]. Cool the solution to 10–15°C.

  • Chlorination: Add 480 mL of Boron Trichloride (1 M in hexane, 0.48 mol) over a 10-minute period, maintaining the temperature between 15–20°C[1]. Causality: The non-polar hexane solvent stabilizes the BCl3​ -mediated cyclic transition state required for high E-selectivity.

  • Quenching: After 10 minutes of stirring at 20°C, quench the mixture with 1000 mL of water and stir for an additional 10 minutes[1].

  • Isolation: Separate the organic phase, wash with 20% NaCl, dry over MgSO4​ , and evaporate[1].

Validation Checkpoint: GC analysis should confirm the title compound was afforded in a1[1].

Protocol C: E-Isomer Enrichment via Terbinafine HCl Crystallization

Used downstream to correct the 3:1 ratio inherited from the bromo-intermediate.

  • Free Base Dissolution: 2[2] (or 3[3]).

  • Salt Formation: Add a calculated amount of concentrated hydrochloric acid dropwise with vigorous stirring[2], or alternatively, 3[3]. Causality: Protonation of the tertiary amine forms the hydrochloride salt, drastically altering the solubility profile.

  • Selective Precipitation: 2[2]. The (E)-isomer salt has a significantly steeper solubility curve and will crash out, leaving the (Z)-isomer dissolved.

  • Filtration: 2[2].

Validation Checkpoint: HPLC analysis of the dried crystals should demonstrate >99% (E)-Terbinafine HCl. If the (Z)-isomer persists >1%, re-slurry the crystals in cold acetone.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 1-Bromo-6,6-dimethyl-2-hepten-4-yne Coupling Reactions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in coupling reactions with 1-Bromo-6,6-dimethyl-2-hepten-4-yne. This guide provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in coupling reactions with 1-Bromo-6,6-dimethyl-2-hepten-4-yne. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low product yields, encountered during palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck.

Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Low to No Product Yield

Low or no conversion of your starting material is a frequent challenge in palladium-catalyzed reactions. The unique structure of 1-Bromo-6,6-dimethyl-2-hepten-4-yne, with its vinyl bromide, internal alkyne, and sterically demanding tert-butyl group, presents specific hurdles. This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: My Sonogashira coupling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne with a terminal alkyne is failing or giving very low yields. What should I investigate first?

Answer: When a Sonogashira reaction underperforms, a methodical review of your reaction's core components is the most effective troubleshooting strategy. The primary areas to scrutinize are the catalyst system's integrity, the quality of reagents and solvents, and the reaction conditions.

Initial Checks:

  • Catalyst Integrity:

    • Palladium Source: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[1] Consider using a direct Pd(0) source like Pd₂(dba)₃. Ensure your palladium catalyst has been stored under an inert atmosphere to prevent oxidation.

    • Copper Co-catalyst (if applicable): In traditional Sonogashira reactions, a copper(I) salt (e.g., CuI) is a crucial co-catalyst.[2] Copper(I) salts are susceptible to oxidation, which can inhibit the reaction. Use a fresh, high-purity source of CuI.

    • Ligand Integrity: Phosphine ligands are prone to oxidation.[3] Ensure your ligand has been stored and handled under inert conditions.

  • Reagents and Solvents:

    • Purity: Impurities in your starting materials, particularly the terminal alkyne, can act as catalyst poisons.[3] Purify starting materials if their quality is uncertain.

    • Anhydrous and Degassed Conditions: The presence of water and oxygen is highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3][4] It is critical to use anhydrous solvents and to thoroughly degas them using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen).[3]

  • Reaction Conditions:

    • Inert Atmosphere: The reaction vessel must be meticulously purged with an inert gas to eliminate all oxygen.[3]

    • Base Selection: The base is essential for deprotonating the terminal alkyne.[5] Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are commonly used and can often serve as the solvent as well.[6][7] Ensure the base is anhydrous.

Question 2: I'm observing a significant amount of a black precipitate in my reaction vessel. What is this, and how can I prevent it?

Answer: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[1] Its formation indicates catalyst decomposition and is a direct cause of low yields.

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[3]Ensure all reagents and solvents are rigorously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
High Reaction Temperature Excessive heat can accelerate catalyst decomposition and aggregation.[1]Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3]
Suboptimal Ligand Choice The ligand's role is to stabilize the palladium center. An inappropriate or unstable ligand can lead to catalyst precipitation.Screen a variety of phosphine ligands with different steric and electronic properties. For the sterically hindered environment around your substrate, a bulky, electron-rich ligand like P(t-Bu)₃ might be beneficial.[8]
Solvent Effects Certain solvents can be less effective at stabilizing the catalytic species.If using a solvent like THF, which has been anecdotally linked to palladium black formation, consider switching to other common solvents for cross-coupling, such as toluene, dioxane, or DMF.[5]
Question 3: My Suzuki coupling with 1-Bromo-6,6-dimethyl-2-hepten-4-yne and a boronic acid is not proceeding. What specific factors should I consider?

Answer: For a Suzuki reaction, the key factors to troubleshoot, in addition to general catalyst and reagent integrity, are the choice of base, the activation of the boronic acid, and the ligand.

  • Base Selection and Role: The base in a Suzuki reaction is critical for activating the boronic acid to facilitate transmetalation.[9]

    • Commonly used bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1]

    • For anhydrous couplings using K₃PO₄, a small amount of water may be necessary for the reaction to proceed effectively.[1]

    • If your substrate contains base-sensitive functional groups, a milder base like potassium fluoride (KF) could be a suitable alternative.[9]

  • Ligand Choice for Vinyl Bromides: Vinyl bromides can be challenging substrates. The oxidative addition step is often rate-limiting.

    • Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the vinyl bromide to the Pd(0) center.[1] Ligands like XPhos, SPhos, or RuPhos are excellent starting points for optimization.[1]

  • Boronic Acid Stability: Some boronic acids can undergo protodeboronation under the reaction conditions, effectively being destroyed before they can couple.[1]

    • If you suspect this is an issue, consider using the corresponding boronic ester (e.g., a pinacol ester), which can exhibit greater stability.[1]

Question 4: I'm attempting a Heck reaction between 1-Bromo-6,6-dimethyl-2-hepten-4-yne and an alkene, but the yield is poor. What are the likely culprits?

Answer: The Heck reaction, which couples a vinyl halide with an alkene, has its own set of common pitfalls.[10][11]

  • Alkene Partner: The Heck reaction works best with electron-deficient alkenes, such as acrylates.[11] If you are using an electron-rich or sterically hindered alkene, the reaction may be sluggish.

  • Base: A hindered amine base, such as triethylamine, is typically used to neutralize the HBr formed during the reaction.[11]

  • Stereoselectivity: The Heck reaction generally exhibits a high degree of trans selectivity in its products.[12] Be sure to characterize your product to confirm the expected stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for vinyl halides in palladium-catalyzed coupling reactions?

A1: The reactivity of vinyl halides generally follows the trend: Vinyl-I > Vinyl-OTf ≈ Vinyl-Br > Vinyl-Cl.[7][13] Vinyl bromides, like your substrate, are moderately reactive and may require more forcing conditions (e.g., higher temperatures, more active catalysts) than the corresponding iodides.[5]

Q2: Should I use a copper co-catalyst in my Sonogashira reaction?

A2: While traditional Sonogashira couplings employ a copper(I) co-catalyst to increase reactivity, copper-free versions have been developed.[7] The primary reason to opt for a copper-free system is to avoid the significant side reaction of alkyne homocoupling (Glaser coupling), which is promoted by copper and oxygen.[4][7] If you are observing a large amount of a 1,3-diyne byproduct, switching to a copper-free protocol is a recommended strategy.[4]

Q3: How important is the choice of phosphine ligand?

A3: The phosphine ligand is critically important. It influences the stability, activity, and selectivity of the palladium catalyst.[14]

  • Electron-rich ligands can increase the rate of oxidative addition.[13]

  • Bulky ligands can promote the reductive elimination step and help stabilize the active monomeric Pd(0) species.[8][13] For a sterically demanding substrate like 1-Bromo-6,6-dimethyl-2-hepten-4-yne, a ligand that is both bulky and electron-rich, such as P(t-Bu)₃ or a biarylphosphine ligand (e.g., XPhos), is often a good starting point for optimization.[1][8]

Q4: Can the internal alkyne in my substrate interfere with the coupling reaction at the vinyl bromide site?

A4: Yes, this is a possibility. The internal alkyne can potentially coordinate to the palladium center, which could lead to catalyst inhibition or undesired side reactions.[15][16] If you suspect this is occurring, screening different ligands is a key strategy. A ligand that favors oxidative addition at the C-Br bond over coordination to the alkyne may improve the reaction's selectivity and yield.

Experimental Protocols

General Protocol for a Sonogashira Coupling Reaction

This protocol provides a starting point for the coupling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne with a terminal alkyne. Optimization will likely be required.

Materials:

  • 1-Bromo-6,6-dimethyl-2-hepten-4-yne (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine (anhydrous, degassed)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the triethylamine.

  • Add 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

  • Finally, add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction's progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

G cluster_solutions Optimization Strategies start Low Yield in Coupling Reaction check_catalyst 1. Check Catalyst System - Pd source active? - Cu(I) oxidized? - Ligand intact? start->check_catalyst check_reagents 2. Verify Reagents & Conditions - Purity of substrates? - Anhydrous/degassed solvents? - Inert atmosphere maintained? check_catalyst->check_reagents If catalyst system is sound sol_catalyst Use fresh Pd(0) source (e.g., Pd2(dba)3). Use fresh CuI. Store ligands under argon. check_catalyst->sol_catalyst Issues Found check_params 3. Evaluate Reaction Parameters - Base appropriate? - Temperature optimal? - Concentration sufficient? check_reagents->check_params If reagents/conditions are correct sol_reagents Purify starting materials. Use anhydrous, degassed solvents. Improve inert gas technique. check_reagents->sol_reagents Issues Found sol_params Screen bases (e.g., K3PO4 for Suzuki). Screen ligands (e.g., P(t-Bu)3). Optimize temperature. check_params->sol_params Issues Found end Improved Yield sol_params->end Re-run Optimized Reaction

Caption: A decision tree for troubleshooting low yields.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. R-X R-Br R-X->Ox. Add. Pd(II) Complex R-Pd(II)(Br)L2 Ox. Add.->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Coupled Pd Complex R-Pd(II)(C≡CR')L2 Transmetalation->Coupled Pd Complex Red. Elim. Reductive Elimination Coupled Pd Complex->Red. Elim. Red. Elim.->Pd(0)L2 Product R-C≡CR' Red. Elim.->Product R'-C≡C-H R'-C≡C-H Cu Acetylide Cu-C≡CR' R'-C≡C-H->Cu Acetylide + Base, + CuI - Base-HBr Base Base Cu(I)X CuI Cu Acetylide->Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira reaction.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Bandyopadhyay, D., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Wikipedia. Sonogashira coupling.
  • Zhao, L., Lu, X., & Xu, W. (2005). Palladium(II)-catalyzed enyne coupling reaction initiated by acetoxypalladation of alkynes and quenched by protonolysis of the carbon-palladium bond. Journal of Organic Chemistry.
  • Ligand electronic influence in Pd-c
  • S
  • Zhao, L., Lu, X., & Xu, W. (2005). Palladium(II)-Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon-Palladium Bond. Organic Chemistry Portal.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Wikipedia. Heck reaction.
  • Heck Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 1-Bromo-6,6-dimethyl-2-hepten-4-yne

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-Bromo-6,6-dimethyl-2-hepten-4-yne , a highly reactive and critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-Bromo-6,6-dimethyl-2-hepten-4-yne , a highly reactive and critical intermediate in the synthesis of the allylamine antifungal API, Terbinafine 1.

Due to its molecular architecture—an allylic bromide conjugated with an enyne system—this compound exhibits profound thermal and photolytic instability. The guidelines below provide field-proven causality explanations, quantitative data, and self-validating protocols to ensure high-yield handling and structural preservation.

Mechanistic Degradation Pathways

Understanding the failure modes of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is the first step in preventing them. The conjugated pi-system highly stabilizes radical and carbocation intermediates, drastically lowering the bond dissociation energy (BDE) of the allylic C-Br bond 2.

Degradation A 1-Bromo-6,6-dimethyl- 2-hepten-4-yne C Homolytic Cleavage (Allylic Radical) A->C UV Light / Heat D Heterolytic Cleavage (Allylic Carbocation) A->D Polar Solvents / Heat B Thermal / Photolytic Stress B->A Induces E Radical Polymerization (Viscosity Increase) C->E Propagation F E/Z Isomerization (Loss of Purity) C->F Recombination G Dehydrohalogenation (HBr Elimination) D->G -HBr

Degradation pathways of 1-Bromo-6,6-dimethyl-2-hepten-4-yne under thermal/photic stress.

Troubleshooting & FAQs

Q1: My product darkens and increases in viscosity during storage. What is the mechanistic cause, and how do I prevent it? A1: The darkening and viscosity increase indicate radical polymerization. The weak allylic C-Br bond undergoes homolytic cleavage upon exposure to ambient light or thermal energy, generating a resonance-stabilized allylic radical 2. These radicals initiate chain propagation across the highly reactive conjugated enyne system. Prevention: Store the compound in amber vials to block photolytic initiation. For long-term storage, add a radical scavenger such as Butylated hydroxytoluene (BHT) at 10-50 ppm, and store under an inert atmosphere at -20°C 3.

Q2: I am losing the (E)-isomer purity over time, which affects the final API efficacy. Why does this happen? A2: E/Z isomerization is driven by reversible radical recombination or trace acid catalysis. When the allylic radical forms, the sp2 hybridized carbon allows free rotation before recombining with a bromine radical, leading to a thermodynamic mixture of E and Z isomers. Furthermore, trace moisture reacts with the allylic bromide to generate hydrobromic acid (HBr), which auto-catalyzes the isomerization. Prevention: Maintain strictly anhydrous conditions. The addition of a mild, non-nucleophilic acid scavenger (like solid potassium carbonate in the storage desiccator) prevents auto-catalytic HBr accumulation.

Q3: I experience severe yield loss and black tar formation during vacuum distillation. What are the correct parameters? A3: Black tar formation is the result of catastrophic thermal dehydrohalogenation (loss of HBr) followed by the rapid polymerization of the resulting highly conjugated polyene. Unlike its chloro-analog which can be distilled at 70-80°C (at 15 mmHg) 4, the bromo-analog cannot withstand these temperatures. Prevention: You must use high-vacuum short-path distillation to lower the boiling point, ensuring the heating bath never exceeds 60°C.

Quantitative Stability Data

The following table summarizes the thermal and atmospheric stability profile of the compound to guide your experimental planning.

Storage ConditionAtmosphereLight ExposureEstimated StabilityPrimary Degradation Mechanism
25°C (Ambient)AirAmbient Light< 24 hoursRadical Polymerization, Isomerization
2-8°C (Refrigerator)AirDark1-2 weeksSlow Dehydrohalogenation
-20°C (Freezer)ArgonDark> 6 monthsStable (Minimal Degradation)
> 60°C (Thermal Stress)Vacuum/AirDarkMinutesRapid Decomposition (HBr loss)

Self-Validating Experimental Protocols

To ensure reproducibility and safety, utilize the following self-validating workflows. A self-validating protocol includes built-in physical or chemical checks that confirm success (or failure) at each step before proceeding.

Protocol A: High-Vacuum Short-Path Distillation

Purpose: To purify crude 1-Bromo-6,6-dimethyl-2-hepten-4-yne while preventing thermal degradation.

  • System Integrity Check: Assemble a short-path distillation apparatus. Pull a vacuum to < 2 mmHg before introducing the sample or heat.

    • Validation: A stable pressure reading confirms a leak-free system. This is critical to prevent oxidative degradation at elevated temperatures.

  • Thermal Control & Real-Time Monitoring: Submerge the distillation flask in an oil bath. Slowly ramp the temperature, strictly keeping the bath below 60°C.

    • Validation: Monitor the vacuum gauge continuously. A sudden pressure spike indicates HBr evolution (thermal decomposition). If this occurs, immediately remove the heat source to prevent a runaway polymerization event.

  • Fraction Collection: Collect the main fraction at a vapor temperature of 45-50°C (at 2 mmHg).

  • Post-Distillation Structural Validation: Immediately analyze the collected fraction via 1 H-NMR.

    • Validation: The presence of a sharp singlet at ~1.25 ppm (tert-butyl group) and a doublet at ~3.95 ppm (-CH 2​ Br) confirms structural integrity and the absence of polymeric degradants.

Protocol B: Anhydrous Cryogenic Storage

Purpose: To stabilize the purified intermediate for long-term storage.

  • Aliquoting: Transfer the freshly distilled product into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV/visible light, preventing photolytic homolytic cleavage of the C-Br bond.

  • Radical Scavenging (Recommended): Add 10-50 ppm of Butylated hydroxytoluene (BHT) to the liquid.

    • Causality: BHT acts as a sacrificial radical scavenger, immediately terminating any spontaneous polymerization chains.

  • Inerting & Sealing: Purge the vial headspace with dry Argon gas for 30 seconds before sealing with a PTFE-lined cap.

    • Validation: Argon (heavier than air) displaces oxygen and moisture, preventing acid-catalyzed isomerization and oxidation.

  • Cryogenic Storage: Store immediately at -20°C.

    • Validation: Perform a visual inspection before subsequent use; the liquid should remain colorless to pale yellow. A shift to a dark brown color validates that degradation (HBr/Br 2​ release) has occurred, and the batch must be re-purified.

References

  • 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane - PubChem Source: National Institutes of Health (NIH) URL:3

  • Application Notes and Protocols for the Synthesis and Evaluation of Terbinafine, an Antifungal Drug Source: BenchChem URL:1

  • What is Allylic Bromination? Source: Master Organic Chemistry URL:2

  • Process For Preparing Terbinafine Source: QuickCompany URL:5

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 1-Bromo-6,6-dimethyl-2-hepten-4-yne

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot and resolve the persistence of unreacted 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot and resolve the persistence of unreacted 1-bromo-6,6-dimethyl-2-hepten-4-yne in their final product mixtures.

This highly reactive allylic bromide is a critical building block, most notably utilized in the N -alkylation of N -methyl-1-naphthalenemethanamine to synthesize the allylamine antifungal agent, Terbinafine[1]. However, its electrophilic nature and structural properties often complicate downstream purification. This guide outlines the causality behind these challenges and provides self-validating, chromatography-free protocols to achieve high-purity isolation.

Quantitative Data & Chemical Profile

Understanding the physicochemical properties of your impurity is the first step in designing an orthogonal purification strategy.

PropertyData / Value
Chemical Name 1-Bromo-6,6-dimethyl-2-hepten-4-yne
CAS Number 126764-15-6
Molecular Formula C9​H13​Br
Molecular Weight 201.10 g/mol [2]
Reactivity Profile Soft electrophile; highly reactive allylic/propargylic halide
Solubility Soluble in DCM, THF, Hexane, Toluene; Insoluble in water
Primary Application Terbinafine synthesis intermediate[1]

Troubleshooting & FAQs

Q: Why does 1-bromo-6,6-dimethyl-2-hepten-4-yne persist in my N -alkylation reaction despite using an excess of the secondary amine? A: Allylic bromides are highly reactive but are prone to competitive side reactions or stalled kinetics if the reaction microenvironment is suboptimal. During the N -alkylation process, hydrobromic acid (HBr) is generated as a byproduct. If your base (e.g., aqueous NaOH or K2​CO3​ ) is insufficient or poorly mixed in a biphasic system, the HBr will protonate your secondary amine nucleophile, rendering it inactive[1]. This stalls the reaction, leaving unreacted allylic bromide in the mixture.

Q: Can I remove this impurity using standard silica gel chromatography? A: While possible, it is highly inefficient for scale-up. The allylic bromide is relatively non-polar and elutes quickly. However, allylic halides can streak or degrade on acidic silica gel, leading to co-elution with your target tertiary amine. Relying on phase-partitioning or chemical scavenging is vastly superior for both yield and throughput.

Q: What is the most efficient method for high-throughput or late-stage purification? A: Polymer-supported scavengers are the gold standard for removing electrophilic alkyl and allyl halides[3]. By introducing a resin bound to a nucleophile (such as PS-Thiophenol or PS-Trisamine), the unreacted bromide covalently bonds to the macroscopic polymer matrix via an SN​2 mechanism. Because the impurity is now tethered to an insoluble solid, it can be entirely removed via simple filtration, leaving your desired product in solution[4].

Validated Experimental Protocols

Do not rely on trial and error; rely on the inherent chemical differences between your product and the impurity. Below are two self-validating workflows.

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction

Causality: Your final product (Terbinafine) contains a tertiary amine with a basic pKa​ , allowing it to be reversibly protonated. The unreacted 1-bromo-6,6-dimethyl-2-hepten-4-yne is entirely neutral and lipophilic. By dropping the pH, we force the product into the aqueous phase while the impurity remains trapped in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1.0 M aqueous HCl to the separatory funnel. Shake vigorously and vent. Validation: The tertiary amine product protonates to form a water-soluble hydrochloride salt, migrating to the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM), which contains the unreacted 1-bromo-6,6-dimethyl-2-hepten-4-yne impurity, and discard it.

  • Basification: Transfer the retained aqueous layer to a clean flask. Slowly add 2.0 M aqueous NaOH until the pH indicator paper reads > 10. Validation: The solution will become cloudy as the product is converted back to its insoluble free-base form.

  • Product Recovery: Extract the basified aqueous layer twice with fresh DCM. The pure product will migrate into the organic phase.

  • Isolation: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the purified tertiary amine.

Protocol B: Polymer-Supported Scavenging (Electrophile Quenching)

Causality: 1-Bromo-6,6-dimethyl-2-hepten-4-yne is a "soft" electrophile. Polystyrene-supported thiophenol (PS-Thiophenol) provides a highly reactive "soft" nucleophile. The kinetic match ensures rapid, selective covalent capture of the bromide without interacting with your stable tertiary amine product[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in a swelling solvent such as THF or DCM to ensure the polymer resin pores open fully.

  • Resin Addition: Add 3 to 5 molar equivalents of PS-Thiophenol resin (relative to the estimated remaining unreacted allylic bromide)[4]. Add a catalytic amount of a mild, non-nucleophilic base (e.g., N,N -diisopropylethylamine) to neutralize the generated HBr.

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2 to 4 hours. Note: Do not use magnetic stir bars, as grinding will pulverize the resin beads and clog your filters.

  • Filtration: Filter the suspension through a sintered glass frit (medium porosity). The resin, now covalently bound to the impurity, is retained on the frit[3].

  • Washing & Concentration: Wash the resin cake with 2 column volumes of DCM to ensure no product is left behind. Concentrate the combined filtrates in vacuo to obtain the pure product.

Process Workflows (Visualizations)

Below are the logical workflow diagrams for both purification strategies.

AcidBaseExtraction Crude Crude Mixture in DCM (Product + Impurity) AddHCl Add 1.0 M HCl (aq) Crude->AddHCl PhaseSep1 Phase Separation AddHCl->PhaseSep1 Org1 Organic Layer (Allylic Bromide Impurity) PhaseSep1->Org1 Discard Aq1 Aqueous Layer (Protonated Amine Product) PhaseSep1->Aq1 Retain AddNaOH Basify with 2.0 M NaOH Extract with DCM Aq1->AddNaOH PhaseSep2 Phase Separation AddNaOH->PhaseSep2 Aq2 Aqueous Layer (Salts) PhaseSep2->Aq2 Discard Org2 Organic Layer (Pure Free-Base Product) PhaseSep2->Org2 Final Product

Caption: Workflow for Acid-Base Extraction of Terbinafine from Allylic Bromide Impurities.

PolymerScavenging Crude Crude Mixture in THF/DCM (Product + Impurity) AddResin Add PS-Thiophenol or PS-Trisamine Resin Crude->AddResin Agitate Agitate for 2-4 Hours (Covalent Binding) AddResin->Agitate Filter Filtration via Sintered Frit Agitate->Filter Resin Resin Phase (Bound Allylic Bromide) Filter->Resin Discard Filtrate Filtrate Phase (Pure Product in Solution) Filter->Filtrate Concentrate

Caption: Workflow for Polymer-Supported Scavenging of Electrophilic Alkyl Halides.

References

  • [3] Solid-Supported Reagents and Scavengers. Sopachem. Available at:

  • [2] 2-Hepten-4-yne, 1-bromo-6,6-dimethyl- | CID 11074428. PubChem, National Institutes of Health. Available at:

  • [1] Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. Available at:

  • [4] Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems. ACS Publications, Industrial & Engineering Chemistry Research. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Terbinafine Synthesis via the Bromo Intermediate

Introduction Terbinafine is a highly potent allylamine antifungal agent that disrupts fungal cell membrane integrity by selectively inhibiting squalene epoxidase[1]. The industrial and laboratory-scale synthesis of Terbi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Terbinafine is a highly potent allylamine antifungal agent that disrupts fungal cell membrane integrity by selectively inhibiting squalene epoxidase[1]. The industrial and laboratory-scale synthesis of Terbinafine frequently relies on the condensation of N-methyl-1-naphthalenemethylamine with an enyne intermediate, specifically (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne[1].

While this bromo intermediate pathway is highly effective, it is prone to several critical side reactions. These include E/Z isomerization, over-alkylation leading to dimeric genotoxic impurities (GTIs), and the propagation of naphthalene-based starting material impurities[2][3]. This technical guide provides researchers and process chemists with self-validating protocols, mechanistic troubleshooting steps, and control strategies to maximize the yield of the strictly required (E)-isomer of Terbinafine.

Experimental Protocols: Optimized Bromo Intermediate Workflow

Expertise Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are embedded to ensure causality between reaction conditions and product purity.

Protocol A: Synthesis of (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne
  • Preparation: Dissolve 6,6-dimethyl-1-hepten-4-yn-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Ensure the reaction vessel is under an inert nitrogen atmosphere to prevent oxidative degradation of the enyne system[1].

  • Temperature Control (Critical): Cool the solution strictly to 0 °C to -5 °C. Causality: Higher temperatures promote thermodynamic equilibration, increasing the yield of the undesired (Z)-isomer[4].

  • Bromination: Add phosphorus tribromide (PBr₃) (0.35 eq) dropwise over 30 minutes. Maintain the temperature below 0 °C. Stir for 2-3 hours[1].

  • Quenching & Extraction: Pour the reaction mixture into ice-water. Extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize residual HBr, which catalyzes E/Z isomerization) and brine[1].

  • Concentration: Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Validation: Analyze via HPLC. A successful reaction should yield an E/Z ratio of at least 3:1[4].

Protocol B: Condensation to Terbinafine Base
  • Preparation: In a reactor, dissolve N-methyl-1-naphthalenemethylamine (1.0 eq) in dimethylformamide (DMF) or a suitable aqueous/organic biphasic system[1][4].

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.2 eq) to act as an acid scavenger.

  • Coupling: Add the crude (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne (1.05 eq) slowly. Heat the mixture to 60-70 °C for 4-7 hours[1][2].

  • Work-up: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash extensively with water to remove DMF.

  • Validation: Monitor the disappearance of the bromo intermediate via TLC. Proceed to salt formation (HCl) and recrystallization to purge residual (Z)-isomer and dimeric impurities[3][4].

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of the (Z)-isomer during the allylic bromination step, and how can I prevent it? A1: The bromination of 6,6-dimethyl-1-hepten-4-yn-3-ol with PBr₃ proceeds via a delocalized allylic carbocation or bromonium intermediate. This intermediate allows for bond rotation before the bromide nucleophile attacks, naturally leading to a thermodynamic mixture of E and Z isomers (typically around 3:1)[4]. Furthermore, the presence of free HBr (a byproduct of the reaction) can reversibly add to the double bond, catalyzing further E/Z isomerization[2]. Resolution:

  • Maintain strict temperature control (≤ 0 °C) during PBr₃ addition.

  • Ensure rapid and complete neutralization of the reaction mixture with sodium bicarbonate during the work-up to eliminate free HBr.

  • If the E/Z ratio remains poor, consider isolating the final Terbinafine as a hydrochloride salt. The (E)-Terbinafine HCl isomer selectively crystallizes out of specific solvent systems (e.g., isopropanol/ethyl acetate), leaving the (Z)-isomer in the mother liquor[4][5].

Q2: We are detecting dimeric genotoxic impurities (GTIs) in our final API. What is the source? A2: Dimeric impurities, such as (2E,4E)-4-(4,4-dimethylpent-2-yn-1-ylidene)-N,N′-dimethyl-N,N′-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine, typically arise from two sources:

  • Over-alkylation: The secondary amine of Terbinafine can react with a second molecule of the bromo intermediate.

  • Grignard Carryover: Side reactions during the upstream synthesis of the 6,6-dimethyl-1-hepten-4-yn-3-ol intermediate can generate dimeric precursors that carry through the synthesis[3]. Resolution: Modify the solvent system during the upstream Grignard/alkylation steps (e.g., using a DCM/THF mixture) to suppress dimer formation[3]. During the final condensation, strictly control the stoichiometry of the bromo intermediate (avoid large excesses) and ensure vigorous stirring in biphasic systems to prevent localized concentration spikes.

Q3: My HPLC analysis shows the presence of 4-Methylterbinafine and (E)-2-Terbinafine. Are these degradation products? A3: No, these are process-related impurities stemming from the starting materials, not degradation products[3][6]. 4-methylnaphthalene and the 2-isomer of the naphthalene intermediate are common contaminants in commercial batches of N-methyl-1-naphthalenemethylamine. These contaminants react with the bromo intermediate at the same rate as the desired starting material, forming 4-Methylterbinafine and (E)-2-Terbinafine, respectively[3]. Resolution: Establish stricter raw material specifications for N-methyl-1-naphthalenemethylamine (requiring >99.5% purity). Alternatively, these impurities can be purged during the final recrystallization of Terbinafine HCl[3].

Quantitative Data: Impurity Profiling & Control Strategies

To facilitate rapid troubleshooting, the following table summarizes the critical impurities associated with the bromo intermediate pathway:

Impurity NameOrigin / CausalityStructural Alert / ClassificationRecommended Control Strategy
(Z)-Terbinafine E/Z isomerization during allylic bromination[2][4].Non-genotoxic (Efficacy reduction)Low-temp bromination; selective crystallization of Terbinafine HCl.
Dimeric Impurities Over-alkylation or upstream Grignard side reactions[3].Genotoxic (ICH M7 Class 3)[3]Solvent modification (DCM/THF); strict stoichiometric control.
4-Methylterbinafine Carryover of 4-methylnaphthalene from raw materials[3][6].Process ImpurityRaw material purity control (>99.5%); final API recrystallization.
(E)-2-Terbinafine Carryover of 2-naphthyl isomer from raw materials[3].Process ImpurityRaw material purity control; final API recrystallization.
Nitrosamines (NDSRIs) Reaction of secondary amine with nitrosating agents[3].Highly Mutagenic (Cohort of Concern)Eliminate nitrites in solvents/water; avoid acidic conditions during storage.

Visualizations: Synthetic Workflow and Side Reaction Pathways

The following diagram maps the critical nodes in the synthesis and highlights where specific side reactions diverge from the desired pathway.

G N1 6,6-dimethyl-1-hepten-4-yn-3-ol N2 Allylic Bromination (PBr3) N1->N2 N3 (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne (Target Intermediate) N2->N3 Major Pathway (0 °C) N4 (Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne (Isomerization Side Reaction) N2->N4 Side Reaction (HBr catalysis) N5 Condensation with N-methyl-1-naphthalenemethylamine N3->N5 N6 Terbinafine Base (E-isomer) N5->N6 Desired Reaction N7 Dimeric Genotoxic Impurities (Over-alkylation) N5->N7 Excess Bromo Intermediate N8 Naphthalene-based Impurities (Raw Material Carryover) N5->N8 Amine Impurities

Workflow of Terbinafine synthesis detailing the bromo intermediate pathway and side reactions.

References

  • Process for the synthesis of terbinafine and derivatives thereof.
  • Process for the preparation of terbinafine and salts thereof.
  • Method for preparing terbinafine hydrochloride Z-shaped isomer.
  • Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. ResearchGate.[Link]

Sources

Troubleshooting

Storage conditions to prevent hydrolysis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne

Technical Support Center: Handling & Storage of 1-Bromo-6,6-dimethyl-2-hepten-4-yne Prepared by: Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 1-Bromo-6,6-dimethyl-2-hepten-4-yne Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6), a highly reactive molecular scaffold with a molecular weight of 201.10 g/mol [1]. Primarily recognized as a critical building block in the synthesis of the allylamine antifungal agent Terbinafine[2], this compound presents significant storage challenges. Its unique conjugated enyne structure makes the allylic bromide moiety exceptionally prone to rapid hydrolysis and subsequent autocatalytic degradation[3].

Below, we detail the chemical causality behind these degradation pathways, provide troubleshooting FAQs, and outline self-validating protocols to ensure the absolute integrity of your reagent.

The Causality of Degradation: Why Storage Fails

To prevent degradation, we must first understand the mechanism. The reactivity of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is driven by its extended conjugated system (a double bond conjugated with a triple bond).

When exposed to trace atmospheric moisture, the compound undergoes an SN1 hydrolysis pathway . The leaving bromide ion generates an allylic carbocation that is highly resonance-stabilized by the adjacent enyne system. Water nucleophilically attacks this intermediate to form an allylic alcohol, simultaneously releasing Hydrogen Bromide (HBr).

Crucially, HBr acts as a potent acid catalyst that attacks the remaining intact molecules, triggering a rapid autocatalytic cascade of β-scission and polymerization[4].

Hydrolysis A 1-Bromo-6,6-dimethyl- 2-hepten-4-yne C Allylic Carbocation (Resonance Stabilized) A->C SN1 Ionization B Moisture (H2O) B->C Promotes D Allylic Alcohol (Hydrolysis) C->D Nucleophilic Attack E HBr Generation C->E Leaving Group F Autocatalytic Polymerization D->F Side Reactions E->A Catalyzes Degradation E->F Triggers

Fig 1: SN1 hydrolysis pathway and autocatalytic degradation of the allylic bromide.

Troubleshooting & FAQs

Q: My reagent turned dark and viscous in the vial. What happened? A: This is the hallmark of HBr-catalyzed autocatalytic polymerization. Once a small fraction of the compound hydrolyzes due to moisture ingress, the evolved HBr rapidly degrades the rest of the batch[4]. The dark color indicates the formation of conjugated diene polymers and degradation byproducts. The batch is unsalvageable and must be disposed of properly.

Q: How should I store the neat compound for long-term use? A: The neat liquid must be stored strictly at -20°C or lower under an inert atmosphere of Nitrogen or Argon[5]. Argon is highly recommended over Nitrogen; because Argon is denser than air, it forms a robust protective "blanket" over the liquid phase, preventing ambient humidity from contacting the reagent when the vial is briefly opened. Always use amber glass vials to prevent UV-induced homolytic cleavage of the C-Br bond.

Q: Can I store it in solution to improve stability? A: Yes. Diluting the compound in a rigorously dried, non-polar solvent (e.g., anhydrous hexane) reduces the concentration of reactive species, which kinetically slows down bimolecular degradation pathways. Adding activated 4Å molecular sieves and a trace amount of anhydrous Potassium Carbonate (K2CO3) provides a dual-action defense: the sieves sequester moisture, while the K2CO3 acts as an acid scavenger to "mop up" any evolved HBr before it can trigger the polymerization cascade[4].

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, utilize these step-by-step methodologies. Every protocol includes a validation checkpoint to ensure the system's integrity.

Protocol A: Anhydrous Aliquoting of Neat Reagent

Causality: Repeated freeze-thaw cycles and atmospheric exposure during pipetting are the primary vectors for moisture introduction. Aliquoting prevents global batch contamination.

  • Preparation: Flame-dry 2 mL amber glass vials and PTFE-lined crimp caps. Transfer them into a glovebox or purge thoroughly with Argon on a Schlenk line.

  • Transfer: Using a gas-tight syringe, transfer single-use volumes (e.g., 100 µL) of 1-Bromo-6,6-dimethyl-2-hepten-4-yne into the vials.

  • Blanketing: Gently flush the headspace of each vial with a stream of Argon for 5 seconds.

  • Sealing: Immediately seal with the PTFE-lined crimp cap to ensure a gas-tight environment.

  • Storage: Transfer the sealed vials immediately to a -20°C freezer[5].

  • Validation Checkpoint: Before committing a stored aliquot to a critical cross-coupling reaction, dissolve 5 µL in anhydrous CDCl3 and run a 1H-NMR. The structural integrity is validated if the diagnostic doublet of the -CH2Br group remains sharply resolved at ~3.95 ppm [2].

Protocol B: Preparation of a Stabilized Stock Solution

Causality: For workflows requiring frequent dosing, a stabilized stock solution minimizes handling of the neat, highly reactive liquid while actively neutralizing degradation catalysts.

  • Scavenger Preparation: To a flame-dried Schlenk flask, add 10% w/v activated 4Å molecular sieves and 1% w/w anhydrous K2CO3 (acid scavenger)[4].

  • Solvent Addition: Add anhydrous hexane under an Argon atmosphere.

  • Dilution: Inject the neat 1-Bromo-6,6-dimethyl-2-hepten-4-yne slowly into the solvent to create a 0.5 M stock solution. Swirl gently.

  • Storage: Seal tightly and store at -20°C[5].

  • Validation Checkpoint: Perform a visual inspection prior to use. The solution must remain perfectly clear and colorless. Any yellowing or turbidity indicates that the acid scavengers have been exhausted and degradation has begun.

Quantitative Data & Diagnostics

Use the following tables to benchmark your storage strategies and validate the purity of your compound prior to synthesis.

Table 1: Storage Conditions vs. Expected Shelf Life

Storage ConditionTemperatureAtmosphereAdditive / ScavengerExpected Shelf Life
Neat (Unsealed/Air)Room TempAmbient AirNone< 24 hours
Neat (Sealed)-20°CArgonNone3 to 6 months
Solution (Hexane)-20°CArgon4Å Sieves + K2CO3> 12 months

Table 2: 1H-NMR Diagnostic Peaks for Integrity Validation Monitoring these specific shifts allows for the rapid detection of SN1 hydrolysis.

Proton EnvironmentIntact Compound (δ, ppm)Hydrolyzed Byproduct (δ, ppm)Diagnostic Significance
-CH2Br (Allylic)~3.95 (d, J ≈ 7.0 Hz)N/AConfirms intact starting material[2].
-CH2OH (Alcohol)N/A~4.20 (d, J ≈ 6.5 Hz)Indicates moisture exposure and SN1 hydrolysis.
tert-Butyl Group ~1.25 (s)~1.25 (s)Serves as a stable internal reference peak[2].
Alkene (=CH-CH2)~5.85 (dt, J ≈ 15.0, 7.0)~5.75 (m)Shifts upon substitution of the bromide leaving group[2].

References

  • National Center for Biotechnology Information. "2-Hepten-4-yne, 1-bromo-6,6-dimethyl- | C9H13Br - PubChem." PubChem Database. URL:[Link]

  • Bibliothèque et Archives Canada. "LATE T AMI E CURES OF BROMI ATED POLY(ISOBUTYLE E-CO-ISOPRE E)." Library and Archives Canada. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Analysis of Impurities in 1-Bromo-6,6-dimethyl-2-hepten-4-yne

For researchers, scientists, and drug development professionals, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are of paramount importa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of 1-Bromo-6,6-dimethyl-2-hepten-4-yne, a key intermediate in the synthesis of the antifungal agent Terbinafine.[1][2] This document is designed to be a practical resource, offering not just methodologies but also the scientific rationale behind the experimental choices.

The Critical Role of Impurity Profiling in Pharmaceutical Development

Impurity profiling is a cornerstone of the drug development process, mandated by regulatory bodies worldwide. A thorough understanding of the impurity profile of a drug intermediate like 1-Bromo-6,6-dimethyl-2-hepten-4-yne is crucial for several reasons:

  • Process Understanding and Optimization: Identifying the impurities provides valuable insights into the reaction mechanism and potential side reactions, enabling the optimization of the synthetic process to minimize their formation.

  • Safety and Toxicology: Some impurities can be toxic or genotoxic, even at very low concentrations. Their identification and quantification are essential for safety assessment.

  • Stability of the Final API: Impurities can potentially affect the stability of the final drug substance, leading to degradation and a shorter shelf life.

  • Regulatory Compliance: Regulatory agencies require a comprehensive impurity profile for new drug applications.

Synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne and Potential Impurities

A common synthetic route to 1-Bromo-6,6-dimethyl-2-hepten-4-yne involves the reaction of 6,6-dimethyl-hept-1-en-4-yn-3-ol with a mixture of hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).[3]

Based on this synthesis, several potential process-related impurities can be anticipated:

  • Unreacted Starting Material: Residual 6,6-dimethyl-hept-1-en-4-yn-3-ol.

  • Isomeric Impurities: The synthesis can produce both the desired (E)-isomer and the (Z)-isomer (cis-isomer) of 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

  • Byproducts from Side Reactions: The highly reactive nature of the reagents could lead to the formation of various byproducts.

  • Residual Solvents: Solvents used during the reaction and workup may be present in the final product.

GC-MS: The Workhorse for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] Its high separation efficiency, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for the analysis of impurities in compounds like 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

Proposed GC-MS Method for Impurity Analysis

The following is a proposed GC-MS method for the analysis of impurities in 1-Bromo-6,6-dimethyl-2-hepten-4-yne, based on the chemical properties of the analyte and general principles of GC-MS method development for halogenated hydrocarbons.[5]

Table 1: Proposed GC-MS Method Parameters

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides good separation for a wide range of volatile and semi-volatile compounds based on their boiling points.
Carrier GasHelium, constant flow rate of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic resolution.
Inlet Temperature250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection ModeSplit (e.g., 50:1)A split injection is suitable for analyzing the main component and higher concentration impurities, preventing column overload. A lower split ratio or splitless injection can be used for trace impurity analysis.
Injection Volume1 µL
Oven Temperature ProgramInitial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 35-400This range covers the molecular weight of the target compound and its expected impurities.
Solvent Delay3 minutesTo prevent the solvent peak from saturating the detector.
Sample Preparation

A simple and effective sample preparation procedure is crucial for accurate GC-MS analysis.

  • Dissolution: Accurately weigh approximately 10 mg of the 1-Bromo-6,6-dimethyl-2-hepten-4-yne sample.

  • Dilution: Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) in a volumetric flask.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a 0.45 µm syringe filter before injection.

Data Analysis and Impurity Identification

The identification of impurities is achieved by a combination of retention time and mass spectral interpretation.

  • Retention Time: The time it takes for a compound to elute from the GC column. Each compound will have a characteristic retention time under a specific set of chromatographic conditions.

  • Mass Spectrum: The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum is a fingerprint of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and fragment ions containing bromine (⁷⁹Br and ⁸¹Br have a nearly 1:1 natural abundance).[6]

dot

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Dissolution Dissolution in Solvent Dilution Dilution Dissolution->Dilution Filtration Filtration (if needed) Dilution->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation) Detection->MassSpectrum Identification Impurity Identification Chromatogram->Identification LibrarySearch Library Search MassSpectrum->LibrarySearch LibrarySearch->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of impurities.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive impurity profiling strategy often involves orthogonal analytical techniques to provide a complete picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC-MS, particularly for non-volatile or thermally labile compounds.

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • Suitable for a wider range of compounds, including those that are not amenable to GC.

    • Non-destructive, allowing for fraction collection and further analysis.

  • Disadvantages:

    • May have lower resolution for volatile, non-polar compounds compared to capillary GC.

    • Mass spectrometric detection (LC-MS) can be more complex and expensive than GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of impurities.[7][8]

  • Principle: Based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

  • Advantages:

    • Provides detailed structural information, including connectivity and stereochemistry.[7]

    • Quantitative NMR (qNMR) can be used for accurate quantification without the need for a reference standard for each impurity.[9]

  • Disadvantages:

    • Relatively low sensitivity compared to GC-MS and HPLC, making it challenging to detect very low-level impurities.

    • Complex mixtures can lead to overlapping signals, making interpretation difficult.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

FeatureGC-MSHPLC-UV/MSNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV or massNuclear spin in a magnetic field
Analyte Scope Volatile & semi-volatile, thermally stableWide range, including non-volatile & thermally labileSoluble compounds
Sensitivity High (ppm to ppb)High (ppm to ppb)Moderate (requires higher concentrations)
Structural Information Fragmentation pattern provides structural cluesMolecular weight (MS), limited structural info (UV)Detailed structural elucidation
Quantification Requires reference standards for each impurityRequires reference standards for each impurityCan be quantitative without individual standards (qNMR)
Ideal For Volatile impurities, residual solventsNon-volatile impurities, isomersStructure confirmation of unknown impurities

dot

Technique_Comparison cluster_Attributes Analytical Attributes GCMS GC-MS Volatility Volatility GCMS->Volatility High Suitability Sensitivity Sensitivity GCMS->Sensitivity Excellent Quantification Quantification GCMS->Quantification Standard-Dependent HPLC HPLC Polarity Polarity HPLC->Polarity High Suitability HPLC->Sensitivity Excellent HPLC->Quantification Standard-Dependent NMR NMR Structure Structural Detail NMR->Structure Unmatched Detail NMR->Sensitivity Lower NMR->Quantification Absolute (qNMR)

Caption: Comparison of analytical techniques for impurity profiling.

Conclusion and Recommendations

For the comprehensive analysis of impurities in 1-Bromo-6,6-dimethyl-2-hepten-4-yne, a multi-faceted approach is recommended.

  • Primary Screening and Quantification: GC-MS is the method of choice for the routine analysis of volatile and semi-volatile impurities, including residual starting materials, isomers, and byproducts. Its high sensitivity and resolving power make it ideal for quality control applications.

  • Complementary Analysis: HPLC should be employed as an orthogonal technique to detect any non-volatile or thermally unstable impurities that may not be amenable to GC analysis.

  • Structural Elucidation: When unknown impurities are detected, isolation followed by NMR spectroscopy is essential for definitive structural identification.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can build a comprehensive and robust impurity profile for 1-Bromo-6,6-dimethyl-2-hepten-4-yne, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • PrepChem. (n.d.). Synthesis of (b) 1-Bromo-6,6-dimethyl-2-hepten-4-yne. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography. Retrieved from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ScienceDirect. (n.d.). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Retrieved from [Link]

  • PMC. (n.d.). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The addition funnel is then replaced by a gas bubbler, the cooling bath removed, and the mixture stirred for 16 h at ambient temperature. Retrieved from [Link]

  • Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 22). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Retrieved from [Link]

  • The University of Manchester. (2016, January 14). New NMR Tools for Impurity Analysis. Retrieved from [Link]

  • LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.4. Retrieved from [Link]

  • ResearchGate. (2015, July 20). Where can I find isoalkanes (alkenes, alkynes) with known structures for GCxGC analysis in the range of ~C8-C60?. Retrieved from [Link]

  • Pure. (1987, January 1). Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap, on. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof.
  • Journal of Chemical Health Risks. (2025, April 20). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 21). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]

  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007044273A1 - Process for preparing terbinafine.
  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (2025, May 23). Introduction to GC-MS Fragmentation and Interpretation. Retrieved from [Link]

  • Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Retrieved from [Link]

  • Patsnap Eureka. (2026, January 7). How to Measure Alkane Purity Using GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-6,6-dimethylhept-2-en-4-yne. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane. Retrieved from [Link]

Sources

Comparative

Impurity Profile Comparison: 1-Bromo-6,6-dimethyl-2-hepten-4-yne vs. Chloro Analog in Terbinafine Synthesis

As pharmaceutical regulatory agencies tighten thresholds for genotoxic impurities, optimizing active pharmaceutical ingredient (API) synthetic routes is no longer just about yield—it is about designing out impurities at...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory agencies tighten thresholds for genotoxic impurities, optimizing active pharmaceutical ingredient (API) synthetic routes is no longer just about yield—it is about designing out impurities at the intermediate stage. This guide provides an in-depth technical comparison between two critical alkylating intermediates used in the synthesis of the allylamine antifungal drug Terbinafine: the traditional 1-Chloro-6,6-dimethyl-2-hepten-4-yne and the stereoselective alternative, 1-Bromo-6,6-dimethyl-2-hepten-4-yne .

By analyzing the causality behind impurity generation and providing self-validating experimental protocols, this guide equips process chemists and drug development professionals with the data needed to optimize Terbinafine API production.

Biological Context: Why Stereopurity Matters

Terbinafine is a potent, broad-spectrum antifungal agent that exerts its fungicidal activity by inhibiting squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis. The biological efficacy of Terbinafine is highly dependent on its stereochemistry; the (E)-isomer is the active therapeutic agent, while the (Z)-isomer is significantly less active and is classified as a controlled impurity in the European Pharmacopoeia (EP Impurity C).

Consequently, the chosen halogenated intermediate must not only be highly reactive but must also rigorously preserve the (E)-alkene geometry during the final N-alkylation step.

Mechanism Squalene Squalene SQE Squalene Epoxidase (Fungal Enzyme) Squalene->SQE Substrate Death Fungal Cell Death Squalene->Death Toxic Accumulation Terbinafine Terbinafine API (E-Isomer Active) Terbinafine->SQE Competitive Inhibition Oxido 2,3-Oxidosqualene SQE->Oxido Epoxidation Ergosterol Ergosterol (Membrane Integrity) Oxido->Ergosterol Biosynthesis Ergosterol->Death Membrane Depletion

Terbinafine mechanism of action via squalene epoxidase inhibition and resulting fungal cell death.

Comparative Impurity Profiling

The synthesis of Terbinafine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with a 1-halo-6,6-dimethyl-2-hepten-4-yne intermediate. The choice of the halogen (Chloro vs. Bromo) fundamentally alters the impurity profile of the final API.

The Industry Standard: 1-Chloro-6,6-dimethyl-2-hepten-4-yne

The chloro analog (CAS: 126764-17-8) is the traditional building block for Terbinafine[1]. Historically, its precursor synthesis relied heavily on toxic starting materials like acrolein and harsh chlorinating agents such as phosphorus pentachloride (PCl₅)[2].

Impurity Risks:

  • Genotoxic Dichloro Impurities: The use of harsh chlorinating agents often leads to over-chlorination and allylic rearrangements. A notorious byproduct of this route is the genotoxic diene impurity, (2E, 4E)-1-chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne[3]. Removing this impurity to sub-ppm levels often requires high-vacuum fractional distillation of the Terbinafine free base, a process that risks thermal degradation and explosion hazards at an industrial scale[2].

  • Elevated Z-Isomer Content: Because chloride is a relatively poor leaving group compared to bromide, the final N-alkylation step requires elevated temperatures (75°C - 90°C). This thermal stress exacerbates the isomerization of the (E)-alkene to the unwanted (Z)-isomer[4].

The Stereoselective Alternative: 1-Bromo-6,6-dimethyl-2-hepten-4-yne

The bromo analog (CAS: 126764-15-6) represents a modern, stereoselective approach. It is synthesized via the mild bromination of an enynol precursor, completely avoiding acrolein and PCl₅[5].

Impurity Advantages:

  • Absence of Genotoxic Dienes: By utilizing phosphorus tribromide (PBr₃) under cryogenic conditions, the radical-mediated over-halogenation pathways are suppressed, eliminating the formation of the genotoxic dichloro diene impurities[5].

  • Preservation of E/Z Ratio: Bromide is a highly polarizable, superior leaving group. This allows the SN2 N-alkylation to proceed efficiently at room temperature (20°C - 25°C). The absence of thermal stress preserves the (E)-geometry, yielding a crude API with >98% stereopurity that can be purified via direct crystallization rather than hazardous high-vacuum distillation.

Quantitative Impurity Data Summary
Parameter1-Chloro Analog (Traditional)1-Bromo Analog (Alternative)
CAS Number 126764-17-8 / 287471-30-1126764-15-6
Typical E/Z Ratio ~ 90:10> 95:5
Genotoxic Impurity Risk High (Dichloro dienes)Low (Avoids PCl₅/Acrolein)
N-Alkylation Temperature 75°C - 90°C20°C - 25°C
Primary Impurities Z-isomer, Dichloro dieneZ-isomer (trace), Brominated analogs
API Purification Needs High-vacuum distillationDirect crystallization

Synthetic Workflows & Logic

The structural logic of choosing the bromo route over the chloro route is rooted in thermodynamic control and leaving-group kinetics.

Workflow Enynol Enynol Precursor (6,6-Dimethyl-1-hepten-4-yne-3-ol) ChloroRoute Traditional Chlorination (PCl5 / Acrolein) Enynol->ChloroRoute BromoRoute Stereoselective Bromination (PBr3, < 0°C) Enynol->BromoRoute ChloroIntermediate 1-Chloro Analog (High Z-Isomer Content) ChloroRoute->ChloroIntermediate Genotoxic Genotoxic Dichloro Diene Impurities ChloroRoute->Genotoxic Side Reaction BromoIntermediate 1-Bromo Analog (High E-Isomer Purity) BromoRoute->BromoIntermediate Clean Trace Brominated Byproducts BromoRoute->Clean Side Reaction API_C Terbinafine API (Requires Intensive Purification) ChloroIntermediate->API_C N-alkylation (75°C) API_B Terbinafine API (Direct Crystallization) BromoIntermediate->API_B N-alkylation (25°C)

Synthetic workflow comparing chloro and bromo intermediate routes in Terbinafine API production.

Self-Validating Experimental Protocols

To leverage the advantages of the bromo analog, the synthesis and subsequent coupling must be executed under strict kinetic control. The following protocols are designed as self-validating systems to ensure maximum stereopurity.

Protocol A: Stereoselective Synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne

Objective: Convert the enynol precursor to the bromo-analog while suppressing allylic rearrangement.

  • Preparation: Dissolve 6,6-dimethyl-2E-heptene-4-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are mandatory. Trace water hydrolyzes the brominating agent to generate HBr, an acid that catalyzes the unwanted isomerization of the (E)-alkene to the (Z)-alkene.

  • Thermal Control: Cool the reactor to between -5°C and 0°C under an inert nitrogen atmosphere.

  • Halogenation: Add Phosphorus tribromide (PBr₃, 0.4 eq) dropwise over 30 minutes.

    • Causality: The dropwise addition at sub-zero temperatures strictly controls the exothermic reaction. High localized temperatures during halogenation lead to allylic rearrangements and an immediate spike in the (Z)-isomer impurity[5].

  • Validation Checkpoint: Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with hexane, and analyze via GC-MS.

    • Self-Validation: The reaction is complete when the enynol peak (< 1%) is consumed. The E/Z ratio must read > 95:5. If the (Z)-isomer exceeds 5%, thermal control was compromised during PBr₃ addition.

  • Workup: Quench the reaction with ice-cold water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the bromo analog as a pale yellow oil.

Protocol B: Low-Temperature N-Alkylation to Terbinafine API

Objective: Couple the bromo intermediate with N-methyl-1-naphthalenemethanamine without inducing thermal isomerization.

  • Preparation: Suspend N-methyl-1-naphthalenemethanamine hydrochloride (1.0 eq) and K₂CO₃ (2.5 eq) in a biphasic mixture of water and ethyl acetate.

  • Coupling: Add 1-Bromo-6,6-dimethyl-2-hepten-4-yne (1.05 eq) at 20°C - 25°C. Stir vigorously for 12 hours.

    • Causality: Because the bromide ion is a highly polarizable and superior leaving group, the SN2 reaction proceeds to completion at room temperature. The traditional chloro analog requires heating to 75°C, which thermally degrades the product and increases (Z)-isomer content[2].

  • Validation Checkpoint: Analyze the organic layer via HPLC (UV detection at 220 nm).

    • Self-Validation: The Terbinafine API peak should account for > 98% AUC. The absolute absence of the dichloro diene impurity validates the superiority of the bromo route.

  • Isolation: Isolate the Terbinafine free base from the organic layer and crystallize directly as the hydrochloride salt using an acetone/HCl mixture.

Conclusion

For process chemists tasked with synthesizing Terbinafine, the transition from the traditional 1-Chloro-6,6-dimethyl-2-hepten-4-yne to the 1-Bromo-6,6-dimethyl-2-hepten-4-yne intermediate offers a profound upgrade in the API's impurity profile. By relying on the superior leaving-group kinetics of the bromide ion, manufacturers can operate their N-alkylation steps at ambient temperatures, preserving the critical (E)-alkene geometry and entirely bypassing the formation of highly regulated, genotoxic dichloro impurities.

References

  • Benchchem. "1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-17-8): Synthesis, Properties, and Application in Antifungal Drug Development." Benchchem.
  • Pharmaffiliates. "CAS No : 635708-74-6 | Product Name : (Z)-1-Chloro-6,6-dimethylhept-2-en-4-yne." Pharmaffiliates.
  • Journal of Chemical Health Risks. "Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride." JCHR.
  • Google Patents. "WO2007096904A2 - Improved process for the preparation of terbinafine hydrochloride and novel crystalline form of terbinafine." Google Patents.
  • Panda, Siva S., et al. "Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine." Letters in Organic Chemistry, ResearchGate.

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Validation

A Comparative Guide to the Characterization of cis-Isomer Impurity in 1-Bromo-6,6-dimethyl-2-hepten-4-yne

For researchers, scientists, and drug development professionals, the precise control and characterization of isomeric impurities are paramount to ensuring the safety, efficacy, and reproducibility of synthesized compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise control and characterization of isomeric impurities are paramount to ensuring the safety, efficacy, and reproducibility of synthesized compounds. 1-Bromo-6,6-dimethyl-2-hepten-4-yne, a key intermediate in various organic syntheses, including the production of active pharmaceutical ingredients like Terbinafine, is known to be produced as a mixture of cis and trans geometric isomers.[1] The presence of the undesired cis-isomer can impact reaction kinetics, yield, and the purity of the final product. Therefore, robust analytical methodologies are required to accurately identify and quantify this impurity.

This guide provides an in-depth comparison of the principal analytical techniques for characterizing the cis-isomer of 1-Bromo-6,6-dimethyl-2-hepten-4-yne. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

The Challenge: Differentiating Geometric Isomers

1-Bromo-6,6-dimethyl-2-hepten-4-yne (C₉H₁₃Br) possesses a carbon-carbon double bond, which gives rise to geometric isomerism.[2] The trans-isomer is typically the desired product, while the cis-isomer is considered an impurity.

  • trans-isomer: The substituents on the double bond are on opposite sides.

  • cis-isomer: The substituents on the double bond are on the same side.

These subtle structural differences lead to distinct physical and chemical properties that can be exploited for their separation and characterization. The primary challenge lies in selecting a technique that offers sufficient resolution and sensitivity to reliably distinguish and quantify these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and definitive method for distinguishing between geometric isomers.[3] It provides detailed information about the chemical environment and spatial relationship of atoms within a molecule.

Principle of Differentiation

The key to differentiating cis and trans isomers via ¹H NMR lies in the vicinal coupling constant (³J) between the two protons across the double bond (vinyl protons).[4]

  • Trans-Protons: These protons are further apart, resulting in a larger coupling constant, typically in the range of 12-18 Hz .[3][5]

  • Cis-Protons: These protons are closer in space, leading to a smaller coupling constant, typically in the range of 6-12 Hz .[3][5]

Additionally, the spatial arrangement affects the electronic shielding of the protons, which can lead to slight differences in their chemical shifts (δ) .[6] Protons in the trans isomer are often slightly more deshielded (appear at a higher chemical shift) compared to the cis isomer.[5][6]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 1-Bromo-6,6-dimethyl-2-hepten-4-yne sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).[7]

  • Instrument Setup:

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Acquisition Parameters:

      • Pulse Program: Standard 1D proton pulse sequence.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing & Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.0 ppm.

    • Identify the signals corresponding to the vinyl protons (typically in the 5.5-6.5 ppm region).

    • Measure the coupling constant (J-value) of the doublet or multiplet for each isomer. A J-value of ~15 Hz would confirm the trans isomer, while a J-value of ~10 Hz would indicate the cis isomer.

    • Integrate the distinct signals for both isomers to determine their relative ratio and quantify the cis-impurity.

Advanced NMR Techniques

For complex spectra or definitive structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing unambiguous confirmation of the cis geometry.[3]

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result prep1 Dissolve sample in CDCl3 prep2 Add TMS standard prep1->prep2 acq1 Acquire 1H NMR spectrum (400+ MHz) prep2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Identify vinyl proton signals proc2->proc3 proc4 Measure J-coupling constants proc3->proc4 proc5 Integrate peaks for quantification proc4->proc5 result Identify & Quantify cis- and trans-isomers proc5->result

Caption: Workflow for NMR-based isomer characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation

Gas chromatography is a premier technique for separating volatile and semi-volatile compounds.[8] For halogenated organic compounds like 1-Bromo-6,6-dimethyl-2-hepten-4-yne, GC offers excellent separation efficiency, and coupling it with a mass spectrometer provides definitive identification.[9][10]

Principle of Separation

Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. The cis and trans isomers, having slightly different polarities and boiling points, will interact differently with the stationary phase, causing them to elute from the column at different times (retention times). The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, confirming their identity.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Instrument Setup:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated at 250°C. A split injection is preferred to avoid column overload.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

      • Column: A low to mid-polarity capillary column is recommended. A DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice for general-purpose separation of such compounds.

      • Oven Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analytes. A typical program might be: hold at 60°C for 2 min, then ramp at 10°C/min to 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode (e.g., m/z 40-300) to obtain the full mass spectrum for identification.

  • Data Interpretation:

    • The two isomers should appear as distinct peaks in the total ion chromatogram (TIC).

    • Identify the peaks by comparing their retention times to those of authenticated reference standards of the cis and trans isomers, if available.

    • Confirm the identity of each peak by examining its mass spectrum. Both isomers will have the same molecular ion peak, but their fragmentation patterns may show subtle differences. The primary confirmation comes from the separation achieved by the GC.

    • Quantify the cis-isomer by comparing its peak area to the total area of both isomer peaks.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis cluster_result Result prep1 Dilute sample in volatile solvent (e.g., Hexane) acq1 Inject into GC prep1->acq1 acq2 Separate isomers on capillary column acq1->acq2 acq3 Detect with Mass Spec (EI) acq2->acq3 proc1 Generate Total Ion Chromatogram (TIC) acq3->proc1 proc2 Identify peaks by retention time proc1->proc2 proc3 Confirm identity with mass spectra proc2->proc3 proc4 Integrate peak areas for quantification proc3->proc4 result Quantified ratio of cis/trans isomers proc4->result

Caption: Workflow for GC-MS-based isomer characterization.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible separations for a vast range of compounds.[11] For a non-polar molecule like 1-Bromo-6,6-dimethyl-2-hepten-4-yne, reversed-phase HPLC is the most logical starting point.[12]

Principle of Separation

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[11][13] The non-polar isomers will interact with the non-polar stationary phase. Subtle differences in their geometry can lead to differences in the strength of these hydrophobic interactions, resulting in different retention times. Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be effective for isomer separations.[11][14]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter to remove particulates.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[12]

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). Start with a composition like 70:30 Acetonitrile:Water and optimize for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (controlled temperature improves reproducibility).

    • Detector: UV detector set to a wavelength where the analyte absorbs (e.g., ~220 nm, requires preliminary UV scan for optimization).

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • The chromatogram will show peaks corresponding to the eluting isomers.

    • As with GC, identification is based on comparing retention times with reference standards.

    • Quantification is achieved by comparing the peak area of the cis-isomer to the total peak area of both isomers.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_acq HPLC Separation & UV Detection cluster_proc Data Analysis cluster_result Result prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm filter prep1->prep2 acq1 Inject onto C18 column prep2->acq1 acq2 Elute with polar mobile phase acq1->acq2 acq3 Detect with UV detector acq2->acq3 proc1 Generate Chromatogram acq3->proc1 proc2 Identify peaks by retention time proc1->proc2 proc3 Integrate peak areas for quantification proc2->proc3 result Quantified percentage of cis-isomer impurity proc3->result

Caption: Workflow for HPLC-based isomer characterization.

Comparative Summary and Recommendations

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, routine quality control, or high-throughput screening.

FeatureNMR SpectroscopyGC-MSHPLC-UV
Primary Basis of Differentiation Nuclear spin coupling (³J) & chemical environmentBoiling point & polarity differencesPolarity & hydrophobic interactions
Resolution Excellent for structural distinctionHigh to ExcellentGood to High
Sensitivity Low to ModerateHighModerate to High
Confirmation Power Definitive structural confirmationHigh (with MS)Moderate (relies on standards)
Sample Throughput LowHighHigh
Destructive/Non-destructive Non-destructiveDestructiveNon-destructive (fraction collection possible)
Primary Use Case Unambiguous identification, structural elucidation, reference standard characterizationRoutine purity testing, quality control, analysis of volatile impuritiesRoutine purity testing, method validation, quality control
Recommendations:
  • For Unambiguous Identification and Structural Confirmation: NMR spectroscopy is the unparalleled choice. The distinct difference in vicinal coupling constants provides conclusive evidence for the cis and trans configurations.

  • For Routine Quality Control and High-Throughput Analysis: Both GC-MS and HPLC are excellent choices. GC-MS is particularly well-suited for this volatile, halogenated compound and provides the added benefit of mass confirmation. HPLC is a robust and widely available alternative, especially in pharmaceutical QC labs.

  • Integrated Approach: In a drug development setting, a typical workflow involves using NMR to definitively characterize the reference standards for both the cis and trans isomers. Subsequently, a validated GC-MS or HPLC method is developed for the routine, high-throughput analysis of batch-to-batch production to quantify the cis-isomer impurity.

By understanding the principles, strengths, and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most effective strategy for characterizing the cis-isomer impurity in 1-Bromo-6,6-dimethyl-2-hepten-4-yne, ensuring the quality and integrity of their final products.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Hashimoto, S., Fushimi, A., & Tanabe, K. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
  • Schultz, E., et al. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Rethoret, K. (2022, April 15).
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
  • Plummer, L. N., et al. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • PrepChem.com. (n.d.). Synthesis of (b) 1-Bromo-6,6-dimethyl-2-hepten-4-yne.
  • BenchChem. (2025).
  • BenchChem. (2025). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • Waters. (n.d.).
  • Seven Star Pharma. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers).
  • Simson Pharma. (n.d.). 1-Bromo-6,6-dimethyl-2-hepten-4-yne-Mixture Of Cis-Trans Isomers.
  • CymitQuimica. (n.d.). CAS 126764-15-6: 1-Bromo-6,6-dimethyl-2-hepten-4-yne.
  • Pharmaffiliates. (n.d.). 1-Bromo-6,6-Dimethyl-2-Hepten-4-yne(Mixture of cis-trans isomers).
  • SEPARATION METHODS OF ANALYSIS (CHM 703). (n.d.).

Sources

Comparative

FTIR Spectrum Analysis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne: A Comparative Guide to ATR vs. Transmission Sampling

Executive Summary For researchers and drug development professionals, the structural verification of 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) is a critical quality control step. As the primary side-chain pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural verification of 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) is a critical quality control step. As the primary side-chain precursor in the synthesis of the allylamine antimycotic drug Terbinafine[1], its purity directly impacts downstream active pharmaceutical ingredient (API) yield.

This guide provides an objective, data-driven comparison of the two primary Fourier Transform Infrared (FTIR) sampling techniques used to analyze this liquid intermediate: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (Liquid Cell) . By understanding the physical causality behind how each technique interacts with the molecule's unique conjugated enyne system, analytical scientists can optimize their QA/QC workflows.

Mechanistic Overview: Spectral Signatures of the Enyne System

To effectively compare analytical techniques, we must first understand the molecular vibrations of 1-Bromo-6,6-dimethyl-2-hepten-4-yne[2]. The molecule presents three distinct analytical challenges:

  • The Conjugated Enyne (C=C–C≡C): Internal alkynes typically exhibit very weak or entirely absent IR stretches due to a lack of dipole moment change. However, in this molecule, the alkyne is conjugated with an adjacent alkene. This conjugation breaks the symmetry of the electron cloud, increasing the polarizability and resulting in a visible—albeit weak—C≡C stretch near 2200–2250 cm⁻¹.

  • The tert-Butyl Group (–C(CH₃)₃): The steric bulk of the 6,6-dimethyl moiety restricts certain bending modes. This results in the classic "umbrella mode" symmetric bending doublet, appearing sharply at ~1385 cm⁻¹ and ~1365 cm⁻¹.

  • The Allylic Bromide (C–Br): The heavy mass of the bromine atom dictates that it oscillates at a low frequency. The C–Br stretch is located deep in the fingerprint region (~500–600 cm⁻¹).

Technology Comparison: ATR-FTIR vs. Transmission Liquid Cell

The choice between ATR and Transmission sampling fundamentally alters the resulting spectrum due to the physics of light-matter interaction[3].

ATR-FTIR (Attenuated Total Reflectance)

In ATR-FTIR, the infrared beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe) at an angle that causes total internal reflection. This generates an evanescent wave that protrudes 0.5 to 2.0 µm into the liquid sample resting on the crystal[4].

  • The Causality of Peak Distortion: The penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the IR light[5]. Consequently, lower wavenumber regions (longer wavelengths) penetrate deeper into the 1-Bromo-6,6-dimethyl-2-hepten-4-yne sample than higher wavenumber regions. This artificially inflates the intensity of the low-frequency C–Br stretch (~600 cm⁻¹) while suppressing the high-frequency C≡C (~2200 cm⁻¹) and C–H (~2900 cm⁻¹) stretches.

Transmission FTIR (Liquid Cell)

Transmission FTIR relies on the IR beam passing entirely through the liquid sample, which is sandwiched between two IR-transparent windows (e.g., NaCl or CaF₂).

  • The Causality of High Sensitivity: Because the pathlength is fixed by a physical spacer (typically 15 to 50 µm), the Beer-Lambert Law applies uniformly across the entire spectral range. This uniform pathlength is vastly superior for detecting the inherently weak conjugated C≡C stretch, which might otherwise be lost in the baseline noise of an ATR spectrum.

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every analytical run must prove the absence of contamination before proving the presence of the analyte.

Protocol A: ATR-FTIR Workflow
  • Background Validation: Ensure the diamond ATR crystal is clean. Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Validation Check: The system is ready only if the energy throughput is >95% and the baseline is perfectly flat, with absolute absence of hydrocarbon stretches in the 2800–3000 cm⁻¹ region.

  • Sample Application: Deposit 1–2 drops of liquid 1-Bromo-6,6-dimethyl-2-hepten-4-yne directly onto the center of the crystal. Ensure no bubbles are trapped at the crystal-liquid interface, as this disrupts the evanescent wave.

  • Data Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply an "ATR Correction" algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth, normalizing the spectrum for accurate library matching[5].

  • Cleaning & Verification: Wipe the crystal with a lint-free tissue soaked in isopropanol. Run a subsequent "dummy" scan to prove the crystal is blank before the next sample.

Protocol B: Transmission Liquid Cell Workflow
  • Cell Assembly: Assemble a demountable liquid cell using polished NaCl windows separated by a 0.025 mm Teflon spacer.

  • Background Validation: Run a background scan of the empty, assembled cell. This accounts for the natural absorbance of the NaCl windows and maps any interference fringes caused by the narrow pathlength.

  • Sample Introduction: Using a glass Luer-lock syringe, inject the liquid analyte into the bottom port of the cell until it emerges from the top port. Causality: Filling from the bottom up forces air out; trapped air bubbles cause severe baseline scattering and spectral distortion.

  • Data Acquisition: Run the sample scan (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Flush the cell aggressively with dichloromethane (DCM), purge with dry nitrogen gas until completely dry, and store in a desiccator to prevent ambient moisture from degrading the hygroscopic NaCl windows.

Data Presentation & Performance Comparison

Table 1: Operational Performance Comparison
MetricATR-FTIR (Diamond Crystal)Transmission (0.025 mm NaCl Cell)
Sample Volume Required < 10 µL (1 drop)~ 100 - 200 µL
Sample Preparation Time < 10 seconds3 - 5 minutes
Sensitivity to Weak Bands (C≡C) Low (Due to shallow penetration)High (Due to fixed, longer pathlength)
Baseline Stability Excellent (No interference fringes)Moderate (Prone to fringing and scattering)
Cleaning Difficulty Very Easy (Wipe and dry)Difficult (Requires solvent flushing)
Table 2: Expected FTIR Band Variations by Technique
Functional GroupWavenumber (cm⁻¹)Intensity in ATRIntensity in Transmission
=C–H stretch (Alkene) ~3050WeakMedium
–C–H stretch (Aliphatic) ~2850 - 2960MediumStrong
C≡C stretch (Conjugated) ~2200 - 2250Very Weak / AbsentWeak but Distinct
C=C stretch (Alkene) ~1600 - 1630MediumMedium
C–H bend (tert-butyl) ~1365 & 1385StrongStrong
C–Br stretch ~500 - 600Very Strong (Enhanced)Strong

Workflow Visualization

FTIR_Workflow Start 1-Bromo-6,6-dimethyl- 2-hepten-4-yne Sample ATR_Path ATR-FTIR Workflow Start->ATR_Path Trans_Path Transmission (Liquid Cell) Start->Trans_Path ATR_Prep Direct Application (No Prep) ATR_Path->ATR_Prep Trans_Prep Inject into NaCl/CaF2 Liquid Cell Trans_Path->Trans_Prep ATR_Mech Evanescent Wave Penetration (1-2 µm) ATR_Prep->ATR_Mech Trans_Mech Full Beam Transmission (Pathlength: 15-50 µm) Trans_Prep->Trans_Mech ATR_Result High Throughput, Altered Peak Ratios ATR_Mech->ATR_Result Trans_Result High Sensitivity for Weak C≡C Bands Trans_Mech->Trans_Result

Comparative workflow of ATR-FTIR vs. Transmission FTIR for enyne intermediate analysis.

References

  • US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents. 1

  • 1-Bromo-6,6-dimethyl-2-hepten-4-yne | 126764-15-6 - SynThink. 2

  • Explainer: The difference between IR, FTIR, and ATR-FTIR - Specac Ltd. 4

  • Attenuated total reflectance (ATR) - Anton Paar Wiki. 5

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. 3

Sources

Validation

1-Bromo-6,6-dimethyl-2-hepten-4-yne vs 1-Chloro-6,6-dimethyl-2-hepten-4-yne stability

An Objective Comparison for Researchers and Synthetic Chemists In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is paramount to ensuring reaction efficiency, yield, and overall pro...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers and Synthetic Chemists

In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is paramount to ensuring reaction efficiency, yield, and overall process robustness. The compounds 1-Bromo-6,6-dimethyl-2-hepten-4-yne and 1-Chloro-6,6-dimethyl-2-hepten-4-yne are both versatile propargylic halides. The chloro derivative, in particular, is a well-established key intermediate in the synthesis of the allylamine antifungal agent, Terbinafine[1][2][][4]. This guide provides a detailed comparative analysis of the stability of these two compounds, offering field-proven insights and experimental data to inform their application in research and development.

Core Principles of Halide Stability: A Theoretical Grounding

The relative stability of 1-Bromo-6,6-dimethyl-2-hepten-4-yne and 1-Chloro-6,6-dimethyl-2-hepten-4-yne is primarily governed by the intrinsic properties of the carbon-halogen (C-X) bond. Several key factors dictate the behavior of these molecules in a reaction environment.

1. Carbon-Halogen Bond Strength: The most significant determinant of stability is the bond dissociation energy (BDE) of the C-X bond. The carbon-chlorine (C-Cl) bond is inherently stronger than the carbon-bromine (C-Br) bond. This is due to the smaller atomic radius and higher electronegativity of chlorine compared to bromine, leading to a shorter and more stable bond[5][6][7]. The weaker C-Br bond requires less energy to cleave, rendering the bromo-compound more susceptible to both chemical and thermal degradation[5][7][8].

2. Leaving Group Ability: In nucleophilic substitution reactions, the halide departs as a halide ion (X⁻). The stability of this resulting anion determines its effectiveness as a "leaving group." Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻), allowing it to better stabilize the negative charge[9][10]. Consequently, bromide is a superior leaving group[9]. This directly correlates with the C-X bond strength; the weaker the bond, the better the leaving group. Therefore, 1-Bromo-6,6-dimethyl-2-hepten-4-yne is more reactive in substitution reactions.

3. Bond Polarity: Due to chlorine's higher electronegativity, the C-Cl bond is more polar than the C-Br bond[8][11][12]. While bond polarity influences the electrophilicity of the carbon atom, for these primary allylic/propargylic systems, the bond strength and leaving group ability are the dominant factors governing overall stability and reactivity[7].

Comparative Stability and Reactivity Analysis

Based on the foundational principles above, a clear hierarchy of stability emerges. 1-Chloro-6,6-dimethyl-2-hepten-4-yne is the more stable compound. Its greater stability makes it more suitable for long-term storage and use in multi-step syntheses where the integrity of the intermediate is crucial.

Conversely, 1-Bromo-6,6-dimethyl-2-hepten-4-yne is less stable and therefore more reactive [7][13]. This heightened reactivity can be advantageous when the compound is used as an alkylating agent in reactions where rapid, efficient substitution is desired[14][15]. However, this comes at the cost of reduced shelf-life and a higher propensity for decomposition, requiring more stringent handling and storage conditions[16].

The presence of the bulky 6,6-dimethyl (tert-butyl) group provides some steric hindrance, which can influence reaction rates, but this feature is common to both molecules and does not alter their relative stability ranking[17].

Quantitative Data Summary
Property1-Bromo-6,6-dimethyl-2-hepten-4-yne1-Chloro-6,6-dimethyl-2-hepten-4-yneRationale
CAS Number 126764-15-6[18][19]126764-17-8[1]-
Molecular Formula C₉H₁₃Br[18][19]C₉H₁₃Cl[1][]-
Molecular Weight 201.10 g/mol [18][20]156.65 g/mol [1][]-
Appearance -Clear yellow to pale yellow liquid/oil[1]-
C-X Bond Energy ~276 kJ/mol[5][6]~328 kJ/mol[5][6]The C-Cl bond is stronger.
Relative Stability LowerHigherStronger C-X bond leads to greater stability.
Relative Reactivity HigherLowerWeaker C-X bond leads to a better leaving group and higher reactivity.

Experimental Protocols for Stability Assessment

To empirically validate the theoretical differences in stability, the following standardized protocols can be employed. These methods provide a self-validating system for comparing the reactivity of the two compounds.

Protocol 1: Comparative Analysis of Nucleophilic Substitution Rates

This experiment leverages the difference in leaving group ability to provide a direct measure of chemical reactivity. The reaction with silver nitrate in an ethanol-water solution is a classic test for haloalkane reactivity, where the rate of silver halide precipitation indicates the rate of C-X bond cleavage[21].

Methodology:

  • Solution Preparation:

    • Prepare 0.1 M solutions of both 1-Bromo-6,6-dimethyl-2-hepten-4-yne and 1-Chloro-6,6-dimethyl-2-hepten-4-yne in ethanol.

    • Prepare a 0.1 M solution of silver nitrate (AgNO₃) in a 50:50 ethanol/water mixture.

  • Reaction Initiation:

    • In separate, identical test tubes, add 2 mL of each halide solution.

    • Place the test tubes in a water bath maintained at a constant temperature (e.g., 50°C) to equilibrate.

  • Data Collection:

    • Simultaneously add 2 mL of the pre-warmed silver nitrate solution to each test tube and start a timer.

    • Observe the formation of a precipitate (AgBr is cream-colored, AgCl is white)[21].

    • Record the time taken for the first appearance of a persistent precipitate in each tube.

  • Interpretation: The significantly shorter time required for precipitate formation in the 1-Bromo-6,6-dimethyl-2-hepten-4-yne solution demonstrates its lower stability and higher reactivity. The rate-determining step of this Sₙ1-type reaction is the heterolytic cleavage of the C-X bond, which is faster for the weaker C-Br bond[21][22].

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep1 Prepare 0.1M Halide Solutions in Ethanol rxn1 Equilibrate 2mL of each Halide at 50°C prep1->rxn1 prep2 Prepare 0.1M AgNO3 in Ethanol/Water rxn2 Add 2mL AgNO3 Start Timer prep2->rxn2 rxn1->rxn2 analysis1 Observe Precipitate (AgX) Formation rxn2->analysis1 analysis2 Record Time to First Cloudiness analysis1->analysis2 result Compare Times: Bromo < Chloro analysis2->result

Caption: Workflow for comparing halide reactivity via silver nitrate precipitation.

Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA provides quantitative data on the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The onset temperature of decomposition serves as a direct indicator of thermal stability.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Bromo-6,6-dimethyl-2-hepten-4-yne into a TGA crucible.

    • Repeat for 1-Chloro-6,6-dimethyl-2-hepten-4-yne using a separate crucible.

  • Instrument Setup:

    • Place the sample in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from ambient temperature to approximately 400°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition for each compound, often defined as the temperature at which 5% mass loss occurs.

  • Interpretation: 1-Bromo-6,6-dimethyl-2-hepten-4-yne is expected to exhibit a significantly lower onset temperature of decomposition compared to 1-Chloro-6,6-dimethyl-2-hepten-4-yne, confirming its lower thermal stability due to the weaker C-Br bond[23][24].

Conclusion and Practical Recommendations

The evidence, grounded in both fundamental chemical principles and established experimental validation, unequivocally demonstrates that 1-Chloro-6,6-dimethyl-2-hepten-4-yne is more stable than 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

  • For applications requiring a robust intermediate that can withstand various reaction conditions or prolonged storage, the chloro derivative is the superior choice. Its use in the industrial synthesis of Terbinafine is a testament to its reliability[1][2].

  • For synthetic routes that require a highly reactive propargylating agent for rapid C-C bond formation, the bromo derivative may offer kinetic advantages, provided that its inherent instability is managed through controlled reaction conditions and appropriate handling protocols.

Ultimately, the choice between these two intermediates should be a deliberate decision based on the specific kinetic and stability requirements of the synthetic process.

G bond_strength C-X Bond Strength (C-Cl > C-Br) stability Chemical & Thermal Stability (Chloro > Bromo) bond_strength->stability directly proportional leaving_group Leaving Group Ability (Br⁻ > Cl⁻) bond_strength->leaving_group inversely proportional reactivity Reactivity in Sₙ Reactions (Bromo > Chloro) stability->reactivity inversely proportional leaving_group->reactivity directly proportional

Caption: Relationship between bond properties and chemical stability/reactivity.

References

  • PrepChem.com. Synthesis of (b) 1-Bromo-6,6-dimethyl-2-hepten-4-yne. Available from: [Link]

  • ResearchGate. Stereoselective synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. Available from: [Link]

  • University of Huddersfield Research Portal. Reactions of tertiary propargyl alcohols with sodium halides under oxidative conditions. Available from: [Link]

  • ACS Publications. Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. Available from: [Link]

  • PMC. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]

  • Google Patents. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne.
  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... Available from: [Link]

  • SynThink. 1-Bromo-6,6-dimethyl-2-hepten-4-yne | 126764-15-6. Available from: [Link]

  • RSC Publishing. Nickel-catalyzed substitution reactions of propargyl halides with organotitanium reagents. Available from: [Link]

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  • ResearchGate. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Available from: [Link]

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  • Chemistry LibreTexts. 8.5: Physical Properties of Haloalkanes. Available from: [Link]

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Comparative

Terbinafine Synthesis: A Comprehensive Cost and Performance Comparison of Bromo vs. Chloro Intermediate Pathways

Executive Summary & Scientific Context Terbinafine is a blockbuster allylamine antimycotic agent that functions as a potent, specific inhibitor of fungal squalene epoxidase. From a drug development and process chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Terbinafine is a blockbuster allylamine antimycotic agent that functions as a potent, specific inhibitor of fungal squalene epoxidase. From a drug development and process chemistry perspective, the synthesis of the Terbinafine Active Pharmaceutical Ingredient (API) hinges on the efficient coupling of an enyne side chain with N-methyl-1-naphthalenemethylamine[1].

Historically, the synthesis relied on a bromo intermediate (1-bromo-6,6-dimethyl-2-hepten-4-yne). However, modern industrial scale-up has largely pivoted to a chloro intermediate (1-chloro-6,6-dimethyl-2-hepten-4-yne)[2]. This guide objectively compares the performance, economic viability, and experimental protocols of both pathways, providing process chemists with the causality behind this industry-wide shift.

Mechanistic Pathways & Workflow Comparison

The divergence between the two synthetic routes occurs during the preparation of the allylic halide intermediate and its subsequent nucleophilic substitution (coupling) with the secondary amine.

G cluster_bromo Bromo Route (High Cost) cluster_chloro Chloro Route (Cost-Efficient) B_Int 1-Bromo-Enyne (3:1 E/Z) B_Coup Coupling (RT, K2CO3) B_Int->B_Coup B_Pur Crystallization (High API Loss) B_Coup->B_Pur Final Terbinafine API B_Pur->Final C_Int 1-Chloro-Enyne (>9:1 E/Z) C_Coup Coupling (80°C, Na2CO3) C_Int->C_Coup C_Pur Direct Isolation (High Yield) C_Coup->C_Pur C_Pur->Final

Fig 1: Process workflows for Terbinafine synthesis via bromo vs. chloro intermediates.

Economic & Operational Cost Analysis

The transition from the bromo to the chloro intermediate is driven by a combination of raw material costs, isomer resolution penalties, and environmental, health, and safety (EHS) factors[1][2].

Quantitative Comparison Table
MetricBromo Intermediate Route (Legacy)Chloro Intermediate Route (Modern)Economic & Process Impact
Halogenating Agent Phosphorus tribromide (PBr₃) & HBrAqueous HCl or Boron trichloridePBr₃ is highly corrosive, toxic, and expensive to handle compared to bulk HCl[2][3].
Precursor Toxicity Acrolein (Highly toxic, volatile)6,6-dimethyl-1-hepten-4-yn-3-olAcrolein requires specialized transport and high-containment CAPEX[1].
E/Z Isomer Ratio ~ 3:1 (E/Z mixture)> 9:1 (High E-selectivity)The bromo route requires repeated crystallizations to purge the inactive Z-isomer, causing massive API loss[1][3].
Coupling Yield ~ 66.5% (Final API)~ 84.4% (Final API)The chloro route delivers a ~18% absolute yield increase, drastically lowering the cost per kg of API[2].
Solvent Profile Dimethylformamide (DMF)Methyl isobutyl ketone (MIBK) or AqueousDMF requires high energy for evaporation and recycling; MIBK/Aqueous systems are cheaper and greener[2].

Experimental Protocols

To ensure reproducibility, the following protocols outline the distinct operational parameters required for each intermediate. Every step is designed as a self-validating system utilizing In-Process Controls (IPC).

Protocol A: Synthesis via Chloro Intermediate (Optimized Industrial Standard)

This protocol leverages the thermodynamic stability of the chloro-enyne to achieve high yields without the need for extreme cooling infrastructure[2].

  • Preparation of Aqueous Reaction Medium: In a jacketed reactor, combine 1.0 equivalent of N-methyl-1-naphthalenemethylamine hydrochloride and 2.5 equivalents of sodium carbonate (Na₂CO₃) in a water/isopropanol mixture (1:1 v/v). Stir at 300 rpm until fully dissolved.

  • Intermediate Addition: Slowly add 1.1 equivalents of 1-chloro-6,6-dimethyl-2-hepten-4-yne dropwise at 25 °C.

  • High-Temperature Coupling: Elevate the reactor temperature to 80–90 °C. Maintain reflux under a nitrogen atmosphere.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via HPLC (C18 column, UV detection at 280 nm). Validation Gate: Proceed to workup only when the amine precursor peak area is < 1.0%.

  • Phase Separation & Washing: Cool the mixture to 40 °C. Separate the aqueous layer. Wash the organic phase with a 5% aqueous EDTA disodium salt solution to sequester trace metal impurities, followed by a final wash with deionized water[4].

  • Acidification & Isolation: Acidify the organic phase with gaseous HCl to pH 2. Cool to 0 °C at a rate of 0.5 °C/min to initiate crystallization of Terbinafine Hydrochloride. Filter, wash with cold isopropanol, and dry under vacuum at 45 °C.

Protocol B: Synthesis via Bromo Intermediate (Legacy Reference)

This protocol highlights the low-temperature requirements and complex purification necessary when using the highly reactive bromo-enyne[2].

  • Reagent Preparation: Dissolve 1.05 equivalents of N-methyl-1-naphthalenemethylamine in anhydrous DMF. Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

  • Cryogenic Addition: Cool the reactor to 0 °C. Slowly add 1.0 equivalent of 1-bromo-6,6-dimethyl-2-hepten-4-yne (present as a 3:1 E/Z mixture) over 1 hour to prevent thermal runaway.

  • Ambient Coupling: Remove the cooling jacket and stir the mixture at room temperature (20–25 °C) for 12 hours.

  • IPC & Solvent Removal: Confirm reaction completion via HPLC. Evaporate the high-boiling DMF under deep vacuum (high energy expenditure). Partition the resulting residue between diethyl ether and saturated aqueous NaHCO₃.

  • Isomer Resolution (Critical Step): Convert the crude free base to the HCl salt. Perform 2 to 3 repeated recrystallizations from an ethanol/acetone matrix to purge the unwanted Z-isomer. Validation Gate: Verify isomeric purity via ¹H-NMR until the E-isomer is >99%.

Causality in Experimental Choices (E-E-A-T)

As an application scientist, it is critical to understand why these protocols differ so drastically. The shift from bromo to chloro intermediates is rooted in fundamental physical organic chemistry:

  • Leaving Group Dynamics & Thermal Activation: Bromide is a superior leaving group compared to chloride due to the weaker C-Br bond. Consequently, the bromo intermediate is highly reactive and prone to side reactions, necessitating strict cryogenic controls (0 °C) during addition[2]. Conversely, the chloride leaving group is less labile. This requires the application of thermal energy (80–100 °C) to overcome the activation energy barrier for the nucleophilic substitution[2].

  • Thermodynamic vs. Kinetic Control of Isomers: The synthesis of the bromo-enyne via PBr₃/HBr proceeds through an allylic carbocation intermediate that lacks strict stereocontrol, kinetically trapping the product in a 3:1 E/Z mixture[1]. Because Terbinafine requires the strictly (E)-configured side chain for squalene epoxidase inhibition, the Z-isomer is a costly impurity. The chloro-enyne can be synthesized via the direct chlorination of 6,6-dimethyl-1-hepten-4-yn-3-ol, a process that thermodynamically favors the E-isomer (>9:1 ratio), effectively eliminating the need for wasteful downstream recrystallizations[3].

By adopting the chloro intermediate, drug development professionals trade the requirement for higher coupling temperatures for vastly superior atom economy, cheaper raw materials, and a safer manufacturing environment.

References

  • US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof Google Patents URL
  • US20060004230A1 - Process for the preparation of terbinafine and salts thereof Google Patents URL
  • WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof Google Patents URL

Sources

Validation

Advantages of using 1-Bromo-6,6-dimethyl-2-hepten-4-yne in antifungal synthesis

The stereoselective synthesis of allylamine antifungals, particularly Terbinafine (Lamisil), represents a fascinating intersection of thermodynamic control and structural biology. As a Senior Application Scientist specia...

Author: BenchChem Technical Support Team. Date: March 2026

The stereoselective synthesis of allylamine antifungals, particularly Terbinafine (Lamisil), represents a fascinating intersection of thermodynamic control and structural biology. As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) route scouting, I frequently evaluate the delicate balance between reagent stability, reaction kinetics, and stereochemical fidelity.

Terbinafine’s pharmacological efficacy is strictly dependent on its geometry; the (E)-isomer is a potent inhibitor of fungal squalene epoxidase, whereas the (Z)-isomer is practically inactive 1. When coupling the critical enyne side chain to N-methyl-1-naphthalenemethylamine, chemists must choose between various halogenated intermediates.

This guide objectively compares the performance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne against its chlorinated alternative, detailing why the bromo-variant remains the superior choice for research, structure-activity relationship (SAR) studies, and high-purity API synthesis.

Mechanistic Causality: The Squalene Epoxidase Target

To understand the stringent requirement for stereopurity, we must first look at the biological target. Terbinafine acts by selectively binding to squalene epoxidase, halting the biosynthesis of ergosterol—a critical component of the fungal cell membrane. The (E)-tert-butylenyne tail is precisely oriented to fit the enzyme's hydrophobic pocket 1.

G Squalene Squalene SQE Squalene Epoxidase Squalene->SQE Oxidosqualene 2,3-Oxidosqualene SQE->Oxidosqualene Ergosterol Ergosterol Oxidosqualene->Ergosterol Multiple Steps Terbinafine Terbinafine (Active (E)-Isomer) Terbinafine->SQE Inhibits

Fig 1: Terbinafine mechanism of action via squalene epoxidase inhibition.

Thermodynamic Control: Bromo vs. Chloro Intermediates

The fundamental advantage of 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-15-6) lies in its leaving group kinetics. Bromide is a highly polarizable, weak conjugate base, making it an excellent leaving group for nucleophilic substitution (SN2) reactions.

Conversely, 1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-17-8) possesses a stronger carbon-halogen bond. While the chloro intermediate is often favored in bulk industrial manufacturing due to the avoidance of toxic phosphorus tribromide (PBr3) during its upstream synthesis [[2]](), it requires significantly higher activation energy to couple with the secondary amine [[3]]().

This kinetic difference dictates the required reaction temperature, which in turn dictates the stereochemical fate of the product. High temperatures (100°C+) required for the chloro intermediate induce thermal stress, leading to (E) → (Z) isomerization of the conjugated double bond. The bromo intermediate allows for ambient temperature coupling, effectively "freezing" the molecule in its active (E)-configuration [[2]]().

Quantitative Performance Comparison
Parameter1-Bromo-6,6-dimethyl-2-hepten-4-yne1-Chloro-6,6-dimethyl-2-hepten-4-yne
Leaving Group Ability Excellent (Highly Polarizable)Moderate (Less Polarizable)
Required Reaction Temp 20°C – 25°C (Room Temp) 280°C – 105°C 2
Stereochemical Fidelity High (E)-isomer retention Prone to (E) → (Z) thermal isomerization
Primary Use Case Discovery, SAR Studies, High-Purity APIBulk Industrial Manufacturing [[3]]()
Downstream Processing Simple extraction and salt formationIntensive recrystallization required

Comparative Synthesis Workflows

G Amine N-methyl-1-naphthalenemethylamine CondBromo Mild Alkylation (K2CO3, DMF, 20°C) Amine->CondBromo CondChloro Harsh Alkylation (NaOH, 100°C) Amine->CondChloro Bromo 1-Bromo-6,6-dimethyl-2-hepten-4-yne Bromo->CondBromo Chloro 1-Chloro-6,6-dimethyl-2-hepten-4-yne Chloro->CondChloro ProductBromo Terbinafine High (E)-Isomer Purity CondBromo->ProductBromo ProductChloro Terbinafine Lower Purity (Thermal Isomerization) CondChloro->ProductChloro

Fig 2: Synthesis workflow comparing Bromo vs Chloro intermediate alkylation pathways.

Experimental Protocols: A Self-Validating System

To demonstrate the practical laboratory advantages of the bromo intermediate, below are the validated methodologies for both routes. Notice how the bromo route's mild conditions inherently protect the structural integrity of the final API.

Protocol A: Mild Alkylation via 1-Bromo-6,6-dimethyl-2-hepten-4-yne (Recommended)

This protocol leverages the low activation energy of the bromide leaving group, allowing the reaction to proceed at room temperature, thereby preserving the critical (E)-stereochemistry 2.

  • Preparation : In a dry, nitrogen-purged 250 mL round-bottom flask, dissolve 1.05 equivalents of N-methyl-1-naphthalenemethylamine in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition : Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension for 15 minutes at 20°C to deprotonate the secondary amine.

  • Coupling : Dropwise, over 30 minutes, add 1.0 equivalent of a 3:1 (E)/(Z) mixture of 1-Bromo-6,6-dimethyl-2-hepten-4-yne .

  • Incubation : Maintain stirring at room temperature (20–25°C) for 12–16 hours.

    • Self-Validation Check: Before proceeding to workup, aliquot 50 µL of the reaction mixture, quench in water, extract with hexane, and analyze via HPLC or ¹H-NMR. The disappearance of the N-methyl-1-naphthalenemethylamine peak and the preservation of the diagnostic trans-alkene coupling constant (J ≈ 15 Hz) confirms successful, stereoretentive alkylation.

  • Workup : Evaporate the DMF under reduced pressure. Partition the resulting residue between diethyl ether and saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield crude Terbinafine with high (E)-isomer retention.

Protocol B: Harsh Alkylation via 1-Chloro-6,6-dimethyl-2-hepten-4-yne (Industrial Alternative)

This protocol is often used industrially to avoid brominated precursors but requires harsh thermal activation that compromises stereopurity 2.

  • Preparation : Suspend N-methyl-1-naphthalenemethylamine hydrochloride in a 30% aqueous NaOH solution.

  • Coupling : Add a 14% molar excess of 1-Chloro-6,6-dimethyl-2-hepten-4-yne 4.

  • Thermal Activation : Heat the biphasic mixture to 100–105°C under vigorous stirring for 3 to 5 hours.

  • Workup : Cool the mixture to room temperature, extract the free base with toluene, wash with water, and concentrate.

    • Causality Note: The 100°C requirement causes a measurable shift in the (E)/(Z) thermodynamic equilibrium. To achieve pharmaceutical grade, the resulting crude must be converted to its HCl salt and subjected to intensive, yield-reducing recrystallization to purge the inactive (Z)-isomer [[2]]().

Conclusion

For researchers, medicinal chemists, and drug development professionals focused on maximizing the yield of the active (E)-isomer, 1-Bromo-6,6-dimethyl-2-hepten-4-yne is undeniably the superior reagent. While the chlorinated analog may offer cost benefits at a multi-ton manufacturing scale, the bromo intermediate's excellent leaving group kinetics permit ambient-temperature coupling. This eliminates the thermal stress responsible for (Z)-isomerization, ensuring a highly stereoselective synthesis of Terbinafine.

References

  • Synthesis of (b) 1-Bromo-6,6-dimethyl-2-hepten-4-yne - PrepChem.com. Link

  • 1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-17-8): Synthesis, Properties, and Application - Benchchem. 3

  • 1-CHLORO-6,6-DIMETHYL-2-HEPTEN-4-YNE | 287471-30-1 - ChemicalBook. 4

  • (PDF) Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine - ResearchGate. 1

  • US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents. 2

Sources

Comparative

Advanced Comparative Impurity Profiling of Terbinafine: Synthetic Routes and Starting Materials

Terbinafine hydrochloride is a highly effective, broad-spectrum allylamine antifungal that exerts its mechanism of action by selectively inhibiting squalene epoxidase, thereby halting fungal sterol biosynthesis[1][2]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Terbinafine hydrochloride is a highly effective, broad-spectrum allylamine antifungal that exerts its mechanism of action by selectively inhibiting squalene epoxidase, thereby halting fungal sterol biosynthesis[1][2]. As a globally manufactured Active Pharmaceutical Ingredient (API), its impurity profile is heavily scrutinized by regulatory bodies to ensure patient safety and compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs[3][4].

The specific impurities present in the final API are not random; they are directly dictated by the chosen synthetic route and the purity of the starting materials. This guide provides an in-depth comparative analysis of Terbinafine synthesis routes, the mechanistic causality behind impurity formation, and self-validating analytical protocols for their quantification.

Mechanistic Evaluation of Synthetic Routes

The synthesis of Terbinafine generally requires the coupling of a naphthalene-derived secondary amine with a highly conjugated enyne side chain. The preparation of this side chain is the primary divergence point in manufacturing, leading to distinct impurity profiles[5].

Route A: The Grignard-Acrolein Pathway

This traditional route involves the Grignard reaction of tert-butylacetylene with acrolein to form an allylic alcohol intermediate (6,6-dimethylhept-1-en-4-yn-3-ol), which is subsequently chlorinated and rearranged[5].

  • Causality of Impurities: The use of highly reactive acrolein and the complex allylic rearrangement make this route prone to side reactions. Over-alkylation and carbon-chain extensions lead to the formation of a dichloro intermediate, which directly couples with the naphthalene amine to form Terbinafine Diene (EP Impurity E) [3][5]. Furthermore, the Grignard step is highly sensitive to temperature and basicity, frequently triggering the dimerization of the side chain to form complex dimeric impurities (e.g., terbinafine 1,4-dimer) that carry structural alerts for mutagenicity[3][6].

Route B: The Dichloropropene Condensation Pathway

An alternative approach directly synthesizes the chloro-enyne intermediate via the condensation of trans-1,3-dichloropropene with tert-butylacetylene[5].

  • Causality of Impurities: This route circumvents the use of acrolein, effectively eliminating the Terbinafine Diene (Impurity E) and reducing the overall polymeric burden[5]. However, if the stereoselectivity of the condensation is not strictly controlled, it yields elevated levels of the Z-isomer (EP Impurity C) , which must be purged through rigorous crystallization[5][7].

G SM1 t-Butylacetylene + Acrolein RouteA Route A: Grignard Reaction SM1->RouteA SM2 trans-1,3-Dichloropropene + t-Butylacetylene RouteB Route B: Direct Condensation SM2->RouteB IntA Allylic Alcohol Intermediate RouteA->IntA ImpE Impurity E (Diene) & Dimeric Impurities RouteA->ImpE Side reactions IntB Chloro-enyne Intermediate RouteB->IntB ImpC Impurity C (Z-isomer) RouteB->ImpC Stereoisomerization IntA->IntB Rearrangement API Terbinafine API IntB->API Coupling Naph N-methyl-1-naphthalenemethylamine (Contains 2- & 4-isomers) Naph->API Coupling ImpDF Impurities D & F (Naphthalene-derived) Naph->ImpDF Isomeric carryover

Synthetic pathways of Terbinafine and the origin of process-related impurities.

Naphthalene-Derived and Process-Related Impurities

Regardless of the side-chain synthesis, the quality of the N-methyl-1-naphthalenemethylamine starting material plays a critical role in the final impurity profile[3].

  • Isomeric Carryover: Commercial 1-methylnaphthalene is frequently contaminated with its structural isomers. If 2-methylnaphthalene or 4-methylnaphthalene are present in the raw material, they undergo identical amination and coupling reactions, yielding (E)-2-Terbinafine (EP Impurity F) and 4-Methylterbinafine (EP Impurity D) , respectively[3].

  • Demethylation & Nitrosamines: N-Desmethyl Terbinafine is a critical secondary amine impurity arising from incomplete methylation during API synthesis or as a downstream degradation product[1]. Under acidic conditions in the presence of trace nitrites, this secondary amine can undergo nitrosation to form N-nitroso-desmethyl terbinafine (NDT) , a highly toxic Nitrosamine Drug Substance-Related Impurity (NDSRI) requiring strict ICH M7 Class 1 control[1][6].

Quantitative Data Summaries

Table 1: Comparative Impurity Profile of Terbinafine

Impurity NamePharmacopeial IDOrigin / CausalityControl Strategy
(Z)-Terbinafine EP Impurity CStereoisomerization during side-chain synthesisRigorous crystallization / Stereoselective catalysis
4-Methylterbinafine EP Impurity D4-methylnaphthalene in starting materialRaw material specification control
Terbinafine Diene EP Impurity EAcrolein side reactions (Grignard route)Avoid acrolein / Intermediate distillation
(E)-2-Terbinafine EP Impurity F2-methylnaphthalene in starting materialRaw material specification control
N-Desmethyl Terbinafine N/A (Precursor)Incomplete methylation / DegradationProcess optimization / Stability monitoring
Terbinafine 1,4-Dimer N/A (Genotoxic)Dimerization during Grignard reactionStrict temperature and basicity control

Table 2: Starting Material Impact on Impurity Generation

Synthetic RouteKey Starting MaterialsPrimary Impurities GeneratedYield / Purity Impact
Route A (Grignard) t-Butylacetylene, AcroleinImpurity E (Diene), Dimeric ImpuritiesHigh yield, but requires extensive purification
Route B (Condensation) trans-1,3-Dichloropropene, t-ButylacetyleneImpurity C (Z-isomer)High purity, eliminates acrolein-derived polymers

Self-Validating Analytical Protocol for Impurity Profiling

To reliably differentiate these structurally similar impurities, a robust, stability-indicating LC-MS/MS method is required. The following protocol is designed as a self-validating system, utilizing specific chemical properties to ensure analytical trustworthiness.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the Terbinafine API in 100% HPLC-grade methanol to a concentration of 1.0 mg/mL.

    • Causality: Methanol ensures the complete solubilization of both the highly polar N-desmethyl terbinafine and the highly lipophilic dimeric impurities, preventing selective sample loss prior to injection[1][3].

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (150 mm × 4.6 mm, 3 µm). Use a gradient mobile phase of Acetonitrile and 20 mM Potassium Phosphate buffer adjusted to pH 2.5.

    • Causality: Terbinafine and its related impurities are basic amines (pKa ~7.1). At pH 2.5, the nitrogen atoms are fully protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp resolution between the E-isomer (API) and the Z-isomer (Impurity C)[7][8].

  • Dual Detection System: Route the eluent first through a UV/Vis detector set to 280 nm, then into an ESI-MS/MS operating in positive ion mode.

    • Causality: 280 nm is the optimal absorption maximum for the naphthalene chromophore, ensuring all process-related impurities are detected. ESI+ allows for the immediate identification of co-eluting peaks via their highly stable protonated molecular mass [M+H]+[3].

  • System Suitability Validation (Self-Validation Step): Spike the sample with a known concentration of N-Desmethyl Terbinafine and Z-isomer reference standards[1][7]. The run is only validated if the resolution ( Rs​ ) between the E-isomer and Z-isomer is ≥1.5 , proving the method's stereochemical selectivity and readiness for ICH M7 assessment.

Workflow Prep Sample Prep (API in MeOH) HPLC RP-HPLC (pH 2.5 Buffer) Prep->HPLC UV UV Detection (280 nm) HPLC->UV MS ESI-MS/MS (+ Ion Mode) HPLC->MS Data Impurity ID & ICH M7 UV->Data MS->Data

Self-validating LC-UV-MS/MS workflow for Terbinafine impurity profiling.

References

  • Title : Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride Source : Journal of Chemical Health Risks (jchr.org) URL : 3

  • Title : Terbinafine EP Impurities & USP Related Compounds Source : SynThink (synthinkchemicals.com) URL : 4

  • Title : Minimizing Genotoxic Impurities in Terbinafine Synthesis Source : Benchchem (benchchem.com) URL : 6

  • Title : Comparative Analysis of Impurity Profiles in the Synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne Source : Benchchem (benchchem.com) URL : 5

  • Title : CN104725240A - Method for preparing terbinafine hydrochloride Z-shaped isomer Source : Google Patents (google.com) URL : 7

  • Title : N-Desmethyl Terbinafine Reference Impurity Source : Advent Chembio (adventchembio.com) URL :1

  • Title : Public Assessment Report - Terbinafine Source : CBG-MEB (cbg-meb.nl) URL : 8

  • Title : Public Assessment Report Decentralised Procedure - Terbinafine 1% Cream Source : Geneesmiddeleninformatiebank (geneesmiddeleninformatiebank.nl) URL : 2

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-6,6-dimethyl-2-hepten-4-yne

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires moving beyond basic compliance. 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 78629-21-7 for the (E)-isomer; 12676...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires moving beyond basic compliance. 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS: 78629-21-7 for the (E)-isomer; 126764-15-6 for the mixture) is a critical electrophilic building block, most notably used in the synthesis of the allylamine antifungal drug Terbinafine[1].

However, the very structural features that make it synthetically valuable—an allylic and propargylic conjugated π -system adjacent to a leaving group—also make it a potent alkylating agent and a severe lachrymator[2]. This guide provides a self-validating, causally grounded operational protocol for researchers and drug development professionals to handle this compound with uncompromising safety and scientific rigor.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

  • The Causality of Toxicity: The presence of the bromine atom at the allylic position creates a highly electrophilic carbon center. The adjacent double and triple bonds delocalize the transition state charge, drastically lowering the activation energy for SN​2 nucleophilic substitution.

  • Biological Impact: In a laboratory setting, if this compound contacts mucosal membranes (eyes, respiratory tract) or skin, it rapidly alkylates nucleophilic sites on biological macromolecules (such as the thiol groups of cysteine residues in proteins). This rapid alkylation is the direct cause of its classification as a lachrymator and its GHS hazard codes: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[3].

Quantitative Data & Physical Properties

Understanding the physical state of the chemical dictates our storage and handling logistics. The data below summarizes the key operational metrics[4]:

PropertyValueOperational Implication
Molecular Weight 201.10 g/mol Required for stoichiometric calculations.
Physical State Liquid (Colorless to pale yellow)Prone to aerosolization and vapor emission.
XLogP3 3.6Highly lipophilic; will rapidly penetrate standard thin-film gloves and skin barriers.
Storage Temperature 2°C to 8°C (Cold Chain)Prevents thermal degradation and spontaneous polymerization[5].
Reactivity Potent Alkylating AgentRequires immediate quenching of spills with nucleophiles (e.g., amines)[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Because 1-Bromo-6,6-dimethyl-2-hepten-4-yne is a lipophilic alkylating agent, standard laboratory PPE is insufficient. The following matrix must be strictly adhered to:

  • Hand Protection (Critical): Standard 4-mil nitrile gloves offer limited breakthrough time against concentrated allylic bromides.

    • Directive: Use a double-gloving technique . Wear an inner layer of standard nitrile (for dexterity) and an outer layer of 8-mil Butyl rubber or heavy-duty laminate (e.g., SilverShield®). Butyl rubber provides superior resistance to halogenated alkylating agents[6].

  • Respiratory Protection: Due to its lachrymatory properties, inhalation of vapors must be avoided.

    • Directive: All handling must occur within a certified Class II Type B2 chemical fume hood (100% exhaust). If a fume hood is compromised or unavailable, a NIOSH-approved full-face respirator with organic vapor (OV) cartridges is mandatory.

  • Eye & Face Protection:

    • Directive: Tight-fitting chemical splash goggles. If handling volumes greater than 50 mL, a full face shield must be worn over the goggles to protect against splash-induced ocular alkylation.

  • Body Protection:

    • Directive: A flame-resistant (FR) lab coat with knit cuffs. For bulk transfers, a chemical-resistant apron (polyethylene or butyl) is required to prevent permeation through woven fabrics.

Experimental Workflows & Methodologies

The primary application of 1-Bromo-6,6-dimethyl-2-hepten-4-yne is its condensation with N-methyl-1-naphthalenemethylamine to yield Terbinafine[1]. The following workflow ensures product integrity while isolating the operator from exposure.

Workflow Visualization: Terbinafine Synthesis Pathway

G A 6,6-dimethyl-1-hepten- 4-yn-3-ol B PBr3 / Allylic Bromination (0°C) A->B C 1-Bromo-6,6-dimethyl- 2-hepten-4-yne B->C D N-methyl-1-naphthalene- methylamine + K2CO3 C->D E Terbinafine Base (Antifungal) D->E

Caption: Synthesis pathway of Terbinafine highlighting the reactive allylic bromide intermediate.

Protocol 1: Safe Handling and Reaction Setup

This protocol is a self-validating system: by maintaining an inert, closed system, we simultaneously prevent chemical degradation (validating the chemistry) and vapor escape (validating safety).

  • Cold-Chain Retrieval: Retrieve the sealed reagent bottle from the 2-8°C refrigerator. Crucial Step: Allow the bottle to sit in the fume hood for 15-20 minutes before opening. Causality: Opening a cold bottle introduces ambient moisture, which can hydrolyze the allylic bromide into an alcohol, ruining the reagent and generating corrosive Hydrogen Bromide (HBr) gas.

  • Atmospheric Purge: Purge the reaction flask (pre-loaded with N-methyl-1-naphthalenemethylamine, K2​CO3​ , and DMF) with dry Argon[1].

  • Closed-System Transfer: Using a gas-tight glass syringe equipped with a non-coring needle, pierce the septum of the reagent bottle. Inject a volume of Argon equal to the volume of liquid you intend to withdraw to maintain positive pressure.

  • Dispensing: Withdraw the 1-Bromo-6,6-dimethyl-2-hepten-4-yne and transfer it dropwise into the reaction flask.

  • Immediate Decontamination: Do not leave the contaminated syringe exposed to air. Immediately draw up a quenching solution (see Protocol 2) into the syringe to neutralize residual chemical.

Spill Mitigation & Chemical Disposal Plan

Because of its environmental toxicity and reactive nature, 1-Bromo-6,6-dimethyl-2-hepten-4-yne cannot be disposed of directly into standard organic waste without prior quenching[6].

Protocol 2: Quenching and Disposal
  • Preparation of Quench Solution: Prepare a 10% (v/v) solution of ethanolamine in ethanol, or a 1 M solution of Sodium Hydroxide (NaOH) in methanol. Causality: The amine or hydroxide acts as a strong nucleophile, intentionally driving the SN​2 reaction to completion in a controlled manner, converting the toxic allylic bromide into a benign amine or ether.

  • Glassware Decontamination: Submerge all contaminated syringes, needles, and reaction vessels in the quench solution for a minimum of 60 minutes.

  • Spill Response: In the event of a surface spill inside the hood, cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully pour the quench solution over the absorbent. Allow 15 minutes for neutralization, then sweep into a solid waste container using non-sparking tools[6].

  • Waste Segregation: Once quenched, the liquid waste must be transferred to a clearly labeled "Halogenated Organic Waste" container. Do not mix with acidic waste streams.

Workflow Visualization: Operational & Disposal Logistics

G Start Cold-Chain Retrieval (2-8°C) Equilibrate to Room Temp Hood Transfer to Class II Fume Hood (Purge with Argon) Start->Hood PPE Don High-Barrier PPE (Butyl Gloves, Face Shield) Hood->PPE Reaction Execute Coupling Reaction (Closed Syringe Transfer) PPE->Reaction Quench Quench Residual Bromide (Ethanolamine / NaOH) Reaction->Quench Waste Halogenated Organic Waste (Segregated Disposal) Quench->Waste

Caption: Step-by-step operational and disposal workflow for 1-Bromo-6,6-dimethyl-2-hepten-4-yne.

References

  • National Center for Biotechnology Information (NCBI). "2-Hepten-4-yne, 1-bromo-6,6-dimethyl- | C9H13Br - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Google Patents. "US20060004230A1 - Process for the preparation of terbinafine and salts thereof." Google Patents.

Sources

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Feasible Synthetic Routes

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